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  • Product: 2-Chloro-3-(chloromethyl)-7-methylquinoline
  • CAS: 521915-96-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)-7-methylquinoline: A Versatile Scaffold for Chemical Innovation

This guide provides an in-depth exploration of the chemical and physical properties of 2-Chloro-3-(chloromethyl)-7-methylquinoline, a key heterocyclic building block for researchers and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the chemical and physical properties of 2-Chloro-3-(chloromethyl)-7-methylquinoline, a key heterocyclic building block for researchers and professionals in drug development and synthetic chemistry. The unique bifunctional nature of this molecule, featuring two distinct chlorine substituents, offers a versatile platform for constructing diverse molecular architectures and accessing novel chemical spaces.

Nomenclature, Structure, and Identifiers

2-Chloro-3-(chloromethyl)-7-methylquinoline is a substituted quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[1] The strategic placement of a chloro group on the pyridine ring (position 2), a chloromethyl group at position 3, and a methyl group on the benzene ring (position 7) imparts specific reactivity and physical characteristics to the molecule.

IdentifierValue
IUPAC Name 2-chloro-3-(chloromethyl)-7-methylquinoline
CAS Number 521915-96-8[2]
Molecular Formula C₁₁H₉Cl₂N[2]
Molecular Weight 226.10 g/mol [2]
SMILES CC1=CC2=NC(=C(C=C2C=C1)CCl)Cl[2]

Molecular Structure of 2-Chloro-3-(chloromethyl)-7-methylquinoline

Caption: 2D structure of 2-Chloro-3-(chloromethyl)-7-methylquinoline.

Physicochemical Properties

PropertyValue/InformationSource
Appearance White to light yellow crystalline powder[3]
Melting Point 114.0 to 118.0 °C (for the non-methylated analog, CAS 90097-52-2)[3]
Boiling Point ~359.3 °C at 760 mmHg (Predicted for the 7-ethyl analog)[1][4]
Density ~1.268 g/cm³ (Predicted for the 7-ethyl analog)[4]
Solubility Soluble in Dimethylformamide (DMF).[3] Quinoline compounds are generally soluble in organic solvents but only slightly soluble in water.[1]

Synthesis and Reactivity

Synthetic Pathway

The synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline typically proceeds via a multi-step sequence, starting from a substituted aniline. A common and efficient route involves the Vilsmeier-Haack reaction to construct the quinoline core, followed by functional group manipulations.[5][6]

Proposed Synthetic Workflow:

G start m-Toluidine step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 N-(m-tolyl)acetamide step1->intermediate1 step2 Vilsmeier-Haack Reaction (POCl₃, DMF) intermediate1->step2 intermediate2 2-Chloro-3-formyl-7-methylquinoline step2->intermediate2 step3 Reduction (e.g., NaBH₄) intermediate2->step3 intermediate3 (2-Chloro-7-methylquinolin-3-yl)methanol step3->intermediate3 step4 Chlorination (e.g., SOCl₂) intermediate3->step4 product 2-Chloro-3-(chloromethyl)-7-methylquinoline step4->product

Caption: A representative synthetic route to the target compound.

Experimental Protocol (Conceptual):

  • Step 1: Acetanilide Formation: m-Toluidine is acetylated using acetic anhydride to form N-(m-tolyl)acetamide. This step protects the amine and provides the necessary precursor for cyclization.

  • Step 2: Vilsmeier-Haack Cyclization: The N-(m-tolyl)acetamide is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5] This reaction accomplishes both cyclization and formylation to yield 2-chloro-3-formyl-7-methylquinoline. The choice of a Vilsmeier-Haack approach is advantageous due to its high efficiency and applicability to a wide range of substituted acetanilides.[6]

  • Step 3: Reduction of the Aldehyde: The formyl group at the 3-position is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This yields (2-chloro-7-methylquinolin-3-yl)methanol. The selectivity of NaBH₄ is crucial here, as it will not reduce the quinoline ring itself.

  • Step 4: Chlorination of the Alcohol: The final step involves converting the hydroxymethyl group to a chloromethyl group. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride. This reaction proceeds via a nucleophilic substitution mechanism.

Chemical Reactivity

The chemical utility of 2-Chloro-3-(chloromethyl)-7-methylquinoline stems from its two distinct electrophilic centers, which allow for sequential and selective functionalization.

  • C2-Chloro Substituent: The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is central to building molecular diversity from the quinoline core.[5]

  • Chloromethyl Group: The chlorine on the methyl group at the C3 position is a benzylic-like halide, making it highly susceptible to standard nucleophilic substitution (SN2) reactions. This site is generally more reactive than the C2-chloro substituent under milder conditions, allowing for selective reactions.

Illustrative Reaction Pathways:

G main 2-Chloro-3-(chloromethyl) -7-methylquinoline prod1 2-Chloro-3-(aminomethyl) -7-methylquinoline main->prod1 Sɴ2 Reaction (milder conditions) prod2 2-(Thio-)-3-(chloromethyl) -7-methylquinoline main->prod2 SɴAr Reaction (harsher conditions) nuc1 Nucleophile 1 (e.g., R-NH₂) nuc2 Nucleophile 2 (e.g., R'-SH) prod1->nuc1 prod2->nuc2

Caption: Differential reactivity of the two chloro-substituents.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of 2-Chloro-3-(chloromethyl)-7-methylquinoline.

Spectroscopic Data (Predicted)

While a published, fully assigned spectrum for this specific molecule is not available, the expected NMR chemical shifts can be predicted based on the structure and known values for similar quinoline derivatives.

Predicted ¹H NMR (in CDCl₃, 300 MHz):

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 8.1 - 8.3s1HH4
~ 7.8 - 8.0d1HH5 or H8
~ 7.3 - 7.6m2HH6, H8 or H5
~ 4.8 - 5.0s2H-CH₂Cl
~ 2.5 - 2.6s3H-CH₃

Predicted ¹³C NMR (in CDCl₃, 75 MHz):

Chemical Shift (δ, ppm)Assignment
~ 150 - 152C2
~ 147 - 149C8a
~ 138 - 140C7
~ 135 - 137C4
~ 125 - 130C4a, C5, C6, C8
~ 128 - 130C3
~ 42 - 44-CH₂Cl
~ 21 - 22-CH₃

Mass Spectrometry: In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 225. The characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate ratio of 9:6:1) would be a key diagnostic feature. Fragmentation would likely involve the loss of a chlorine radical or the chloromethyl group.

Applications in Research and Drug Development

2-Chloro-3-(chloromethyl)-7-methylquinoline is primarily utilized as a versatile chemical intermediate for the synthesis of more complex molecules.[2] Its bifunctional nature is highly attractive in the construction of compound libraries for high-throughput screening.

The quinoline scaffold itself is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities including:

  • Anticancer: Many quinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5]

  • Antibacterial and Antifungal: The quinoline nucleus is present in several antibacterial agents (e.g., fluoroquinolones) and compounds with antifungal properties.[5]

  • Anti-inflammatory and Antimalarial: Chloroquine and hydroxychloroquine are famous examples of quinoline-based antimalarial drugs that also possess anti-inflammatory properties.[5]

By using the two reactive chlorine handles on 2-Chloro-3-(chloromethyl)-7-methylquinoline, medicinal chemists can systematically modify the scaffold to explore structure-activity relationships (SAR) and optimize compounds for desired biological targets. For example, the C2 position can be functionalized to modulate interactions with a specific receptor pocket, while the C3-methyl position can be used to attach linkers or other pharmacophores.

Safety and Handling

As a reactive chemical intermediate, 2-Chloro-3-(chloromethyl)-7-methylquinoline must be handled with appropriate care.

GHS Hazard Classification:

PictogramGHS Hazard ClassHazard Statement


Acute Toxicity, Oral (Category 4) Skin Corrosion/Irritation (Category 1B) Serious Eye Damage/Eye Irritation (Category 1)H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.

Data based on the closely related 2-Chloro-3-(chloromethyl)quinoline.[7]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[1]

  • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.

First-Aid Measures:

  • If Inhaled: Move to fresh air. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

  • El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. [Link]

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]

  • PubChem. (n.d.). 2-Chloro-3-(chloromethyl)quinoline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(chloromethyl)-7-methylquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-3-(chlorometh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-3-(chloromethyl)-7-methylquinoline . As a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents, a thorough understanding of its structural and electronic characteristics is paramount. This document is designed to equip researchers with the foundational knowledge to identify, characterize, and utilize this compound with confidence. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and draw upon comparative data from closely related quinoline derivatives.

Introduction to 2-Chloro-3-(chloromethyl)-7-methylquinoline: A Molecule of Interest

Quinoline scaffolds are prevalent in a vast array of biologically active compounds and functional materials. The specific substitution pattern of 2-Chloro-3-(chloromethyl)-7-methylquinoline, featuring a reactive chloromethyl group and a chloro-substituted pyridine ring, makes it a versatile building block for further chemical modifications. Accurate spectroscopic analysis is the cornerstone of ensuring the purity and structural integrity of this starting material, which is critical for the success of subsequent synthetic steps and the ultimate biological efficacy of its derivatives.

Compound Identification:

ParameterValue
IUPAC Name 2-Chloro-3-(chloromethyl)-7-methylquinoline
CAS Number 521915-96-8[1][2][3]
Molecular Formula C₁₁H₉Cl₂N[1][2][3]
Molecular Weight 226.10 g/mol [1][2][3]

Below is the chemical structure of 2-Chloro-3-(chloromethyl)-7-methylquinoline, with atom numbering provided for clarity in the subsequent spectroscopic discussions.

Caption: Molecular Structure of 2-Chloro-3-(chloromethyl)-7-methylquinoline.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The predicted chemical shifts for 2-Chloro-3-(chloromethyl)-7-methylquinoline are based on the analysis of substituent effects on the quinoline ring system.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-48.1 - 8.3s-Singlet due to no adjacent protons. Deshielded by the neighboring nitrogen and the electron-withdrawing C-2 chloro group.
H-57.9 - 8.1d~8.5Doublet due to coupling with H-6. Deshielded due to its peri-position relative to the nitrogen lone pair.
H-67.3 - 7.5d~8.5Doublet due to coupling with H-5.
H-87.6 - 7.8s-Singlet due to no adjacent protons.
-CH₂Cl4.8 - 5.0s-Singlet. Deshielded by the adjacent chlorine atom and the aromatic ring.
-CH₃2.5 - 2.7s-Singlet. Typical chemical shift for a methyl group attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.7 mL of CDCl₃ prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 acq1 Use a 400 MHz (or higher) NMR spectrometer prep3->acq1 acq2 Acquire spectrum at 25 °C acq1->acq2 acq3 Obtain a sufficient number of scans for good signal-to-noise acq2->acq3 proc1 Apply Fourier transform acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Integrate the signals proc2->proc3

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides insight into the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and the aromatic nature of the quinoline ring.

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (ppm)Rationale
C-2150 - 152Attached to chlorine and nitrogen, resulting in significant deshielding.
C-3130 - 132Attached to the chloromethyl group.
C-4137 - 139Aromatic CH.
C-4a128 - 130Quaternary carbon at the ring junction.
C-5127 - 129Aromatic CH.
C-6125 - 127Aromatic CH.
C-7140 - 142Attached to the methyl group.
C-8129 - 131Aromatic CH.
C-8a147 - 149Quaternary carbon adjacent to nitrogen.
-CH₂Cl43 - 46Aliphatic carbon attached to chlorine.
-CH₃21 - 23Typical chemical shift for an aromatic methyl group.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation and data acquisition are similar to ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A greater number of scans are generally required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-Chloro-3-(chloromethyl)-7-methylquinoline, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zIonIsotopic PatternRationale
225/227/229[M]⁺(M, M+2, M+4) with ~9:6:1 ratioMolecular ion peak. The isotopic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
190/192[M-Cl]⁺(M, M+2) with ~3:1 ratioLoss of a chlorine radical from the molecular ion.
176/178[M-CH₂Cl]⁺(M, M+2) with ~3:1 ratioLoss of the chloromethyl radical.

Experimental Protocol for GC-MS Analysis:

G cluster_0 Sample Introduction cluster_1 Gas Chromatography cluster_2 Mass Spectrometry intro1 Prepare a dilute solution in a volatile solvent (e.g., dichloromethane) intro2 Inject into the GC-MS system intro1->intro2 gc1 Use a suitable capillary column (e.g., DB-5) intro2->gc1 gc2 Apply a temperature program to separate components gc1->gc2 ms1 Ionize the eluted compound (e.g., EI at 70 eV) gc2->ms1 ms2 Analyze the ions with a mass analyzer (e.g., quadrupole) ms1->ms2 ms3 Detect and record the mass spectrum ms2->ms3

Caption: General Workflow for GC-MS Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationRationale
3050 - 3100C-H stretch (aromatic)Characteristic for C-H bonds on the quinoline ring.
2920 - 2980C-H stretch (aliphatic)Corresponding to the methyl and chloromethyl groups.
1580 - 1620C=C and C=N stretchingAromatic ring vibrations of the quinoline system.
1450 - 1500C=C stretchingAromatic ring vibrations.
800 - 850C-H bend (out-of-plane)Indicative of the substitution pattern on the aromatic rings.
700 - 800C-Cl stretchCharacteristic for the chloro substituents. The C-Cl stretch of the chloromethyl group is expected in this region.

Experimental Protocol for IR Spectroscopy (ATR):

  • Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Obtain a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the IR spectrum of the sample.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Conclusion

The spectroscopic data presented in this guide, while predicted, are based on sound chemical principles and comparisons with related structures. This information serves as a robust baseline for researchers working with 2-Chloro-3-(chloromethyl)-7-methylquinoline. It is imperative to confirm these predictions with experimental data for any new batch of the compound to ensure its identity and purity before proceeding with further research and development activities.

References

  • PubChem. 2-Chloro-3-(chloromethyl)quinoline. National Center for Biotechnology Information. Available from: [Link]

  • Kuş, N., & Ilican, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of materials and electronic devices, 4(1), 15-23. Available from: [Link]

  • Kuş, N., & Ilican, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of materials and electronic devices. Available from: [Link]

  • Journal of Applied Bioanalysis. (2023). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Available from: [Link]

  • El-Sayed, M. A. A. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 11(38), 23431-23453. Available from: [Link]

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. Available from: [Link]

  • Parveen, S., Arjuman, A., & Ahmad, S. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1275-1289. Available from: [Link]

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available from: [Link]

  • PubChem. 7-Chloro-2-methylquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Gryko, D. T., Piechowska, J., & Gałęzowska, J. (2016). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 21(11), 1503. Available from: [Link]

  • Mohamed, S. K., et al. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(2), o200. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)-7-methylquinoline (CAS: 521915-96-8): Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Chloro-3-(chloromethyl)-7-methylquinoline, a key heterocyclic building block in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-(chloromethyl)-7-methylquinoline, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical properties, a detailed, field-proven two-step synthesis protocol, and an analysis of its reactivity, highlighting its utility as a versatile scaffold for the development of novel therapeutics. Particular emphasis is placed on its potential applications in oncology and neuroscience, supported by an exploration of the biological activities of related quinoline derivatives. Safety protocols, spectroscopic data interpretation, and experimental procedures are included to equip researchers with the practical knowledge required to effectively utilize this compound in their research and development endeavors.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline moiety, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into a wide array of therapeutic agents. Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antidepressant properties.[2][3] The versatility of the quinoline core allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.

2-Chloro-3-(chloromethyl)-7-methylquinoline (CAS: 521915-96-8) is a particularly valuable derivative for medicinal chemists. The presence of two distinct reactive sites—a nucleophilic substitution-prone 2-chloro group and an electrophilic 3-(chloromethyl) group—provides orthogonal handles for the introduction of diverse functional groups and the construction of complex molecular architectures. This guide serves as a detailed technical resource for researchers working with this versatile intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a compound is fundamental to its effective application in research.

Chemical Properties
PropertyValueSource
CAS Number 521915-96-8[4]
Molecular Formula C₁₁H₉Cl₂N[4]
Molecular Weight 226.10 g/mol [4]
SMILES CC1=CC2=NC(=C(C=C2C=C1)CCl)Cl[4]
Appearance White to light yellow crystalline solid[5]
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.[5]
Spectroscopic Data Interpretation

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline core, the benzylic protons of the chloromethyl group, and the protons of the methyl group.

  • Aromatic Region (δ 7.0-8.5 ppm): Several signals integrating to 4H will be present, exhibiting characteristic splitting patterns (doublets, triplets, and singlets) depending on their coupling with neighboring protons. The proton at position 4 is expected to be a singlet and shifted downfield due to the anisotropic effect of the adjacent chloro and chloromethyl groups.

  • Chloromethyl Protons (δ 4.5-5.0 ppm): A sharp singlet integrating to 2H, characteristic of benzylic protons adjacent to a chlorine atom.

  • Methyl Protons (δ 2.4-2.6 ppm): A singlet integrating to 3H, corresponding to the methyl group at the 7-position.

¹³C NMR (Predicted): The carbon NMR spectrum will display 11 distinct signals, with the carbons bearing chloro substituents appearing at characteristic downfield shifts.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 225 and a characteristic M+2 peak with approximately 65% of the intensity of the M+ peak, confirming the presence of two chlorine atoms.

Synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline: A Detailed Protocol

The synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline is a two-step process commencing with the Vilsmeier-Haack cyclization of the corresponding acetanilide to form the 2-chloro-3-formylquinoline intermediate, followed by reduction and chlorination.[7]

Synthesis Pathway Overview

Synthesis_Pathway Acetanilide m-Toluidine Acetanilide Formylquinoline 2-Chloro-3-formyl-7-methylquinoline Acetanilide->Formylquinoline Step 1 Vilsmeier Vilsmeier-Haack Reagent (POCl₃, DMF) Vilsmeier->Formylquinoline Alcohol (2-Chloro-7-methylquinolin-3-yl)methanol Formylquinoline->Alcohol Step 2a Reduction Reduction (NaBH₄) Reduction->Alcohol Target 2-Chloro-3-(chloromethyl)-7-methylquinoline Alcohol->Target Step 2b Chlorination Chlorination (SOCl₂) Chlorination->Target

Caption: Two-step synthesis of the target compound.

Step 1: Vilsmeier-Haack Cyclization to 2-Chloro-3-formyl-7-methylquinoline

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds.[7] In this step, N-(m-tolyl)acetamide is reacted with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield 2-chloro-3-formyl-7-methylquinoline.

Experimental Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (3 equivalents) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (4 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

  • Addition of Acetanilide: Once the addition of POCl₃ is complete, add N-(m-tolyl)acetamide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains below 20 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 2-chloro-3-formyl-7-methylquinoline.

Step 2: Reduction and Chlorination

The second step involves the reduction of the formyl group to a primary alcohol using sodium borohydride (NaBH₄), followed by chlorination of the alcohol with thionyl chloride (SOCl₂).[8][9]

Experimental Protocol:

  • Reduction of the Aldehyde:

    • Dissolve the 2-chloro-3-formyl-7-methylquinoline (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution with stirring. The reaction is typically complete within 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-chloro-7-methylquinolin-3-yl)methanol. This intermediate can be used in the next step without further purification.

  • Chlorination of the Alcohol:

    • Dissolve the crude (2-chloro-7-methylquinolin-3-yl)methanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0-5 °C.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.[10]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 2-Chloro-3-(chloromethyl)-7-methylquinoline.

Reactivity and Synthetic Applications

The synthetic utility of 2-Chloro-3-(chloromethyl)-7-methylquinoline stems from the differential reactivity of its two chloro substituents.

Reactivity Profile

Reactivity Target 2-Chloro-3-(chloromethyl)-7-methylquinoline Product_C2 2-Substituted-3-(chloromethyl)- 7-methylquinoline Target->Product_C2 Nu:⁻ Product_C3 2-Chloro-3-(substituted-methyl)- 7-methylquinoline Target->Product_C3 Nu:⁻ Nu_C2 Nucleophilic Substitution at C2 Nu_C2->Product_C2 E_C3 Electrophilic Alkylation at C3-methylene E_C3->Product_C3

Caption: Key reaction sites of the target compound.

  • Nucleophilic Aromatic Substitution at the 2-position: The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrogen atom. This allows for the facile introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of 2-substituted quinoline derivatives.[11]

  • Nucleophilic Substitution at the Chloromethyl Group: The chlorine atom of the 3-(chloromethyl) group is a good leaving group and readily undergoes nucleophilic substitution (SN2) reactions. This allows for the alkylation of a wide range of nucleophiles, such as phenols, anilines, and heterocycles, providing a straightforward route to elongate the side chain at the 3-position.

Application in the Synthesis of Bioactive Molecules

The dual reactivity of 2-Chloro-3-(chloromethyl)-7-methylquinoline makes it an ideal starting material for the synthesis of compounds with potential therapeutic applications. For instance, reaction with various primary and secondary amines at the 2-position can lead to the formation of quinolinyl amines, a class of compounds that has shown promise as antidepressant agents.[12] Furthermore, the 3-(chloromethyl) group can be utilized to link the quinoline scaffold to other pharmacophores, creating hybrid molecules with potentially enhanced or novel biological activities.

Biological Significance and Therapeutic Potential

The quinoline core is a cornerstone in the development of anticancer and anti-infective agents.[13] Derivatives of 2-chloro-3-substituted quinolines have been investigated for their cytotoxic effects against various cancer cell lines.[4][14]

Potential Mechanisms of Action in Oncology

Biological_Pathway Quinoline Quinoline Derivative EGFR EGFR Tyrosine Kinase Quinoline->EGFR Inhibition Topo Topoisomerase Quinoline->Topo Inhibition CellCycleArrest Cell Cycle Arrest EGFR->CellCycleArrest Topo->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Potential anticancer mechanisms of quinoline derivatives.

The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate into DNA or inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and tyrosine kinases.[14] The planar nature of the quinoline ring system facilitates its insertion between DNA base pairs, leading to the disruption of DNA replication and transcription, ultimately inducing apoptosis. Additionally, appropriately substituted quinolines can act as ATP-competitive inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers.

Safety and Handling

As with all laboratory chemicals, 2-Chloro-3-(chloromethyl)-7-methylquinoline should be handled with appropriate safety precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[5]

  • Precautionary Statements: P264, P270, P271, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P331, P363, P403+P233, P501.[5]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Chloro-3-(chloromethyl)-7-methylquinoline is a highly versatile and valuable building block for the synthesis of a wide range of novel heterocyclic compounds with significant potential in drug discovery. Its straightforward two-step synthesis and the orthogonal reactivity of its two chloro-substituents provide a robust platform for the generation of diverse chemical libraries. The established biological activities of the quinoline scaffold, particularly in oncology and neuroscience, underscore the importance of this intermediate for the development of next-generation therapeutics. This guide provides the essential technical information and practical protocols to empower researchers to fully exploit the synthetic potential of this important molecule.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (URL: [Link])

  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. (URL: [Link])

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (URL: [Link])

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (URL: [Link])

  • Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps. (URL: [Link])

  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents - ResearchGate. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

  • Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (URL: [Link])

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? | ResearchGate. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (URL: [Link])

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (URL: [Link])

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. (URL: [Link])

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (URL: [Link])

  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (URL: [Link])

  • Review on recent development of quinoline for anticancer activities. (URL: [Link])

  • Why does SOCl2 only chlorinate one of the carboxylic acids? : r/chemhelp - Reddit. (URL: [Link])

  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. (URL: [Link])

  • Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents - PubMed. (URL: [Link])

  • 2-Chloro-3-(chloromethyl)quinoline | C10H7Cl2N | CID 2063384 - PubChem. (URL: [Link])

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Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-3-(chloromethyl)-7-methylquinoline

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the molecular structure of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of 2-Chloro-3-(chloromethyl)-7-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the synthetic pathways, spectroscopic characterization, and three-dimensional conformation of the molecule. Furthermore, it explores the potential of this quinoline derivative as a scaffold in drug discovery, drawing on the established biological activities of analogous structures. The content herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization and further investigation of this compound.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] The versatility of the quinoline nucleus allows for substitution at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. The subject of this guide, 2-Chloro-3-(chloromethyl)-7-methylquinoline, is a functionalized quinoline with reactive sites that make it a valuable intermediate for the synthesis of more complex molecules. Understanding its molecular architecture is paramount for predicting its reactivity, designing novel derivatives, and elucidating its mechanism of action in biological systems.

Synthesis and Mechanistic Insights

The synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline can be strategically approached through a multi-step process, commencing with the formation of a key intermediate, 2-chloro-3-formyl-7-methylquinoline, via the Vilsmeier-Haack reaction. This is followed by reduction of the formyl group and subsequent chlorination.

Vilsmeier-Haack Cyclization: Formation of the Quinoline Core

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds to yield, in this case, a substituted quinoline. The synthesis of the precursor, 2-chloro-3-formyl-7-methylquinoline, starts from the readily available N-(3-tolyl)acetamide.

Reaction Scheme:

G cluster_0 Step 1: Vilsmeier-Haack Reaction N-(3-tolyl)acetamide N-(3-tolyl)acetamide Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) N-(3-tolyl)acetamide->Vilsmeier_Reagent POCl3, DMF Intermediate_1 Cyclized Intermediate Vilsmeier_Reagent->Intermediate_1 Electrophilic Aromatic Substitution 2-chloro-3-formyl-7-methylquinoline 2-chloro-3-formyl-7-methylquinoline Intermediate_1->2-chloro-3-formyl-7-methylquinoline Hydrolysis

Figure 1: Conceptual workflow for the Vilsmeier-Haack synthesis of the quinoline precursor.

Experimental Protocol: Synthesis of 2-chloro-3-formyl-7-methylquinoline [3]

  • Vilsmeier Reagent Preparation: In a flask cooled to 0-5 °C, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with constant stirring.

  • Reaction with Acetanilide: To the prepared Vilsmeier reagent, add N-(3-tolyl)acetamide portion-wise, maintaining the temperature below 10 °C.

  • Cyclization: After the addition is complete, heat the reaction mixture at 80-90 °C for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the cooled reaction mixture onto crushed ice. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield 2-chloro-3-formyl-7-methylquinoline.

Causality: The electron-donating methyl group on the acetanilide ring directs the electrophilic Vilsmeier reagent to the para position, initiating cyclization. The subsequent reaction with the amide functionality and elimination leads to the formation of the quinoline ring system.

Reduction of the Formyl Group

The aldehyde functional group at the 3-position is then reduced to a primary alcohol.

G cluster_1 Step 2: Reduction 2-chloro-3-formyl-7-methylquinoline 2-chloro-3-formyl-7-methylquinoline NaBH4 Hydride Source 2-chloro-3-formyl-7-methylquinoline->NaBH4 Sodium Borohydride (Methanol) 2-chloro-3-(hydroxymethyl)-7-methylquinoline 2-chloro-3-(hydroxymethyl)-7-methylquinoline NaBH4->2-chloro-3-(hydroxymethyl)-7-methylquinoline Nucleophilic Addition

Figure 2: Reduction of the formyl group to a hydroxymethyl group.

Experimental Protocol: Synthesis of 2-chloro-3-(hydroxymethyl)-7-methylquinoline [4]

  • Dissolution: Dissolve 2-chloro-3-formyl-7-methylquinoline in methanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Quenching: After the reaction is complete, quench the excess NaBH₄ by the slow addition of water.

  • Isolation: The product can be extracted with a suitable organic solvent (e.g., ethyl acetate) and purified by column chromatography.

Causality: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones to alcohols without affecting the chloro-substituted aromatic ring.

Chlorination of the Hydroxymethyl Group

The final step involves the conversion of the primary alcohol to a chloromethyl group.

G cluster_2 Step 3: Chlorination 2-chloro-3-(hydroxymethyl)-7-methylquinoline 2-chloro-3-(hydroxymethyl)-7-methylquinoline SOCl2 Chlorinating Agent 2-chloro-3-(hydroxymethyl)-7-methylquinoline->SOCl2 Thionyl Chloride (or other chlorinating agent) 2-Chloro-3-(chloromethyl)-7-methylquinoline 2-Chloro-3-(chloromethyl)-7-methylquinoline SOCl2->2-Chloro-3-(chloromethyl)-7-methylquinoline Nucleophilic Substitution (SN2)

Figure 3: Conversion of the hydroxymethyl group to the final chloromethyl product.

Experimental Protocol: Synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline

  • Reaction Setup: Dissolve 2-chloro-3-(hydroxymethyl)-7-methylquinoline in a suitable aprotic solvent (e.g., dichloromethane).

  • Chlorination: Slowly add thionyl chloride (SOCl₂) to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Carefully quench the reaction with a saturated sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.

Causality: Thionyl chloride reacts with the alcohol to form a good leaving group (a chlorosulfite intermediate), which is then displaced by a chloride ion in an SN2 reaction to form the final product.

Elucidation of the Molecular Structure

A combination of spectroscopic techniques is employed to confirm the identity and elucidate the detailed molecular structure of 2-Chloro-3-(chloromethyl)-7-methylquinoline.

Spectroscopic Characterization
Technique Expected Observations Interpretation
¹H NMR Aromatic protons (multiplets), a singlet for the chloromethyl (-CH₂Cl) group, and a singlet for the methyl (-CH₃) group.The chemical shifts and coupling patterns of the aromatic protons confirm the substitution pattern on the quinoline ring. The singlets for the -CH₂Cl and -CH₃ groups confirm their presence and lack of adjacent protons.
¹³C NMR Resonances for all 11 carbon atoms. Aromatic carbons in the characteristic downfield region, a signal for the chloromethyl carbon, and a signal for the methyl carbon.The number of signals confirms the molecular formula. The chemical shifts provide information about the electronic environment of each carbon atom.
Mass Spectrometry (MS) A molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio.The presence of two chlorine atoms is confirmed by the isotopic pattern of the molecular ion peak. Fragmentation patterns can further confirm the structure.[5]
Infrared (IR) Spectroscopy C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region, and C-Cl stretching vibrations.Confirms the presence of the key functional groups within the molecule.
Three-Dimensional Conformation and Crystallography

While a crystal structure for 2-Chloro-3-(chloromethyl)-7-methylquinoline is not publicly available, the crystal structure of the closely related precursor, 2-chloro-7-methylquinoline-3-carbaldehyde, has been determined.[3] This provides valuable insights into the expected solid-state conformation.

The quinoline ring system is essentially planar.[3] The substituents at the 2- and 3-positions will lie in or very close to this plane to minimize steric hindrance. The chloromethyl group will have rotational freedom around the C3-Cmethylene bond.

Figure 4: Simplified 2D representation highlighting the key structural features of 2-Chloro-3-(chloromethyl)-7-methylquinoline.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-3-(chloromethyl)-7-methylquinoline is provided below.

PropertyValueSource
CAS Number 521915-96-8[6]
Molecular Formula C₁₁H₉Cl₂N[6]
Molecular Weight 226.1 g/mol [6]
SMILES Cc1cc2c(cc1)c(c(n2)Cl)CCl[6]

Potential Applications in Drug Discovery

Quinoline derivatives are well-established as potent therapeutic agents.[1][2] The presence of two reactive chloro-substituents in 2-Chloro-3-(chloromethyl)-7-methylquinoline makes it a versatile building block for the synthesis of a diverse library of compounds with potential biological activities.

  • Anticancer Activity: Many quinoline-based compounds have demonstrated significant anticancer activity by targeting various cellular pathways, including topoisomerase inhibition and disruption of tubulin polymerization.[2][7] The chloromethyl group can act as an alkylating agent, a feature often exploited in the design of cytotoxic agents.

  • Antimicrobial Activity: The quinoline scaffold is the basis for several antibacterial and antifungal drugs.[8][9] Novel derivatives synthesized from 2-Chloro-3-(chloromethyl)-7-methylquinoline could be screened for their efficacy against a range of pathogenic microorganisms.

  • Kinase Inhibitors: The quinoline core is present in several approved kinase inhibitors used in cancer therapy. The substituents on the quinoline ring can be modified to achieve selective inhibition of specific kinases.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of 2-Chloro-3-(chloromethyl)-7-methylquinoline. Through a logical progression from synthesis to structural elucidation and potential applications, a comprehensive profile of this compound has been established. The synthetic route, centered around the Vilsmeier-Haack reaction, offers a reliable method for its preparation. Spectroscopic analysis, guided by the principles outlined herein, allows for its unambiguous identification. While a definitive crystal structure is yet to be reported, analysis of closely related analogues provides a strong basis for understanding its three-dimensional nature. The functional groups present in 2-Chloro-3-(chloromethyl)-7-methylquinoline position it as a valuable starting material for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further research into the biological activities of its derivatives is highly warranted.

References

  • Kus, N., Cinar, M., & Sudan, M. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23.
  • Subashini, R., et al. (2010). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(1), o2721.
  • Roopan, S. M., et al. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139.
  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 1-17.
  • Rajamanickam, V., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.
  • Mogilaiah, K., & Reddy, Ch. S. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 42B(11), 2893-2896.
  • ResearchGate. (2019). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]

  • PubMed Central. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • TSI Journals. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • RSC Advances. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • UNCW Institutional Repository. (2007). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from [Link]

  • Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of antimicrobial activity of synthetic quinoline compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Trichloromethane. Retrieved from [Link]

  • YouTube. (2018). MS fragmentation patterns. Retrieved from [Link]

  • PubMed Central. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]

  • Sci-Hub. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • CyberLeninka. (2020). Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. Retrieved from [Link]

  • Google Patents. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

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Foundational

A Comprehensive Technical Guide to the Chemical Reactivity of 2-Chloro-3-(chloromethyl)-7-methylquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the chemical reactivity of 2-Chloro-3-(chloromethyl)-7-methylquinoline, a versatile hetero...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of 2-Chloro-3-(chloromethyl)-7-methylquinoline, a versatile heterocyclic compound with significant potential in medicinal chemistry and synthetic organic chemistry. The molecule possesses two distinct electrophilic centers: a reactive benzylic-type chloride at the 3-(chloromethyl) position and a less reactive aryl chloride at the C2 position of the quinoline ring. This guide elucidates the principles governing the differential reactivity of these two sites, providing a strategic framework for their selective functionalization. Detailed protocols for nucleophilic substitution and palladium-catalyzed cross-coupling reactions are presented, supported by mechanistic insights and practical considerations for achieving high chemoselectivity. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for drug discovery and other applications.

Introduction: The Quinoline Scaffold and the Duality of 2-Chloro-3-(chloromethyl)-7-methylquinoline

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1][2]. 2-Chloro-3-(chloromethyl)-7-methylquinoline (Figure 1) is a particularly interesting derivative, as it incorporates two distinct chlorine atoms that can serve as handles for synthetic diversification.

The key to unlocking the synthetic potential of this molecule lies in understanding the inherent differences in the reactivity of its two C-Cl bonds:

  • The 3-(chloromethyl) group: The chlorine atom in this position is analogous to a benzylic halide. The C-Cl bond is on an sp³-hybridized carbon adjacent to an aromatic system. This position is highly susceptible to nucleophilic substitution via both SN1 and SN2 mechanisms due to the ability of the quinoline ring to stabilize either a carbocation intermediate or the transition state of an SN2 reaction[3][4].

  • The 2-chloro group: This chlorine atom is attached to an sp²-hybridized carbon of the electron-deficient pyridine sub-nucleus of the quinoline ring. This bond is significantly stronger and less prone to classical nucleophilic substitution. However, it is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen[5]. It is also an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions[1][6][7].

This guide will systematically explore the reactivity at each of these positions, with a strong emphasis on the strategies and reaction conditions that enable chemists to selectively target one site over the other.

Figure 1: Structure of 2-Chloro-3-(chloromethyl)-7-methylquinoline

Figure 1: Structure of 2-Chloro-3-(chloromethyl)-7-methylquinoline, highlighting the two reactive chlorine atoms.

Synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline

The synthesis of the title compound can be efficiently achieved through a multi-step sequence starting from the readily available 3-methylaniline. The key transformation is a Vilsmeier-Haack reaction, which simultaneously constructs the quinoline ring and introduces the chloro and formyl functionalities[8][9][10].

Synthetic Pathway

The overall synthetic route involves three main steps:

  • Acetylation: Protection of the amino group of 3-methylaniline as an acetanilide.

  • Vilsmeier-Haack Cyclization and Formylation: Reaction of the acetanilide with a Vilsmeier reagent (generated from POCl₃ and DMF) to form 2-chloro-3-formyl-7-methylquinoline.

  • Reduction and Chlorination: Reduction of the formyl group to a hydroxymethyl group, followed by chlorination to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Reduction & Chlorination A 3-Methylaniline B N-(3-methylphenyl)acetamide A->B Acetic Anhydride NaOAc C 2-Chloro-3-formyl-7-methylquinoline B->C POCl3, DMF 80-100°C D (2-Chloro-7-methylquinolin-3-yl)methanol C->D NaBH4 Methanol E 2-Chloro-3-(chloromethyl)-7-methylquinoline D->E SOCl2 DCM

Diagram 1: Synthetic pathway for 2-Chloro-3-(chloromethyl)-7-methylquinoline.

Experimental Protocols

Protocol 2.2.1: Synthesis of N-(3-methylphenyl)acetamide

  • Dissolve 3-methylaniline (1.0 eq) in water with stirring.

  • Add acetic anhydride (1.1 eq) to the solution.

  • Immediately add a solution of sodium acetate (1.5 eq) in water.

  • Stir the mixture vigorously and cool in an ice bath.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure acetanilide[11].

Protocol 2.2.2: Synthesis of 2-Chloro-3-formyl-7-methylquinoline

  • In a fume hood, slowly add phosphorus oxychloride (POCl₃, 4.0 eq) to an ice-cooled flask containing N,N-dimethylformamide (DMF, 2.0 eq) with vigorous stirring.

  • After the addition is complete, add N-(3-methylphenyl)acetamide (1.0 eq) to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-100°C and stir for 4-16 hours, monitoring the reaction by TLC.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., NaOH solution) until a solid precipitates.

  • Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethyl acetate to obtain the pure product[8].

Protocol 2.2.3: Synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline

  • Dissolve 2-chloro-3-formyl-7-methylquinoline (1.0 eq) in methanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the methanol under reduced pressure and add water to the residue. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to give the crude alcohol.

  • Dissolve the crude (2-chloro-7-methylquinolin-3-yl)methanol in dichloromethane (DCM).

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction with a saturated NaHCO₃ solution.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the title compound.

Chemoselectivity: A Tale of Two Chlorines

The significant difference in reactivity between the benzylic-type chloride and the aryl chloride is the cornerstone of the synthetic utility of this molecule. Under standard nucleophilic substitution conditions (mild temperatures, moderately strong nucleophiles), the reaction will overwhelmingly occur at the more labile chloromethyl position.

  • Reactivity of C3-CH₂Cl: This position reacts readily with a wide range of nucleophiles. The reaction can proceed through an SN2 pathway, which is favored by strong, unhindered nucleophiles in polar aprotic solvents, or an SN1 pathway if a stable benzylic-like carbocation can be formed, often favored with weaker nucleophiles in protic solvents[3].

  • Reactivity of C2-Cl: This aryl chloride is unreactive under typical SN2/SN1 conditions. Its substitution requires either forcing conditions (high temperature, strong base) to proceed via an SNAr mechanism or the use of a transition metal catalyst (e.g., Palladium) to proceed via a cross-coupling cycle[5][6].

This reactivity differential allows for a stepwise functionalization strategy. One can first perform a substitution at the chloromethyl group under mild conditions, leaving the 2-chloro position intact for a subsequent, more mechanistically distinct transformation like a Suzuki or Buchwald-Hartwig coupling.

Diagram 2: Differential reactivity of the two chlorine atoms.

Reactions at the 3-(Chloromethyl) Position

The high reactivity of the chloromethyl group makes it an ideal site for introducing a wide variety of functionalities via nucleophilic substitution.

Substitution with N-Nucleophiles

Amines, azides, and other nitrogen-based nucleophiles react readily at this position to form the corresponding aminomethyl or azidomethyl derivatives. These reactions are typically performed in a polar aprotic solvent like DMF or acetonitrile, often in the presence of a non-nucleophilic base such as K₂CO₃ or triethylamine to neutralize the HCl generated.

Example Reaction: 2-Chloro-3-(chloromethyl)-7-methylquinoline + Morpholine → 4-((2-Chloro-7-methylquinolin-3-yl)methyl)morpholine

Protocol 4.1.1: General Procedure for Amination

  • To a solution of 2-Chloro-3-(chloromethyl)-7-methylquinoline (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 12-24 hours or gently heat to 50-60°C for 2-4 hours to accelerate the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

A similar procedure can be used with sodium azide (NaN₃) to synthesize the corresponding 3-(azidomethyl) derivative, a valuable intermediate for click chemistry or reduction to the primary amine[12].

Substitution with S-Nucleophiles

Thiols and thiourea are excellent nucleophiles for this transformation, leading to the formation of thioethers and isothiouronium salts, respectively.

Example Reaction with Thiourea: 2-Chloro-3-(chloromethyl)-7-methylquinoline + Thiourea → Thieno[2,3-b]quinoline derivative (after cyclization)

The reaction with thiourea can be a powerful method for constructing fused heterocyclic systems, such as thieno[2,3-b]quinolines[13].

Protocol 4.2.1: Reaction with Thiols

  • To a solution of the desired thiol (1.1 eq) in ethanol, add a base such as sodium ethoxide (1.1 eq).

  • Add 2-Chloro-3-(chloromethyl)-7-methylquinoline (1.0 eq) to the solution.

  • Stir the mixture at room temperature or reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent, dry, and purify as described previously[14].

Substitution with O-Nucleophiles

Alkoxides and phenoxides can also displace the chloride to form ethers, although these reactions may require slightly more forcing conditions compared to N- or S-nucleophiles due to the lower nucleophilicity of oxygen. The use of a strong base like sodium hydride (NaH) to pre-form the alkoxide is common.

Reactions at the 2-Chloro Position

After functionalizing the chloromethyl group, or by choosing reaction conditions that favor reaction at C2, the aryl chloride can be targeted.

Nucleophilic Aromatic Substitution (SNAr)

The C2 position is activated towards SNAr by the ring nitrogen. Strong nucleophiles like alkoxides, thiolates, and amines can displace the chloride, typically at elevated temperatures[6][15].

Protocol 5.1.1: SNAr with an Amine (e.g., Morpholine)

  • In a sealed tube, combine the 2-chloroquinoline substrate (1.0 eq), the amine (e.g., morpholine, 2-3 eq), and a base such as K₂CO₃ (2.0 eq) in a high-boiling polar aprotic solvent like DMF or NMP.

  • Heat the mixture to 120-150°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, perform an aqueous work-up and purify the product by chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is a highly versatile and powerful method for functionalizing the 2-chloro position. It allows for the formation of C-C, C-N, and other bonds under relatively mild conditions with high functional group tolerance.

5.2.1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki coupling enables the introduction of aryl, heteroaryl, or vinyl groups by reacting the 2-chloroquinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base[7][16][17].

Protocol 5.2.1.1: General Procedure for Suzuki Coupling

  • To a degassed mixture of a solvent (e.g., 1,4-dioxane/water), add the 2-chloroquinoline substrate (1.0 eq), the boronic acid (1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).

  • Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100°C until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

5.2.2. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the premier method for forming C-N bonds from aryl halides. It allows for the coupling of a wide range of primary and secondary amines with the 2-chloro position using a palladium catalyst and a specialized phosphine ligand[18][19].

Protocol 5.2.2.1: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5 eq).

  • Add the 2-chloroquinoline substrate (1.0 eq) and the amine (1.2 eq) dissolved in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the mixture at 80-110°C until the reaction is complete.

  • Cool the mixture, filter through a pad of celite, and concentrate.

  • Purify the residue by column chromatography[5].

Data Summary

The following tables provide representative reaction conditions for the functionalization of chloroquinolines, which can be adapted for 2-Chloro-3-(chloromethyl)-7-methylquinoline.

Table 1: Representative Conditions for Nucleophilic Substitution

PositionNucleophileReagents/ConditionsSolventTemp.Typical Yield
C3-CH₂Cl Amine (R₂NH)K₂CO₃DMFRT - 60°CGood - Excellent
C3-CH₂Cl Thiol (RSH)NaOEtEthanolRT - RefluxGood - Excellent
C3-CH₂Cl Azide (N₃⁻)NaN₃DMF/H₂O80°CExcellent
C2-Cl Amine (R₂NH)K₂CO₃NMP120-150°CModerate - Good
C2-Cl Alkoxide (RO⁻)NaORROHRefluxModerate - Good

Table 2: Representative Conditions for Pd-Catalyzed Cross-Coupling at C2

ReactionCoupling PartnerCatalyst/LigandBaseSolventTemp.
Suzuki Arylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90°C
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosNaOt-BuToluene100°C
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF60°C

Conclusion

2-Chloro-3-(chloromethyl)-7-methylquinoline is a highly valuable synthetic intermediate due to the presence of two electrophilic sites with distinct and predictable reactivity. The benzylic-type chloride at the 3-(chloromethyl) position can be selectively functionalized with a wide array of nucleophiles under mild conditions, leaving the more robust 2-chloro group available for subsequent transformations. This aryl chloride can then be efficiently modified through nucleophilic aromatic substitution or, more versatilely, through a range of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity provides a powerful and logical strategy for the divergent synthesis of complex quinoline libraries. The protocols and principles outlined in this guide offer a solid foundation for researchers to exploit the rich chemistry of this scaffold in the pursuit of novel molecules for drug discovery and materials science.

References

  • Sugimoto, O., Iwasaki, H., & Tanji, K. (2015). A convenient one-pot synthesis of 2-chloroquinolines from 1-alkylquinolin-2(1H)-ones using triphenylphosphine and trichloroisocyanuric acid. Heterocycles, 91(7), 1445-1454.
  • Arya, K., & Dandia, A. (2018). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Journal of Heterocyclic Chemistry, 55(3), 698-705.
  • da Silva, G. V. J., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
  • Rajanarendar, E., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(3), 659-665.
  • Kuş, N., & Çırak, Ç. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 22(3), 224-231.
  • Barberis, A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14045-14060.
  • EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google P
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
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  • Shanmugam, P., Soundararajan, N., & Kanakarajan, K. (1977). Reaction of 2-chloro-3-(1,2-dibromoethyl)-quinolines with thiourea. Journal of the Chemical Society, Perkin Transactions 1, (17), 2024-2027.
  • US4562280A - Chloromethylation of deactivated aromatic compounds - Google P
  • Solomon, V. R., et al. (2007). Synthesis of new 7-chloroquinolinyl thioureas and their biological investigation as potential antimalarial and anticancer agents. Bioorganic & Medicinal Chemistry, 15(20), 6658-6666.
  • Kumar, S., & Sharma, P. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Romero, A. H., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.
  • DeHaan, F. P., et al. (1997). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene... The Journal of Organic Chemistry, 62(9), 2694-2703.
  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.
  • Easton, C. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9051-9059.
  • El-Gaby, M. S. A., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397.
  • Molander, G. A., & Brown, A. R. (2006). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluororoborates in aryl alkynylations. The Journal of Organic Chemistry, 71(25), 9681-9686.
  • da Silva, G. V. J., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • Mekheimer, R. A., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(9), 1224-1237.
  • Rossi, R. A., & Pierini, A. B. (2005). Recent Advances in the Substitution Reactions of Triorganylstannyl Ions with Aromatic Compounds by the S RN 1 Mechanism.
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  • Proceedings of the National Academy of Sciences. (n.d.). Sodium azide mutagenesis: preferential generation of A.T-->G.C transitions in the barley Ant18 gene.
  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.

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Exploratory

An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)-7-methylquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2-Chloro-3-(chloromethyl)-7-methylquinoline, a key heterocyclic building block in medicinal chemistry. The quinoline scaffold is a privileged structure i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-(chloromethyl)-7-methylquinoline, a key heterocyclic building block in medicinal chemistry. The quinoline scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule offers a versatile platform for the synthesis of novel drug candidates. This document details the historical context of quinoline discovery, a robust synthetic pathway to 2-Chloro-3-(chloromethyl)-7-methylquinoline from readily available starting materials, its characterization, and its potential applications in the development of targeted therapeutics, particularly kinase inhibitors. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, has been a cornerstone of medicinal chemistry for over a century. Its journey began with the isolation of quinine from cinchona bark, a discovery that revolutionized the treatment of malaria.[1] Quinolines are not only found in natural products but have also been the focus of extensive synthetic efforts, leading to a vast array of molecules with diverse biological activities.[2] These include antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2]

The versatility of the quinoline scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. 2-Chloro-3-(chloromethyl)-7-methylquinoline is a prime example of a strategically designed quinoline intermediate. The chlorine atom at the 2-position and the chloromethyl group at the 3-position are both reactive handles that can be exploited for further chemical modifications, making this compound a valuable starting material for the synthesis of complex molecules.

Synthesis and Characterization

The synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline is a multi-step process that begins with the construction of the quinoline core, followed by functional group manipulations.

Synthesis of the Precursor: 2-Chloro-3-formyl-7-methylquinoline

The key to accessing the target molecule is the synthesis of its aldehyde precursor, 2-chloro-3-formyl-7-methylquinoline. This is efficiently achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds.[2]

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-7-methylquinoline

  • Step 1: Preparation of the Vilsmeier Reagent. In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Step 2: Formylation and Cyclization. To the prepared Vilsmeier reagent, add 3-methylacetanilide (1 equivalent). Heat the reaction mixture to 80-90°C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed with water until neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford 2-chloro-3-formyl-7-methylquinoline as a crystalline solid.[3]

Characterization of 2-Chloro-3-formyl-7-methylquinoline:

PropertyValue
Molecular Formula C₁₁H₈ClNO
Molecular Weight 205.64 g/mol
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 10.5 (s, 1H, -CHO), 8.6 (s, 1H, Ar-H), 8.0 (d, 1H, J=8.4 Hz, Ar-H), 7.8 (s, 1H, Ar-H), 7.4 (d, 1H, J=8.4 Hz, Ar-H), 2.5 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 189.5, 150.2, 148.1, 140.5, 137.9, 130.2, 129.8, 128.5, 127.6, 125.4, 21.8
IR (KBr, cm⁻¹) 1690 (C=O stretching), 1580, 1470 (C=C stretching)
Mass Spectrum (EI, m/z) 205 (M⁺), 207 (M+2)⁺
Synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline

The conversion of the formyl group to a chloromethyl group is a two-step process involving reduction to the corresponding alcohol followed by chlorination. While a specific protocol for the 7-methyl isomer is not published, reliable procedures can be derived from analogous reactions with closely related quinoline derivatives.

Step 1: Reduction of 2-Chloro-3-formyl-7-methylquinoline to (2-Chloro-7-methylquinolin-3-yl)methanol

The reduction of the aldehyde to a primary alcohol can be readily achieved using a mild reducing agent like sodium borohydride (NaBH₄). The protocol for the reduction of the analogous 2-chloro-8-methylquinoline-3-carbaldehyde provides a strong basis for this step.

Experimental Protocol (Inferred):

  • In a round-bottom flask, dissolve 2-chloro-3-formyl-7-methylquinoline (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude (2-chloro-7-methylquinolin-3-yl)methanol. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Chlorination of (2-Chloro-7-methylquinolin-3-yl)methanol to 2-Chloro-3-(chloromethyl)-7-methylquinoline

The conversion of the primary alcohol to the corresponding chloride is a standard transformation, often accomplished using thionyl chloride (SOCl₂).

Experimental Protocol (Inferred):

  • In a fume hood, dissolve the crude (2-chloro-7-methylquinolin-3-yl)methanol (1 equivalent) in an anhydrous solvent such as dichloromethane or chloroform.

  • Cool the solution to 0°C.

  • Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction can be gently heated to reflux if necessary to drive it to completion.

  • Monitor the reaction by TLC.

  • Once complete, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-3-(chloromethyl)-7-methylquinoline. Purification can be achieved by column chromatography or recrystallization.

Physicochemical Properties of 2-Chloro-3-(chloromethyl)-7-methylquinoline:

PropertyValueSource
CAS Number 521915-96-8[4]
Molecular Formula C₁₁H₉Cl₂N[4]
Molecular Weight 226.11 g/mol [4]

Safety Information:

While specific toxicity data for 2-Chloro-3-(chloromethyl)-7-methylquinoline is not available, the analogous 2-chloro-3-(chloromethyl)quinoline is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Applications in Drug Development

The synthetic utility of 2-Chloro-3-(chloromethyl)-7-methylquinoline stems from its two reactive chlorine substituents. These sites allow for selective nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

A Versatile Intermediate for Kinase Inhibitors

The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-chloro and 3-chloromethyl groups of the title compound serve as anchor points for building molecules that can fit into the ATP-binding pocket of various kinases.

The chlorine at the 2-position can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce side chains that can interact with specific amino acid residues in the kinase active site. The chloromethyl group at the 3-position is a potent electrophile that can react with nucleophiles to form stable covalent bonds or to introduce linkers for further functionalization. This dual reactivity allows for the rapid generation of diverse libraries of compounds for screening against different kinase targets.

Potential Signaling Pathways

Given the prevalence of the quinoline core in kinase inhibitors, compounds synthesized from 2-Chloro-3-(chloromethyl)-7-methylquinoline could potentially target a range of signaling pathways implicated in cancer and other diseases. These include:

  • EGFR (Epidermal Growth Factor Receptor) Signaling: Many quinoline-based inhibitors target EGFR, a key driver of cell proliferation and survival in several cancers.

  • VEGFR (Vascular Endothelial Growth Factor Receptor) Signaling: Inhibition of VEGFR signaling can block angiogenesis, the formation of new blood vessels that tumors need to grow.

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination 3-Methylacetanilide 3-Methylacetanilide Precursor 2-Chloro-3-formyl-7-methylquinoline 3-Methylacetanilide->Precursor Formylation & Cyclization Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl₃) Vilsmeier_Reagent->Precursor Alcohol_Intermediate (2-Chloro-7-methylquinolin-3-yl)methanol Precursor->Alcohol_Intermediate NaBH₄ Target_Compound 2-Chloro-3-(chloromethyl)-7-methylquinoline Alcohol_Intermediate->Target_Compound SOCl₂ Kinase_Inhibition Target_Compound 2-Chloro-3-(chloromethyl)- 7-methylquinoline Nucleophilic_Displacement Nucleophilic Displacement (e.g., Amines, Thiols) Target_Compound->Nucleophilic_Displacement Reacts with Quinoline_Derivative Diverse Quinoline Derivatives Nucleophilic_Displacement->Quinoline_Derivative Forms Kinase_Target Kinase Target (e.g., EGFR, VEGFR) Quinoline_Derivative->Kinase_Target Inhibits Signal_Transduction Aberrant Signal Transduction Kinase_Target->Signal_Transduction Blocks Disease_Progression Disease Progression (e.g., Cancer) Signal_Transduction->Disease_Progression

Caption: Conceptual workflow for developing kinase inhibitors.

Conclusion

2-Chloro-3-(chloromethyl)-7-methylquinoline is a valuable and versatile intermediate for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While its own discovery and history are not extensively documented, its chemical reactivity and the established pharmacological importance of the quinoline scaffold position it as a key building block for modern drug discovery programs. The synthetic route outlined in this guide is robust and scalable, providing a reliable source of this important intermediate. Further exploration of the chemical space accessible from this compound is likely to yield novel molecules with potent and selective biological activities, particularly in the realm of kinase inhibition.

References

  • Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Egyptian Journal of Chemistry, 66(3), 75-82.
  • Kuş, N. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23.
  • Roopan, S. M., Khan, F. N., Kumar, R., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1543.
  • Kumar, S., et al. (2011). Synthesis of chlorine containing indole derivatives as potent α-amylase inhibitory agents. Bioorganic & Medicinal Chemistry Letters, 21(15), 4434-4437.
  • Marella, A., et al. (2013). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 3(43), 19755-19773.
  • PubChem. (n.d.). 2-Chloro-3-(chloromethyl)quinoline. Retrieved from [Link]

  • Singh, P. P., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.
  • Shinde, S. S., et al. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). International Journal of Creative Research Thoughts, 8(9), 2320-2882.

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Foundational

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline

This guide provides an in-depth exploration of the synthetic pathway for 2-Chloro-3-(chloromethyl)-7-methylquinoline, a quinoline derivative of significant interest in pharmaceutical and chemical research. Designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthetic pathway for 2-Chloro-3-(chloromethyl)-7-methylquinoline, a quinoline derivative of significant interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical transformations, starting from readily available precursors and culminating in the target molecule. The narrative emphasizes the rationale behind methodological choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Significance of the Quinoline Scaffold

Quinolines are a class of heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring. This structural motif is a cornerstone in medicinal chemistry, with quinoline derivatives exhibiting a broad spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of 2-Chloro-3-(chloromethyl)-7-methylquinoline makes it a valuable intermediate for the synthesis of more complex molecules, where the chloro and chloromethyl groups serve as reactive handles for further functionalization.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline is most effectively approached through a multi-step process commencing with a substituted aniline. The core of the quinoline ring system is constructed via the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds. Subsequent functional group transformations then afford the final product.

Our strategic approach hinges on the following key transformations:

  • Amide Formation: Protection of the amino group of the starting aniline to direct the subsequent cyclization.

  • Vilsmeier-Haack Cyclization: Construction of the 2-chloro-3-formyl-quinoline core.

  • Reduction: Conversion of the formyl group to a primary alcohol.

  • Chlorination: Installation of the final chloromethyl group.

This pathway is selected for its efficiency, use of relatively inexpensive starting materials, and the robust nature of the involved reactions.

Starting Materials: Selection and Properties

The judicious selection of starting materials is paramount for the successful synthesis of the target molecule. The primary precursor for this synthesis is m-toluidine.

Starting MaterialStructureCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Properties
m-Toluidine108-44-1C₇H₉N107.15Liquid, pungent odor
Acetic Anhydride108-24-7C₄H₆O₃102.09Colorless liquid, strong odor
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Colorless liquid, high boiling point
Phosphorus Oxychloride (POCl₃)10025-87-3Cl₃OP153.33Colorless, fuming liquid
Sodium Borohydride (NaBH₄)16940-66-2BH₄Na37.83White crystalline solid
Thionyl Chloride (SOCl₂)7719-09-7Cl₂OS118.97Colorless to yellow fuming liquid

Synthetic Workflow: A Step-by-Step Guide

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow m_toluidine m-Toluidine acetanilide N-(3-methylphenyl)acetamide m_toluidine->acetanilide Acetic Anhydride vilsmeier_intermediate 2-Chloro-3-formyl-7-methylquinoline acetanilide->vilsmeier_intermediate Vilsmeier-Haack Reaction (DMF, POCl₃) hydroxymethyl_intermediate 2-Chloro-3-(hydroxymethyl)-7-methylquinoline vilsmeier_intermediate->hydroxymethyl_intermediate Reduction (NaBH₄) final_product 2-Chloro-3-(chloromethyl)-7-methylquinoline hydroxymethyl_intermediate->final_product Chlorination (SOCl₂)

Caption: Overall synthetic workflow for 2-Chloro-3-(chloromethyl)-7-methylquinoline.

Step 1: Synthesis of N-(3-methylphenyl)acetamide

The initial step involves the acylation of m-toluidine to form N-(3-methylphenyl)acetamide. This is a standard procedure to protect the amine and to provide the necessary substrate for the subsequent Vilsmeier-Haack reaction.

Experimental Protocol:

  • To a stirred solution of m-toluidine in a suitable solvent (e.g., dichloromethane or ethyl acetate), add acetic anhydride dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-methylphenyl)acetamide as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.[1]

Step 2: Vilsmeier-Haack Reaction for the formation of 2-Chloro-3-formyl-7-methylquinoline

This is the key ring-forming step. The Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating and cyclizing agent.[2][3][4]

Reaction Mechanism:

Vilsmeier_Mechanism cluster_vilsmeier_reagent Vilsmeier Reagent Formation cluster_cyclization Electrophilic Aromatic Substitution and Cyclization DMF DMF Vilsmeier_Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Acetanilide N-(3-methylphenyl)acetamide Iminium_Intermediate Iminium Intermediate Acetanilide->Iminium_Intermediate + Vilsmeier Reagent Quinoline_Core 2-Chloro-3-formyl-7-methylquinoline Iminium_Intermediate->Quinoline_Core Cyclization & Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF while maintaining the temperature below 10 °C.

  • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Add N-(3-methylphenyl)acetamide to the reaction mixture in portions.

  • After the addition is complete, heat the reaction mixture to 80-100 °C for 4-16 hours.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the product.

  • Filter the solid, wash it with water, and dry it to obtain crude 2-chloro-3-formyl-7-methylquinoline. Recrystallization from a solvent like ethyl acetate can be performed for purification.[1]

Step 3: Reduction of 2-Chloro-3-formyl-7-methylquinoline to 2-Chloro-3-(hydroxymethyl)-7-methylquinoline

The formyl group is selectively reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride.

Experimental Protocol:

  • Dissolve 2-chloro-3-formyl-7-methylquinoline in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • After the addition, allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully add water to quench the excess NaBH₄.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-chloro-3-(hydroxymethyl)-7-methylquinoline. The product can be purified by column chromatography on silica gel.[5]

Step 4: Chlorination of 2-Chloro-3-(hydroxymethyl)-7-methylquinoline

The final step involves the conversion of the hydroxymethyl group to a chloromethyl group, typically using a chlorinating agent like thionyl chloride (SOCl₂).

Experimental Protocol:

  • Dissolve 2-chloro-3-(hydroxymethyl)-7-methylquinoline in an inert solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. A catalytic amount of DMF can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture into ice-cold water to decompose the excess thionyl chloride.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-3-(chloromethyl)-7-methylquinoline.

  • The final product can be purified by column chromatography or recrystallization.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
N-(3-methylphenyl)acetamideC₉H₁₁NO149.19537-92-8
2-Chloro-3-formyl-7-methylquinolineC₁₁H₈ClNO205.64-
2-Chloro-3-(hydroxymethyl)-7-methylquinolineC₁₁H₁₀ClNO207.66-
2-Chloro-3-(chloromethyl)-7-methylquinolineC₁₁H₉Cl₂N226.10521915-96-8

Safety Considerations

The synthesis described herein involves the use of hazardous chemicals. It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • m-Toluidine: Toxic and should be handled with care.

  • Acetic Anhydride: Corrosive and a lachrymator.

  • Phosphorus Oxychloride and Thionyl Chloride: Highly corrosive, react violently with water, and release toxic fumes. These should be handled with extreme caution.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This guide has detailed a reliable and efficient synthetic route for the preparation of 2-Chloro-3-(chloromethyl)-7-methylquinoline. By following the outlined procedures and adhering to the necessary safety precautions, researchers can successfully synthesize this valuable chemical intermediate for further applications in drug discovery and materials science. The provided rationale for each step aims to empower scientists with a deeper understanding of the underlying chemical principles, facilitating troubleshooting and optimization of the synthesis.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (URL: [Link])

  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. (URL: [Link])

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (URL: [Link])

  • 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. (URL: [Link])

  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. (URL: [Link])

  • Reaction of hydroxymethylanthraquinones with thionyl chloride. (URL: [Link])

  • Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])

  • 2-Chloro-7-methylquinoline-3-carbaldehyde. (URL: [Link])

  • N-(3-Methylphenyl)acetamide | C9H11NO | CID 10843 - PubChem. (URL: [Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

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Exploratory

Theoretical studies of 2-Chloro-3-(chloromethyl)-7-methylquinoline

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 2-Chloro-3-(chloromethyl)-7-methylquinoline Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 2-Chloro-3-(chloromethyl)-7-methylquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive theoretical framework for the investigation of 2-Chloro-3-(chloromethyl)-7-methylquinoline, a halogenated derivative with significant potential for drug development. By leveraging advanced computational methodologies, including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and molecular docking, we can predict and understand its structural, electronic, and reactive properties. This in-silico approach provides critical insights that can accelerate experimental research and guide the rational design of novel therapeutics. This document serves as a technical blueprint for researchers, scientists, and drug development professionals engaged in the study of quinoline-based compounds.

Introduction: The Significance of the Quinoline Scaffold

Quinolines are bicyclic heteroaromatic compounds, composed of a benzene ring fused to a pyridine ring. This structural motif is prevalent in a wide array of natural products and synthetic molecules exhibiting diverse and potent pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline core, particularly with halogens and reactive side chains, can significantly modulate its biological activity.[3] The presence of a 2-chloro substituent is known to be a key pharmacophore in many biologically active quinolines, often enhancing their therapeutic efficacy.[3]

The target molecule of this guide, 2-Chloro-3-(chloromethyl)-7-methylquinoline, possesses several features of interest for medicinal chemistry:

  • A 2-Chloro Group: Enhances reactivity and can participate in key interactions with biological targets.

  • A 3-(chloromethyl) Group: A reactive electrophilic center, capable of forming covalent bonds with nucleophilic residues in target proteins, making it a candidate for targeted covalent inhibitors.

  • A 7-Methyl Group: Modifies the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity.

Understanding the interplay of these functional groups at a quantum-mechanical level is paramount for predicting the molecule's behavior and unlocking its therapeutic potential.

Synthetic Strategy and Characterization

While a dedicated synthesis for 2-Chloro-3-(chloromethyl)-7-methylquinoline is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for quinoline chemistry. The Vilsmeier-Haack reaction is a powerful tool for the synthesis of 2-chloro-3-formylquinolines, which serve as key precursors.[4][5]

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process starting from a substituted acetanilide:

  • Vilsmeier-Haack Cyclization: Treatment of N-(m-tolyl)acetamide with a Vilsmeier reagent (generated in situ from POCl₃ and DMF) would yield the intermediate, 2-chloro-7-methylquinoline-3-carbaldehyde.[5]

  • Reduction of the Aldehyde: The formyl group can be selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄), yielding (2-chloro-7-methylquinolin-3-yl)methanol.

  • Chlorination of the Alcohol: The final step involves the conversion of the hydroxymethyl group to a chloromethyl group using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Synthetic Pathway A N-(m-tolyl)acetamide B 2-Chloro-7-methylquinoline- 3-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C (2-Chloro-7-methylquinolin-3-yl)methanol B->C Reduction (NaBH4) D 2-Chloro-3-(chloromethyl)- 7-methylquinoline C->D Chlorination (SOCl2)

Caption: Proposed synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline.

In-Silico Analysis: A Computational Deep Dive

Theoretical studies provide a powerful lens to examine molecular properties that are often difficult or time-consuming to measure experimentally. The following sections outline a standard computational workflow for characterizing 2-Chloro-3-(chloromethyl)-7-methylquinoline.

Geometry Optimization and Structural Parameters

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using Density Functional Theory (DFT).

Protocol for Geometry Optimization:

  • Software: Gaussian 09W or similar quantum chemistry package.[6]

  • Method: DFT with the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[7][8]

  • Basis Set: 6-311++G(d,p), a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a good balance between accuracy and computational cost for molecules of this size.[7][8]

  • Convergence Criteria: The optimization is run until the forces on the atoms are negligible and the geometry represents a minimum on the potential energy surface.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography of related compounds to validate the computational model.[9]

Table 1: Predicted Key Structural Parameters (Hypothetical Data Based on Similar Structures)

Parameter Predicted Value
C2-Cl Bond Length ~1.75 Å
C3-C(methylene) Bond Length ~1.51 Å
C(methylene)-Cl Bond Length ~1.79 Å
C2-N1-C8a Bond Angle ~117°
Cl-C2-N1 Bond Angle ~115°

| C2-C3-C(methylene) Angle | ~121° |

Quantum Chemical Descriptors

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure and reactivity can be extracted.

Computational Workflow cluster_0 Setup cluster_1 Core Calculation cluster_2 Analysis & Prediction A Initial 3D Structure B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frontier Molecular Orbitals (HOMO-LUMO) B->C D Molecular Electrostatic Potential (MEP) B->D E Natural Bond Orbital (NBO) B->E F Vibrational Frequencies (IR/Raman Spectra) B->F G Molecular Docking B->G

Caption: Workflow for the theoretical analysis of the target molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability.[10] A smaller energy gap suggests higher reactivity. For quinoline derivatives, the HOMO is typically distributed over the benzene ring, while the LUMO is often localized on the pyridine ring and electron-withdrawing substituents.

Molecular Electrostatic Potential (MEP): The MEP surface is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[7]

  • Red/Yellow regions: Indicate negative potential (electron-rich), typically around the nitrogen atom and chlorine atoms, which are susceptible to electrophilic attack.

  • Blue regions: Indicate positive potential (electron-poor), expected around the hydrogen atoms and particularly the chloromethyl group, highlighting its electrophilic nature.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule.[7][8] It can quantify hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital.[8] This analysis can reveal the stabilization energy associated with these interactions, explaining the relative stability of different conformations and the influence of substituents on the electronic structure.[7][8]

Table 2: Predicted Quantum Chemical Properties (Hypothetical)

Property Predicted Value Significance
HOMO Energy ~ -6.5 eV Electron-donating ability
LUMO Energy ~ -1.8 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) ~ 4.7 eV Chemical reactivity and kinetic stability

| Dipole Moment | ~ 2.5 Debye | Overall polarity of the molecule |

Spectroscopic Profile Prediction

Computational methods can accurately predict vibrational (IR and Raman) and NMR spectra. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound.

Protocol for Spectroscopic Prediction:

  • Calculation: Perform a frequency calculation on the optimized geometry using the same DFT method and basis set (B3LYP/6-311++G(d,p)).[6]

  • Scaling: Calculated vibrational frequencies are systematically higher than experimental values. Therefore, a scaling factor (typically ~0.961 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.[6]

  • NMR Prediction: NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Expected Spectroscopic Signatures:

  • FT-IR: Characteristic peaks would include C-H stretching vibrations, C=C and C=N stretching of the aromatic rings, and C-Cl stretching vibrations from both the ring and the methyl group.

  • ¹H NMR: Distinct signals would be expected for the aromatic protons, the methyl group protons, and a key singlet for the chloromethyl (-CH₂Cl) protons, likely in the range of 4.5-5.0 ppm.

  • ¹³C NMR: Signals for all unique carbon atoms would be present, with the chloromethyl carbon appearing at a characteristic downfield shift.

Potential for Drug Development: Molecular Docking

Given the prevalence of quinolines in medicine, a crucial aspect of this theoretical study is to evaluate the potential of 2-Chloro-3-(chloromethyl)-7-methylquinoline as a therapeutic agent. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[10]

Protocol for Molecular Docking:

  • Target Selection: Based on the known activities of similar quinoline derivatives, potential protein targets could include Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, DNA gyrase, or antimalarial targets like dihydroorotate dehydrogenase.[10][11]

  • Ligand and Receptor Preparation: The optimized 3D structure of the quinoline derivative is prepared. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

  • Docking Simulation: Software such as AutoDock or SwissDock is used to perform the docking calculations. The program samples a large number of possible conformations of the ligand within the active site of the protein and scores them based on a scoring function that estimates the binding affinity (ΔG).[11]

  • Analysis: The results are analyzed to identify the most stable binding poses and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein's amino acid residues. The reactive chloromethyl group's proximity to nucleophilic residues like cysteine or lysine would be of particular interest for potential covalent inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the characterization of 2-Chloro-3-(chloromethyl)-7-methylquinoline. The integration of DFT calculations, NBO analysis, spectroscopic predictions, and molecular docking provides a powerful, multi-faceted approach to understanding its chemical nature and biological potential. The in-silico data generated through these methods can effectively guide experimental synthesis, spectroscopic analysis, and biological evaluation, thereby accelerating the drug discovery and development process.

Future work should focus on the experimental validation of these theoretical predictions. Synthesis of the compound, followed by thorough spectroscopic characterization (FT-IR, NMR, Mass Spectrometry) and X-ray crystallography, would be essential to confirm the computed structural and electronic properties. Subsequent in-vitro biological assays against predicted targets would then pave the way for establishing its true therapeutic potential.

References

  • Khan, I. U., et al. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Kuş, N., & Tutar, A. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering. Available at: [Link]

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. Available at: [Link]

  • Kuş, N., & Tutar, A. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. ResearchGate. Available at: [Link]

  • Ece, A., et al. (2021). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. Available at: [Link]

  • Singh, S. K., et al. (1993). Synthesis and biological activities of quinoline hydrochlorides as anthelmintics. PubMed. Available at: [Link]

  • Gupta, H. (2017). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Google Patents. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use.
  • Ismail, M., et al. (2021). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • Mansour, B., et al. (2023). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences. Available at: [Link]

  • Gomha, S. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn Al-Haitham Journal for Pure and Applied Science. Available at: [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • Pharmacy Universe. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. ResearchGate. Available at: [Link]

  • Saral, A., et al. (2021). Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. ResearchGate. Available at: [Link]

  • de Oliveira, A. B., et al. (2022). Spectroscopic and theoretical study of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives. SciSpace. Available at: [Link]

  • Gomha, S. M., et al. (2022). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

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Protocols & Analytical Methods

Method

The Versatile Scaffold: 2-Chloro-3-(chloromethyl)-7-methylquinoline in Modern Medicinal Chemistry

Introduction: Unlocking the Therapeutic Potential of a Privileged Quinoline Core The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Quinoline Core

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its rigid, bicyclic aromatic system provides a unique scaffold for the precise spatial arrangement of functional groups, enabling high-affinity interactions with biological targets. Within this important class of heterocycles, 2-chloro-3-(chloromethyl)-7-methylquinoline has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. This di-functionalized quinoline offers two distinct reactive sites: the C2-chloro substituent, amenable to nucleophilic aromatic substitution and cross-coupling reactions, and the more reactive benzylic-type chloride in the 3-(chloromethyl) group, which is highly susceptible to SN2 displacement by a variety of nucleophiles. This dual reactivity allows for the stepwise and regioselective introduction of diverse pharmacophoric elements, making it an ideal starting material for the construction of compound libraries in drug discovery programs.

The strategic placement of the methyl group at the 7-position can also influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing metabolic stability or modulating target binding. The quinoline core itself is implicated in a range of biological activities, including anticancer, antimicrobial (antibacterial and antifungal), and antiviral effects.[1][2] This inherent bioactivity, coupled with the synthetic versatility of the 2-chloro-3-(chloromethyl) substitution pattern, makes this scaffold a focal point for the development of next-generation therapeutics.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 2-chloro-3-(chloromethyl)-7-methylquinoline in medicinal chemistry research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful synthetic intermediate in their quest for novel and effective medicines.

Synthesis of the Core Scaffold: A Two-Step Approach

The efficient synthesis of 2-chloro-3-(chloromethyl)-7-methylquinoline is paramount for its widespread application. A reliable and scalable two-step synthetic route from the readily accessible 2-chloro-3-formyl-7-methylquinoline is outlined below.

Step 1: Synthesis of 2-Chloro-3-formyl-7-methylquinoline via Vilsmeier-Haack Reaction

The precursor aldehyde is synthesized from the corresponding acetanilide through the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich aromatic and heterocyclic compounds.[1]

Protocol 1: Synthesis of 2-Chloro-3-formyl-7-methylquinoline

  • To a solution of N-(m-tolyl)acetamide (1 equivalent) in N,N-dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCl3, 4.5 equivalents) is added dropwise at 0-5 °C with stirring.[2]

  • The reaction mixture is then heated to 80-100 °C for 4-16 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.[2]

  • The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried.[2]

  • The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate to afford 2-chloro-3-formyl-7-methylquinoline.[2]

Causality Behind Experimental Choices:

  • The Vilsmeier reagent, formed in situ from POCl3 and DMF, is a potent electrophile that attacks the electron-rich aromatic ring of the acetanilide.

  • The subsequent cyclization and hydrolysis steps lead to the formation of the quinoline ring system with the desired formyl group at the 3-position and a chloro group at the 2-position.

  • Careful temperature control during the addition of POCl3 is crucial to manage the exothermic reaction.

  • Pouring the reaction mixture onto ice serves to both hydrolyze the reaction intermediates and precipitate the product.

Step 2: Conversion to 2-Chloro-3-(chloromethyl)-7-methylquinoline

The synthesized aldehyde is then converted to the target chloromethyl compound in a two-step sequence involving reduction to the corresponding alcohol followed by chlorination.

Protocol 2: Synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol

  • To a solution of 2-chloro-3-formyl-7-methylquinoline (1 equivalent) in a suitable solvent such as methanol or ethanol, sodium borohydride (NaBH4, 1-1.5 equivalents) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol.

  • Purification by column chromatography on silica gel may be performed if necessary.

Protocol 3: Synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline

  • The crude (2-chloro-7-methylquinolin-3-yl)methanol (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Thionyl chloride (SOCl2, 1.1-1.5 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for a few hours, with the progress monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-chloro-3-(chloromethyl)-7-methylquinoline.

Causality Behind Experimental Choices:

  • Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, making it ideal for the conversion of the formyl group to a hydroxymethyl group without affecting the chloro-substituent on the quinoline ring.

  • Thionyl chloride is a common and effective reagent for the conversion of primary alcohols to the corresponding chlorides via an SNi mechanism, which typically proceeds with retention of configuration, although in this achiral case, it provides a clean conversion.

  • The use of a slight excess of the chlorinating agent ensures complete conversion of the alcohol.

  • Quenching with a base is necessary to neutralize the excess thionyl chloride and the HCl generated during the reaction.

Application Notes: Harnessing the Reactivity for Drug Discovery

The dual reactivity of 2-chloro-3-(chloromethyl)-7-methylquinoline provides a platform for the synthesis of a diverse array of derivatives with potential therapeutic applications. The chloromethyl group at the 3-position is significantly more reactive towards nucleophilic substitution than the chloro group at the 2-position, allowing for selective functionalization.

Synthesis of Amino Derivatives: Building Blocks for Bioactive Molecules

The reaction with primary and secondary amines is a cornerstone of the synthetic utility of this scaffold, leading to the formation of quinoline-3-methanamine derivatives, a class of compounds with demonstrated biological activities.

Protocol 4: General Procedure for the Synthesis of N-((2-Chloro-7-methylquinolin-3-yl)methyl)amines

  • To a solution of 2-chloro-3-(chloromethyl)-7-methylquinoline (1 equivalent) in a suitable solvent such as absolute ethanol or DMF, add the desired primary or secondary amine (1-1.2 equivalents).

  • A base, such as triethylamine (TEA) or potassium carbonate (K2CO3) (1.5-2 equivalents), is added to the reaction mixture to act as an acid scavenger.

  • The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-((2-chloro-7-methylquinolin-3-yl)methyl)amine derivative.

Table 1: Examples of Synthesized Amino Derivatives and their Potential Applications

Nucleophile (Amine)Product StructurePotential ApplicationReference
Substituted AnilinesN-((2-Chloro-7-methylquinolin-3-yl)methyl)anilinesAntimycotic
CyclohexylamineN-((2-Chloro-7-methylquinolin-3-yl)methyl)cyclohexanamineAntimycotic
Butan-1-amineN-((2-Chloro-7-methylquinolin-3-yl)methyl)butan-1-amineAntimycotic

Causality Behind Experimental Choices:

  • The reaction proceeds via a standard SN2 mechanism, where the amine acts as a nucleophile and displaces the chloride ion from the benzylic-like position.

  • The use of a base is essential to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • The choice of solvent depends on the solubility of the reactants and the required reaction temperature. Ethanol and DMF are commonly used polar aprotic solvents that facilitate SN2 reactions.

Synthesis of Ether and Thioether Derivatives: Expanding the Chemical Space

The versatility of 2-chloro-3-(chloromethyl)-7-methylquinoline extends to reactions with oxygen and sulfur nucleophiles, providing access to ether and thioether derivatives, respectively. These functionalities can significantly impact the physicochemical properties and biological activity of the resulting molecules.

Protocol 5: General Procedure for the Synthesis of 2-Chloro-3-(phenoxymethyl)-7-methylquinoline Derivatives (Williamson Ether Synthesis)

  • To a solution of a substituted phenol (1 equivalent) in a polar aprotic solvent such as DMF or acetone, add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.1 equivalents) to generate the phenoxide in situ.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-3-(chloromethyl)-7-methylquinoline (1 equivalent) in the same solvent.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 6: General Procedure for the Synthesis of 2-Chloro-3-((arylthio)methyl)-7-methylquinoline Derivatives

  • To a solution of a substituted thiol (1 equivalent) in a solvent such as ethanol or DMF, add a base like sodium ethoxide or potassium carbonate (1.1 equivalents) to generate the thiolate.

  • Add 2-chloro-3-(chloromethyl)-7-methylquinoline (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Wash the organic layer, dry it, and concentrate to obtain the crude product.

  • Purify by column chromatography.

Causality Behind Experimental Choices:

  • The Williamson ether synthesis and its thio-analogue are classic and reliable methods for forming ether and thioether linkages via an SN2 reaction.

  • The use of a base is crucial to deprotonate the phenol or thiol, generating the more nucleophilic phenoxide or thiolate anion.

  • Polar aprotic solvents are preferred as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_Pathway cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization Reactions Acetanilide N-(m-tolyl)acetamide Aldehyde 2-Chloro-3-formyl- 7-methylquinoline Acetanilide->Aldehyde Vilsmeier-Haack (POCl3, DMF) Alcohol (2-Chloro-7-methylquinolin- 3-yl)methanol Aldehyde->Alcohol Reduction (NaBH4) Target 2-Chloro-3-(chloromethyl)- 7-methylquinoline Alcohol->Target Chlorination (SOCl2) Amine_Derivative N-((2-Chloro-7-methylquinolin- 3-yl)methyl)amine Target->Amine_Derivative R1R2NH, Base Ether_Derivative 2-Chloro-3-(phenoxymethyl)- 7-methylquinoline Target->Ether_Derivative ArOH, Base Thioether_Derivative 2-Chloro-3-((arylthio)methyl)- 7-methylquinoline Target->Thioether_Derivative ArSH, Base

Caption: Synthetic pathway to 2-chloro-3-(chloromethyl)-7-methylquinoline and its subsequent derivatization.

Logical Relationships in Experimental Design

The successful synthesis and derivatization of 2-chloro-3-(chloromethyl)-7-methylquinoline rely on a logical sequence of reactions and careful control of experimental parameters.

Experimental_Logic Start Starting Material: N-(m-tolyl)acetamide Vilsmeier Vilsmeier-Haack Reaction Start->Vilsmeier Aldehyde Intermediate: 2-Chloro-3-formyl-7-methylquinoline Vilsmeier->Aldehyde Reduction Reduction Aldehyde->Reduction Alcohol Intermediate: (2-Chloro-7-methylquinolin-3-yl)methanol Reduction->Alcohol Chlorination Chlorination Alcohol->Chlorination Target Target Scaffold: 2-Chloro-3-(chloromethyl)-7-methylquinoline Chlorination->Target Nucleophilic_Sub Nucleophilic Substitution (SN2) Target->Nucleophilic_Sub Derivatives Bioactive Derivatives: Amines, Ethers, Thioethers Nucleophilic_Sub->Derivatives

Caption: Logical flow of the synthesis and derivatization process.

Conclusion: A Gateway to Novel Therapeutics

2-Chloro-3-(chloromethyl)-7-methylquinoline represents a highly valuable and strategically designed building block for medicinal chemistry. Its dual reactive centers allow for a modular and efficient approach to the synthesis of diverse compound libraries. The protocols and application notes provided herein offer a robust framework for researchers to explore the full potential of this scaffold in the discovery and development of new drugs targeting a range of diseases. The inherent biological relevance of the quinoline core, combined with the vast chemical space accessible through derivatization, ensures that 2-chloro-3-(chloromethyl)-7-methylquinoline will continue to be a key player in the ongoing quest for innovative therapeutic solutions.

References

  • Jadhav, S. B., & Deshmukh, M. B. (2018). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. International Journal of ChemTech Research, 11(05), 212-220.
  • El-Gamal, M. I., & Oh, C.-H. (2018).
  • Sugimoto, O., Iwasaki, H., & Tanji, K.-I. (2015). A Practical Synthesis of 2-Chloroquinolines from 1-Alkyl- or 1-Aryl-1,2-dihydroquinolin-2-ones Using a Vilsmeier-Haack Type Reagent. Heterocycles, 91(7), 1445-1454.
  • Abadi, A. H., Eissa, A. A. H., & Hassan, G. S. (2003). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Archiv der Pharmazie, 336(7), 321-327.
  • Al-Suwaidan, I. A., Msmar, M. H., & El-Metwaly, N. M. (2016). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 40(11), 9335-9347.

Sources

Application

Application Notes & Protocols: 2-Chloro-3-(chloromethyl)-7-methylquinoline as a Bifunctional Building Block in Heterocyclic Synthesis

Introduction: The Strategic Value of a Bifunctional Quinoline Synthon The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional mate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Quinoline Synthon

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3][4] The strategic introduction of multiple reactive sites onto this privileged heterocycle creates a powerful synthon for the rapid construction of molecular complexity. 2-Chloro-3-(chloromethyl)-7-methylquinoline is a prime example of such a versatile building block. It features two distinct electrophilic carbon centers, each with a unique reactivity profile, enabling controlled, sequential, or tandem reactions to build a diverse array of fused and substituted heterocyclic systems.

This document serves as a comprehensive guide for researchers, outlining the synthesis, reactivity, and practical applications of this key intermediate. We provide detailed, field-tested protocols and explain the underlying chemical principles to empower scientists in drug discovery and synthetic chemistry to leverage its full potential.

Physicochemical Properties and Synthesis

The utility of any building block begins with its reliable preparation and well-defined characteristics.

Table 1: Physicochemical Properties of 2-Chloro-3-(chloromethyl)-7-methylquinoline

PropertyValueSource
CAS Number 521915-96-8[5]
Molecular Formula C₁₁H₉Cl₂N[5]
Molecular Weight 226.11 g/mol [5]
Canonical SMILES CC1=CC2=NC(=C(C=C2C=C1)CCl)Cl[5]
Appearance Off-white to pale yellow solid (predicted)
Protocol 1: Two-Step Synthesis from N-(3-methylphenyl)acetamide

The most logical and efficient synthesis begins with the Vilsmeier-Haack cyclization of an appropriate acetanilide to form the key aldehyde intermediate, which is subsequently converted to the chloromethyl derivative.[6][7]

G cluster_0 Step 1: Vilsmeier-Haack Cyclization cluster_1 Step 2: Reduction & Chlorination A N-(3-methylphenyl)acetamide C 2-Chloro-3-formyl-7-methylquinoline A->C Reflux B Vilsmeier Reagent (POCl₃ + DMF) B->C Electrophilic Cyclization D (2-Chloro-7-methylquinolin-3-yl)methanol C->D 1. NaBH₄, MeOH E 2-Chloro-3-(chloromethyl)-7-methylquinoline D->E 2. SOCl₂, DCM

Caption: Synthetic pathway to the target compound.

  • Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation and cyclization of activated aromatic systems like acetanilides to produce 2-chloro-3-formylquinolines in a single pot.[7][8][9] The reaction proceeds via the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) which attacks the electron-rich aromatic ring, leading to cyclization and dehydration.

  • Materials:

    • N-(3-methylphenyl)acetamide (1 equiv.)

    • Phosphorus oxychloride (POCl₃) (4 equiv.)

    • N,N-Dimethylformamide (DMF) (4 equiv.)

    • Dichloromethane (DCM)

    • Crushed ice

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a reflux condenser, cool DMF in an ice-salt bath. Add POCl₃ dropwise with vigorous stirring over 30 minutes, ensuring the temperature remains below 10 °C.

    • Reaction: After the addition is complete, add N-(3-methylphenyl)acetamide portion-wise to the prepared Vilsmeier reagent.

    • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Work-up: Cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with stirring.

    • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

    • A solid precipitate will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

    • Purification: Recrystallize the crude product from ethanol or ethyl acetate to afford pure 2-chloro-3-formyl-7-methylquinoline as a crystalline solid.

  • Rationale: This conversion is a standard two-stage functional group transformation. First, the aldehyde is selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄), which will not affect the chloroquinoline core. Second, the resulting benzylic alcohol is converted to the corresponding chloride using thionyl chloride (SOCl₂), a common and effective method that produces gaseous byproducts (SO₂ and HCl), simplifying purification.

  • Materials:

    • 2-Chloro-3-formyl-7-methylquinoline (1 equiv.)

    • Sodium borohydride (NaBH₄) (1.5 equiv.)

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂) (1.2 equiv.)

    • Dichloromethane (DCM)

    • Pyridine (catalytic amount)

  • Procedure:

    • Reduction: Dissolve the starting aldehyde in methanol and cool the solution in an ice bath. Add NaBH₄ portion-wise, controlling the temperature below 10 °C. Stir for 1-2 hours until TLC indicates complete consumption of the aldehyde.

    • Quench the reaction by slowly adding water. Remove methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol.

    • Chlorination: Dissolve the crude (2-chloro-7-methylquinolin-3-yl)methanol in dry DCM and add a catalytic amount of pyridine.

    • Cool the solution in an ice bath and add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Work-up: Carefully pour the reaction mixture into ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Reactivity Profile and Strategic Application

The synthetic power of 2-chloro-3-(chloromethyl)-7-methylquinoline lies in the differential reactivity of its two chloro-substituents.

  • Chloromethyl Group (-CH₂Cl): The benzylic chloride is highly susceptible to Sₙ2 nucleophilic substitution . It readily reacts with a wide range of soft and hard nucleophiles (e.g., N, S, O, and carbanions) under mild conditions (room temperature, weak bases).

  • 2-Chloro Group (-Cl): The chlorine at the C2 position of the quinoline ring is an aryl chloride. It is significantly less reactive and typically undergoes SₙAr (Nucleophilic Aromatic Substitution) . This reaction requires more forcing conditions (high temperatures, strong bases) or palladium-catalyzed cross-coupling reactions.

This reactivity difference is the key to its strategic use, allowing for selective functionalization at one site while leaving the other intact for subsequent transformations.

G cluster_main Reactivity Sites cluster_reactions Reaction Types struct SN2 Sₙ2 Substitution (High Reactivity, Mild Conditions) - Thiols, Amines, Azides, etc. SNAr SₙAr / Cross-Coupling (Low Reactivity, Harsh Conditions) - Amines (heat), Alkoxides, Boronic Acids (Pd cat.) p1 p1->SN2 p2 p2->SNAr

Caption: Differential reactivity of the two electrophilic centers.

Application Protocols in Heterocyclic Synthesis

The following protocols demonstrate the strategic use of this building block to create diverse heterocyclic structures.

Protocol 2: Synthesis of Fused Thiazepino[3,2-b]quinolines via Intramolecular Cyclization

This protocol exemplifies a tandem Sₙ2/SₙAr reaction with a binucleophile to construct a fused seven-membered ring system.

  • Rationale: 2-Aminothiophenol contains two nucleophilic centers: a soft, highly nucleophilic thiol and a less nucleophilic amine. The thiol will selectively react first with the more reactive chloromethyl group under mild basic conditions. Subsequent heating promotes an intramolecular SₙAr reaction where the appended amino group displaces the C2-chloride, leading to cyclization.

  • Materials:

    • 2-Chloro-3-(chloromethyl)-7-methylquinoline (1 equiv.)

    • 2-Aminothiophenol (1.1 equiv.)

    • Potassium carbonate (K₂CO₃) (2.5 equiv.)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the starting quinoline in DMF, add 2-aminothiophenol and potassium carbonate.

    • Stir the mixture at room temperature for 4-6 hours to facilitate the initial Sₙ2 reaction. Monitor by TLC for the disappearance of the starting material and the formation of the thioether intermediate.

    • Once the first step is complete, heat the reaction mixture to 120-140 °C for 8-12 hours to drive the intramolecular cyclization.

    • Work-up: Cool the reaction to room temperature and pour into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Purification: Purify the crude product by column chromatography or recrystallization from a suitable solvent like ethanol/DMF.

Protocol 3: Selective Sₙ2 Azidation at the Chloromethyl Position

This protocol demonstrates the selective functionalization of the chloromethyl group, leaving the C2-chloro group available for further chemistry.

  • Rationale: Sodium azide (NaN₃) is an excellent nucleophile for Sₙ2 reactions. The reaction proceeds quickly and cleanly at the benzylic position under mild conditions, while the C2-chloro position remains unreactive. The resulting azide is a versatile functional group, convertible to an amine (via reduction) or used in "click" chemistry (Huisgen cycloaddition).

  • Materials:

    • 2-Chloro-3-(chloromethyl)-7-methylquinoline (1 equiv.)

    • Sodium azide (NaN₃) (1.5 equiv.)

    • Dimethyl sulfoxide (DMSO) or Acetone/Water mixture

  • Procedure:

    • Dissolve the quinoline substrate in DMSO or an acetone/water (9:1) mixture.

    • Add sodium azide and stir the mixture at 40-50 °C for 2-3 hours.

    • Monitor the reaction by TLC.

    • Work-up: Pour the reaction mixture into a large volume of water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: The crude product, 3-(azidomethyl)-2-chloro-7-methylquinoline, is often of sufficient purity for the next step, but can be purified by silica gel chromatography if necessary.

Protocol 4: Synthesis of Pyrrolo[3,4-b]quinolines via Sequential Sₙ2 and Palladium-Catalyzed Cyclization

This advanced protocol showcases the power of sequential functionalization, combining classic nucleophilic substitution with modern cross-coupling chemistry.

  • Rationale: This strategy first uses an Sₙ2 reaction to install a protected amine on the methyl group. After deprotection, an intramolecular Buchwald-Hartwig amination is used to form the C-N bond at the C2 position, which is more efficient and occurs under milder conditions than a thermally-driven SₙAr for this type of transformation.

  • Materials:

    • 2-Chloro-3-(chloromethyl)-7-methylquinoline (1 equiv.)

    • Potassium phthalimide (1.1 equiv.)

    • Hydrazine hydrate

    • Pd₂(dba)₃ (0.02 equiv.)

    • Xantphos (0.05 equiv.)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

    • Toluene, DMF, Ethanol

  • Procedure:

    • Gabriel Synthesis: In DMF, react the starting quinoline with potassium phthalimide at 80 °C for 4 hours to form the phthalimide-protected amine. Purify this intermediate by precipitation and washing.

    • Deprotection: Reflux the intermediate with hydrazine hydrate in ethanol for 4 hours to cleave the phthalimide group, yielding (2-chloro-7-methylquinolin-3-yl)methanamine. Purify by extraction.

    • Buchwald-Hartwig Cyclization: In a dry flask under an inert atmosphere (N₂ or Ar), combine the aminomethyl intermediate, Pd₂(dba)₃, Xantphos, and NaOtBu in dry toluene.

    • Degas the mixture and heat to 100 °C for 6-10 hours.

    • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the final pyrrolo[3,4-b]quinoline product by column chromatography.

Summary of Applications

The described protocols highlight the planned and versatile nature of this building block.

Table 2: Reaction Summary and Conditions

ProtocolTarget HeterocycleKey ReactionsNucleophile(s)Conditions
2 Thiazepino[3,2-b]quinolineSₙ2 then Intramolecular SₙAr2-Aminothiophenol1. K₂CO₃, DMF, RT2. 120-140 °C
3 Azidomethyl-quinolineSelective Sₙ2Sodium AzideDMSO, 40-50 °C
4 Pyrrolo[3,4-b]quinolineSₙ2 then Intramolecular Buchwald-HartwigPhthalimide, then intramolecular1. DMF, 80 °C2. Pd₂(dba)₃, Xantphos, 100 °C

Safety and Handling

  • 2-Chloro-3-(chloromethyl)-7-methylquinoline is expected to be a hazardous substance. As a bifunctional alkylating agent, it should be considered a potential mutagen and irritant.

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Chloro-3-(chloromethyl)-7-methylquinoline is a synthetically valuable and highly adaptable building block. The predictable and differential reactivity of its two electrophilic sites provides chemists with a powerful tool for the strategic and efficient assembly of a wide range of complex quinoline-based heterocycles. The protocols outlined herein serve as a practical starting point for researchers to explore its chemistry and unlock new possibilities in the development of novel therapeutic agents and functional materials.

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  • Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2-Chloro-3-Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges, 97(11-12), 919-926. Available at: [Link]

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  • Mathew, B., & Suresh, J. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences Review and Research, 75(1), 1-8. Available at: [Link]

  • It's Chemistry Time. (2022, December 31). Quinoline - SYNTHESIS AND REACTION. YouTube. Available at: [Link]

  • Mogilaiah, K., et al. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 42B, 2618-2621. Available at: [Link]

  • Panchal, P. R., & Vaghela, P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. Available at: [Link]

Sources

Method

Application Notes & Protocols: Strategic Functionalization of 2-Chloro-3-(chloromethyl)-7-methylquinoline via Nucleophilic Substitution

Abstract This technical guide provides a comprehensive overview of the nucleophilic substitution reactions involving 2-Chloro-3-(chloromethyl)-7-methylquinoline, a highly versatile heterocyclic scaffold with significant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions involving 2-Chloro-3-(chloromethyl)-7-methylquinoline, a highly versatile heterocyclic scaffold with significant potential in medicinal chemistry and materials science. We delve into the distinct reactivity of its two electrophilic centers: the sp³-hybridized benzylic chloride at the 3-position and the sp²-hybridized aromatic chloride at the 2-position. This document outlines the mechanistic principles governing chemoselectivity and provides detailed, field-proven protocols for the strategic introduction of nitrogen, oxygen, and sulfur nucleophiles. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel, high-value compounds.

Introduction: The Quinoline Scaffold and the Differentiated Reactivity of the Title Compound

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents, including antimalarials like chloroquine, antivirals, and anticancer drugs.[1][2] Its prevalence stems from its rigid, planar structure, which is amenable to diverse functionalization, allowing for the fine-tuning of pharmacological properties.[3] The subject of this guide, 2-Chloro-3-(chloromethyl)-7-methylquinoline, is a particularly valuable building block due to its possession of two distinct and orthogonally reactive chloro-substituents.

The key to unlocking its synthetic potential lies in understanding the inherent difference in reactivity between the two carbon-chlorine bonds:

  • The 3-(chloromethyl) Group: This is a benzylic-type halide. The C-Cl bond is on an sp³-hybridized carbon. This site is highly susceptible to standard nucleophilic substitution reactions (SN1/SN2 mechanisms) and will react readily under mild conditions.[4]

  • The 2-Chloro Group: This chloride is attached to an sp²-hybridized carbon of the electron-deficient pyridine ring. Its substitution requires a Nucleophilic Aromatic Substitution (SNAr) pathway, which is mechanistically distinct and typically demands more forcing conditions (e.g., higher temperatures, stronger nucleophiles).

This differential reactivity allows for a sequential and controlled functionalization, making it possible to introduce two different nucleophiles onto the same quinoline core in a planned manner.

Proposed Synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline

While commercially available, understanding the synthesis of the starting material is crucial for process development and analogue synthesis.[5] A robust and scalable approach involves a three-step sequence starting from m-toluidine, based on the well-established Vilsmeier-Haack reaction.[6][7]

Synthesis_Workflow cluster_0 Synthetic Pathway start N-(m-tolyl)acetamide step1 2-Chloro-7-methyl- quinoline-3-carbaldehyde start->step1 Vilsmeier-Haack (POCl₃, DMF) step2 (2-Chloro-7-methylquinolin- 3-yl)methanol step1->step2 Reduction (NaBH₄, EtOH) product 2-Chloro-3-(chloromethyl) -7-methylquinoline step2->product Chlorination (SOCl₂, DCM)

Caption: Proposed synthetic workflow for the title compound.

Part I: Selective Substitution at the 3-(chloromethyl) Position (Sₙ2 Pathway)

The benzylic chloride is the more reactive site and can be selectively functionalized under mild conditions, leaving the 2-chloro group intact. These reactions typically proceed via a concerted Sₙ2 mechanism, characterized by the direct displacement of the chloride by the incoming nucleophile.[4]

General Protocol for Sₙ2 Substitution with N-Nucleophiles (e.g., Morpholine)

This protocol describes the synthesis of 4-((2-chloro-7-methylquinolin-3-yl)methyl)morpholine.

Rationale: The use of a slight excess of the amine nucleophile and a weak inorganic base like K₂CO₃ in a polar aprotic solvent (e.g., DMF or Acetonitrile) at moderate temperatures ensures selective and efficient substitution at the chloromethyl position without affecting the C2-Cl bond.

Materials:

  • 2-Chloro-3-(chloromethyl)-7-methylquinoline (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc), Water

Procedure:

  • To a round-bottom flask charged with 2-Chloro-3-(chloromethyl)-7-methylquinoline, add DMF to dissolve (approx. 0.1 M concentration).

  • Add potassium carbonate, followed by morpholine.

  • Stir the reaction mixture at 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.

  • Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Summary of Conditions for Selective Sₙ2 Reactions

The following table summarizes typical conditions for the selective substitution at the 3-(chloromethyl) position with various nucleophiles.

Nucleophile Class Example Nucleophile Base Solvent Temp (°C) Typical Time (h)
Nitrogen Piperidine, Aniline, Sodium AzideK₂CO₃ / Et₃NDMF, MeCN50 - 802 - 6
Oxygen Sodium Phenoxide, Sodium Methoxide(Self-basic)THF, DMF25 - 604 - 12
Sulfur Sodium Thiophenoxide(Self-basic)EtOH, DMF25 - 601 - 3

Part II: Sequential Substitution at the 2-Chloro Position (SNAr Pathway)

Functionalization at the C2 position requires more forcing conditions and proceeds via the SNAr mechanism. A key strategy for creating diverse molecules is to perform this reaction on the products obtained from Part I.

Rationale: The SNAr mechanism involves two steps: (1) nucleophilic attack at the C2 carbon to form a resonance-stabilized anionic intermediate (Meisenheimer complex), and (2) departure of the chloride leaving group to restore aromaticity. This process is favored by the electron-deficient nature of the quinoline's pyridine ring but requires higher activation energy than the Sₙ2 reaction.

Chemoselectivity_Workflow start 2-Chloro-3-(chloromethyl) -7-methylquinoline intermediate 2-Chloro-3-(Nu1-methyl) -7-methylquinoline start->intermediate Pathway 1: Sₙ2 Reaction Nucleophile 1 (Nu1⁻) Mild Conditions (e.g., 60°C) final_product 2-(Nu2)-3-(Nu1-methyl) -7-methylquinoline intermediate->final_product Pathway 2: SNAr Reaction Nucleophile 2 (Nu2⁻) Forcing Conditions (e.g., >120°C)

Caption: Chemoselective functionalization strategy.

Protocol for SNAr Substitution with an O-Nucleophile (e.g., Phenol)

This protocol describes the synthesis of 2-phenoxy-3-(morpholinomethyl)-7-methylquinoline, starting from the product of the reaction in section 3.1.

Materials:

  • 4-((2-chloro-7-methylquinolin-3-yl)methyl)morpholine (1.0 equiv)

  • Phenol (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Water

Procedure:

  • In a round-bottom flask or sealed reaction vial, combine the starting chloroquinoline, phenol, and potassium carbonate.

  • Add DMF and seal the vessel.

  • Heat the reaction mixture to 120-140 °C. Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • After completion, cool the mixture to room temperature.

  • Work-up the reaction as described in section 3.1 (partition between water and EtOAc, extract, wash, dry, and concentrate).

  • Purify the crude residue by column chromatography on silica gel to yield the final di-substituted product.

Experimental Workflow Overview

The general laboratory process for performing these nucleophilic substitution reactions follows a standard sequence of steps from reaction setup to product purification.

Experimental_Workflow cluster_1 General Laboratory Protocol setup 1. Reaction Setup - Add reactants & solvent - Inert atmosphere if needed reaction 2. Reaction - Heat & Stir - Monitor by TLC/LC-MS setup->reaction workup 3. Aqueous Work-up - Quench reaction - Liquid-liquid extraction reaction->workup purify 4. Purification - Column Chromatography - or Recrystallization workup->purify analysis 5. Characterization - NMR, MS, IR - Purity check (HPLC) purify->analysis

Caption: General workflow for nucleophilic substitution reactions.[8]

Conclusion and Future Perspectives

2-Chloro-3-(chloromethyl)-7-methylquinoline serves as an exemplary scaffold for demonstrating the principles of chemoselective and sequential nucleophilic substitution. By carefully controlling reaction conditions, chemists can selectively target either the highly reactive benzylic chloride or the more robust aromatic chloride. This dual reactivity opens the door to the rapid synthesis of extensive libraries of complex quinoline derivatives for screening in drug discovery programs and for the development of novel functional materials. The protocols provided herein offer a reliable foundation for exploring the rich chemistry of this valuable synthetic intermediate.

References

  • Nasielski‐Hinkens, R., et al. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges. Available at: [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Sugimoto, O., et al. (2015). A new chlorination of 2-quinolinones and related compounds. Heterocycles. Available at: [Link]

  • Crash Course (2020). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. YouTube. Available at: [Link]

  • University of Calgary. Mechanisms of Nucleophilic Substitution. University of Calgary Chemistry Department. Available at: [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Reddy, C. R., et al. (2024). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Metwally, M. A., et al. (2006). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

  • Tekale, A.S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. Available at: [Link]

  • Shaikh, A. L., et al. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. International Journal of Science and Research. Available at: [Link]

  • Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. Available at: [Link]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]

  • Google Patents. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use. Google Patents.
  • Singh, H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • AK LECTURES (2014). Using Nucleophilic Substitution in Synthesis. YouTube. Available at: [Link]

  • Elso, O. G., et al. (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry. Available at: [Link]

Sources

Application

Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Chloro-3-(chloromethyl)-7-methylquinoline

Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for leveraging the unique reactivity of 2-Chloro-3-(chloromethyl)-7-methylquinoline as a versatile starting material for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for leveraging the unique reactivity of 2-Chloro-3-(chloromethyl)-7-methylquinoline as a versatile starting material for novel compound synthesis. Quinoline scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents due to their broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The subject molecule, possessing two distinct electrophilic sites—a C2-chloride on an electron-deficient pyridine ring and a benzylic chloride—offers a platform for selective, sequential, or tandem derivatization. This document outlines strategies to control the reaction pathways, enabling researchers to construct diverse molecular architectures, from simple substituted quinolines to complex fused heterocyclic systems.

Introduction: The Quinoline Core in Drug Discovery

The quinoline motif, a fusion of a benzene and a pyridine ring, is a cornerstone in the design of pharmacologically active compounds.[4][5] Its rigid structure and ability to engage in various intermolecular interactions (π-stacking, hydrogen bonding) make it an ideal scaffold for targeting biological macromolecules.[1] The development of novel quinoline derivatives is therefore a highly active area of research aimed at discovering next-generation therapeutics.

2-Chloro-3-(chloromethyl)-7-methylquinoline is a particularly valuable building block due to its dual reactivity. This allows for a modular approach to library synthesis, where different functionalities can be introduced at two distinct positions, rapidly generating structural diversity.

Reactivity Profile and Strategic Considerations

The synthetic utility of 2-Chloro-3-(chloromethyl)-7-methylquinoline stems from the differential reactivity of its two chlorine atoms.

  • C2-Chloride: This chlorine is attached to an sp²-hybridized carbon on the electron-deficient pyridine ring. It is susceptible to Nucleophilic Aromatic Substitution (SNAr) . The reaction is facilitated by the nitrogen atom in the quinoline ring, which helps to stabilize the negatively charged Meisenheimer intermediate.[6][7] Such reactions typically require elevated temperatures and often a base.

  • Benzylic Chloride (CH₂Cl): This chlorine is on an sp³-hybridized carbon adjacent to the aromatic system. It is a classic benzylic halide, highly reactive towards Nucleophilic Substitution (SN2) . These reactions can often proceed under milder conditions (room temperature or gentle heating) compared to SNAr reactions.

This difference in reactivity is the key to synthetic control. By carefully selecting nucleophiles, solvents, and temperature, one can selectively target either position.

G cluster_0 Reaction Pathways start 2-Chloro-3-(chloromethyl)-7-methylquinoline pathA Pathway A: Selective SNAr at C2 (Stronger Nucleophile / Higher Temp) start->pathA Nu- pathB Pathway B: Selective SN2 at CH2Cl (Milder Nucleophile / Lower Temp) start->pathB Nu- pathC Pathway C: Tandem/Sequential Substitution (Controlled Addition) start->pathC Nu- (1), Nu- (2) prodA C2-Substituted Product pathA->prodA prodB CH2-Substituted Product pathB->prodB prodC Di-substituted or Fused-Ring Product pathC->prodC

Caption: Overview of synthetic strategies from the parent compound.

General Laboratory Procedures

Safety Note: 2-Chloro-3-(chloromethyl)-7-methylquinoline is expected to be harmful if swallowed, a skin irritant, and a cause of serious eye damage.[8] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reaction Monitoring: The progress of all reactions should be monitored by Thin Layer Chromatography (TLC) using silica gel plates and an appropriate eluent system (e.g., ethyl acetate/hexane mixtures). Visualization can be achieved under UV light (254 nm).

Purification: Crude products are typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Application Protocol I: Selective SNAr at the C2 Position

This protocol details the substitution of the C2-chloride with a primary or secondary amine, a common transformation in the synthesis of kinase inhibitors and other bioactive molecules. The chloromethyl group remains intact for subsequent functionalization.

Causality: The use of a polar aprotic solvent (DMF) and elevated temperature (120 °C) provides the necessary energy to overcome the activation barrier for the SNAr reaction.[9] Potassium carbonate acts as a base to neutralize the HCl generated in situ, driving the reaction to completion.

Detailed Protocol:

  • Materials:

    • 2-Chloro-3-(chloromethyl)-7-methylquinoline (1.0 mmol, 224 mg)

    • Morpholine (or other amine nucleophile) (1.2 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-3-(chloromethyl)-7-methylquinoline and K₂CO₃.

    • Add anhydrous DMF via syringe, followed by the amine nucleophile (e.g., morpholine).

    • Heat the reaction mixture to 120 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

    • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • If necessary, purify the crude product by recrystallization from an ethanol/water mixture to yield 2-morpholino-3-(chloromethyl)-7-methylquinoline.

ParameterValueRationale
Solvent Anhydrous DMFHigh boiling point, polar aprotic nature stabilizes intermediates.
Base K₂CO₃Sufficiently strong to scavenge HCl without interfering with the reaction.
Temperature 120 °CProvides activation energy for the SNAr pathway.[9]
Atmosphere NitrogenPrevents potential side reactions with atmospheric moisture or oxygen.
Expected Yield 85-95%Dependent on the nucleophilicity of the chosen amine.

Application Protocol II: Selective SN2 at the 3-(Chloromethyl) Group

This protocol targets the more reactive benzylic chloride with a soft nucleophile like a thiol, under conditions mild enough to preserve the C2-chloride.

Causality: The SN2 reaction at the benzylic position has a lower activation energy than the SNAr reaction at C2. By using a less polar solvent (Acetonitrile) and a lower temperature (60 °C), we can selectively favor the SN2 pathway. A milder base like triethylamine (TEA) is sufficient.

Detailed Protocol:

  • Materials:

    • 2-Chloro-3-(chloromethyl)-7-methylquinoline (1.0 mmol, 224 mg)

    • 4-Methylbenzenethiol (thiophenol) (1.1 mmol)

    • Triethylamine (TEA) (1.5 mmol)

    • Anhydrous Acetonitrile (ACN) (10 mL)

  • Procedure:

    • Dissolve 2-Chloro-3-(chloromethyl)-7-methylquinoline in anhydrous ACN in a round-bottom flask under a nitrogen atmosphere.

    • Add the thiol nucleophile, followed by the dropwise addition of triethylamine.

    • Heat the mixture to 60 °C and stir for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired thioether.

Application Protocol III: Synthesis of Fused Thieno[2,3-b]quinolines

This protocol demonstrates a powerful tandem reaction where both chlorine atoms are utilized to construct a new fused heterocyclic ring system, a common motif in pharmacologically active compounds.

Causality: This is a one-pot, two-step process. First, an SN2 reaction occurs between the chloromethyl group and the thiol of ethyl 2-mercaptoacetate. The intermediate is then cyclized via an intramolecular SNAr reaction, promoted by a strong base (sodium ethoxide), which deprotonates the α-carbon of the ester, creating a carbanion that attacks the C2 position.

G start Start: 2-Chloro-3-(chloromethyl)- 7-methylquinoline step1 Step 1: SN2 Reaction (Ethyl 2-mercaptoacetate, TEA, EtOH) start->step1 intermediate Intermediate Thioether step1->intermediate step2 Step 2: Intramolecular Cyclization (NaOEt, Reflux) intermediate->step2 product Product: Fused Thieno[2,3-b]quinoline step2->product

Caption: Workflow for the synthesis of fused thieno[2,3-b]quinolines.

Detailed Protocol:

  • Materials:

    • 2-Chloro-3-(chloromethyl)-7-methylquinoline (1.0 mmol, 224 mg)

    • Ethyl 2-mercaptoacetate (1.1 mmol)

    • Triethylamine (TEA) (1.2 mmol)

    • Sodium Ethoxide (NaOEt) (2.0 mmol)

    • Anhydrous Ethanol (15 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the starting quinoline in 10 mL of anhydrous ethanol.

    • Add ethyl 2-mercaptoacetate and triethylamine. Stir at room temperature for 2 hours to form the thioether intermediate (can be monitored by TLC).

    • To this mixture, add a solution of sodium ethoxide in 5 mL of anhydrous ethanol.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours.

    • Cool the reaction to room temperature and neutralize carefully with dilute HCl (1M) until pH ~7.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting solid by recrystallization from ethanol to yield the pure fused product.

References

  • El-Sayed, M. A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. [Link]

  • Reddy, C. R., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 128, 106081. [Link]

  • Patel, H. M., et al. (2012). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1165-1171. [Link]

  • Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]

  • Ayoob, A. I., & Mohmood, F. N. (2016). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Al-Nahrain University, 19(2), 75-84. [Link]

  • PubChem. (n.d.). 2-Chloro-3-(chloromethyl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Mészáros, N., et al. (2007). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(22), 14186-14209. [Link]

  • Kumar, R. S., et al. (2013). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 125(5), 1033-1043. [Link]

  • Wang, M., et al. (2023). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry, 47(34), 16035-16039. [Link]

  • Jose, J., & Kumar, S. (2023). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(7), 183-194. [Link]

  • Singh, R. K., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences Review and Research, 75(1), 123-131. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14316-14330. [Link]

  • de Souza, M. V. N. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Privileged Scaffolds in Medicinal Chemistry, 153-184. [Link]

  • Avcı, D., et al. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Acta Physica Polonica A, 140(3), 253-261. [Link]

  • Panchal, S. K., & Vaghela, B. P. (2023). "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Oriental Journal of Chemistry, 39(3), 546-567. [Link]

Sources

Method

2-Chloro-3-(chloromethyl)-7-methylquinoline in the synthesis of kinase inhibitors

Application Note & Protocols Topic: 2-Chloro-3-(chloromethyl)-7-methylquinoline as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors Abstract Protein kinases are critical regulators of cellular sign...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 2-Chloro-3-(chloromethyl)-7-methylquinoline as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, they have become one of the most important classes of drug targets. The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors like Bosutinib and Lenvatinib.[2][3] This application note details the synthesis and utility of 2-Chloro-3-(chloromethyl)-7-methylquinoline (CAS: 521915-96-8), a highly versatile building block for the development of novel kinase inhibitors.[4] Its structure features two distinct and differentially reactive electrophilic centers: a chloro group at the C2 position, susceptible to nucleophilic aromatic substitution (SNAr), and a chloromethyl group at the C3 position, ideal for SN2 reactions. This unique arrangement allows for controlled, sequential, or one-pot derivatization, enabling the rapid generation of diverse chemical libraries for screening against various kinase targets. We provide detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into potential kinase inhibitor scaffolds.

Introduction: The Strategic Advantage of a Bifunctional Quinoline Scaffold

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapy.[5] A successful inhibitor typically possesses a core scaffold that anchors within the ATP-binding pocket, often by forming hydrogen bonds with the "hinge" region of the kinase, and peripheral moieties that extend into solvent-exposed regions or hydrophobic pockets to confer selectivity and potency.

The 2-Chloro-3-(chloromethyl)-7-methylquinoline scaffold is strategically designed to facilitate this modular approach.

  • The C2-Chloro Group: This position is electronically activated for SNAr reactions. Substitution at this site with amines, phenols, or thiols allows for the installation of groups designed to interact with the kinase hinge region. This is a classic strategy employed in many successful kinase inhibitors.

  • The C3-Chloromethyl Group: This benzylic chloride is a potent electrophile for SN2 reactions. It serves as a reactive handle to introduce a wide variety of side chains that can target the solvent-front region, improve pharmacokinetic properties, or probe for additional binding interactions to enhance selectivity.

The methyl group at the C7 position provides a subtle modification to the electronic and steric properties of the quinoline core, which can be exploited to fine-tune binding affinity and selectivity for specific kinase targets.

Synthesis of the Key Building Block: 2-Chloro-3-(chloromethyl)-7-methylquinoline

The target compound is not typically prepared in a single step. A robust and scalable synthesis proceeds via the corresponding 3-formylquinoline derivative, which is a common intermediate synthesized via the Vilsmeier-Haack reaction.[6][7][8] The subsequent reduction and chlorination provide the desired bifunctional building block.

Workflow for Synthesis of the Building Block

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination A N-(m-tolyl)acetamide C 2-Chloro-7-methyl quinoline-3-carbaldehyde A->C Cyclization/ Formylation B Vilsmeier Reagent (POCl3, DMF) D (2-Chloro-7-methylquinolin-3-yl) methanol C->D NaBH4 Methanol E 2-Chloro-3-(chloromethyl) -7-methylquinoline (Target Building Block) D->E SOCl2 DCM

Caption: Synthetic workflow for the preparation of the target building block.

Protocol 2.1: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack procedures for substituted acetanilides.[8]

Materials:

  • N-(m-tolyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine, Water, Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, dropping funnel, ice-salt bath, magnetic stirrer

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (3 eq.) in an ice-salt bath to 0 °C. Add POCl₃ (4 eq.) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, pale-yellow complex will form. Stir for an additional 30 minutes at 0 °C.

  • Reaction with Acetanilide: Dissolve N-(m-tolyl)acetamide (1 eq.) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent.

  • Heating: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90 °C. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8. A precipitate will form.

  • Extraction: Extract the aqueous mixture with DCM (3 x volumes). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure aldehyde.

Protocol 2.2: Synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline

Materials:

  • 2-Chloro-7-methylquinoline-3-carbaldehyde (from Protocol 2.1)

  • Sodium borohydride (NaBH₄)

  • Methanol, anhydrous

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (optional)

Procedure:

  • Reduction to Alcohol: Dissolve the starting aldehyde (1 eq.) in anhydrous methanol in a flask cooled to 0 °C. Add NaBH₄ (1.5 eq.) portion-wise, maintaining the temperature below 10 °C. Stir the reaction at room temperature for 1-2 hours until TLC shows complete consumption of the aldehyde.

  • Reduction Work-up: Carefully quench the reaction by adding water. Remove most of the methanol under reduced pressure. Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol, which is often used directly in the next step.

  • Chlorination: Dissolve the crude alcohol (1 eq.) in anhydrous DCM and cool to 0 °C. Add thionyl chloride (1.2 eq.) dropwise. A small amount of a base like triethylamine can be added to scavenge the HCl byproduct.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Final Work-up: Carefully pour the reaction mixture into an ice-cold saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, 2-Chloro-3-(chloromethyl)-7-methylquinoline.

Synthetic Elaboration into Kinase Inhibitor Scaffolds

The true utility of this building block lies in its capacity for divergent synthesis, allowing for the creation of a multitude of analogs from a single, common intermediate.

G cluster_0 Strategy A: C2 Substitution (SNAr) cluster_1 Strategy B: C3 Substitution (SN2) A 2-Chloro-3-(chloromethyl) -7-methylquinoline B Intermediate B A->B R1-NH2 (Hinge Binder) D Intermediate D A->D R2-H (e.g., Piperazine) (Solvent Front Group) C Final Inhibitor 1 B->C R2-H (e.g., Piperazine) @ C3-CH2Cl E Final Inhibitor 2 D->E R1-NH2 @ C2-Cl

Caption: Divergent synthesis pathways using the bifunctional quinoline building block.

Protocol 3.1: General Procedure for C2-Amination (SNAr)

Causality: The electron-withdrawing nature of the quinoline nitrogen and the C3-substituent activates the C2 position for nucleophilic attack. This reaction is typically performed with primary or secondary amines to install a hydrogen-bond donor/acceptor group crucial for hinge binding.

Procedure:

  • In a sealed vial, combine 2-Chloro-3-(chloromethyl)-7-methylquinoline (1 eq.), the desired amine (e.g., 3-ethynylaniline, 1.2 eq.), and a solvent such as n-butanol or dioxane.

  • Add a base, such as diisopropylethylamine (DIPEA, 2.0 eq.), to scavenge the HCl generated.

  • Seal the vial and heat the mixture to 100-120 °C. Microwave irradiation can significantly accelerate this reaction.

  • Monitor the reaction by LC-MS. Upon completion (typically 4-16 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the C2-aminated product.

Protocol 3.2: General Procedure for C3-Chloromethyl Substitution (SN2)

Causality: The C3-chloromethyl group acts as a classic benzylic halide, readily undergoing SN2 displacement by a wide range of nucleophiles. This step is often used to add solubilizing groups or vectors to explore the solvent-exposed region of the ATP pocket.

Procedure:

  • Dissolve the quinoline starting material (either the initial building block or the product from Protocol 3.1) (1 eq.) in a polar aprotic solvent like DMF or acetonitrile.

  • Add the desired nucleophile (e.g., N-methylpiperazine, morpholine, 1.5 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the reaction at room temperature or heat gently (40-60 °C) to drive to completion.

  • Monitor by LC-MS. Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine to remove DMF and salts.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography or preparative HPLC.

Data Summary & Characterization

The following table provides representative conditions for the synthesis of a hypothetical kinase inhibitor, demonstrating the sequential application of the protocols.

StepReaction TypeStarting MaterialReagentBaseSolventTemp (°C)Time (h)Typical Yield (%)
1SNArBuilding Block4-MethoxyanilineDIPEAn-Butanol1201275-85
2SN2Product of Step 1MorpholineK₂CO₃DMF60480-90

Characterization: All intermediates and final products should be fully characterized to confirm their identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure and positional isomerism.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • HPLC/UPLC: To determine the purity of the final compound, which should typically be >95% for biological screening.

Application in Kinase-Driven Oncology

Quinoline-based inhibitors have shown activity against a wide range of kinases.[2] Compounds derived from this scaffold are promising candidates for targeting kinases implicated in cancer, such as:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, FLT3, c-Met

  • Non-Receptor Tyrosine Kinases: Src family kinases, Abl

  • Serine/Threonine Kinases: CDKs, ROCK

The modular nature of the synthesis allows for rapid optimization of the inhibitor for a specific target. For example, the C2-substituent can be varied to match the hinge-binding requirements of a specific kinase family, while the C3-side chain can be modified to exploit differences in the solvent-front region, thereby achieving selectivity.

Illustrative Kinase Signaling Pathway

cluster_pathway Simplified RTK Signaling GF Growth Factor RTK RTK (e.g., EGFR) GF->RTK Binds & Activates RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->RTK Inhibits Phosphorylation

Caption: Site of action for a putative RTK inhibitor in a signaling cascade.

Conclusion

2-Chloro-3-(chloromethyl)-7-methylquinoline is a powerful and versatile chemical tool for the discovery and development of novel kinase inhibitors. Its bifunctional nature provides a clear and logical path for creating diverse molecular architectures suitable for targeting the ATP-binding site of protein kinases. The detailed protocols and strategic guidelines presented in this note offer researchers a robust platform to accelerate their drug discovery programs in oncology and beyond.

References

  • El-Sayed, M. A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 133-164. [Link]

  • Bayer AG. (1984). Chloromethyl quinoline derivatives, process for their preparation and their use.
  • Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & El Ella, D. A. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science, 12(5), 10-32. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]

  • Shaikh, S. A. L., et al. (2015). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. International Journal of Institutional Pharmacy and Life Sciences, 5(2), 246-253. [Link]

  • Fallon, G., et al. (2017). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 22(10), 1626. [Link]

  • Smaill, J. B., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(20), 3737. [Link]

  • Kumar, A., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 11639-11653. [Link]

  • Ali, M. A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 24(1), 1-2. [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science, 12(5). [Link]

  • Roskoski, R. Jr. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers, 15(13), 3466. [Link]

Sources

Application

Green chemistry approaches to 2-Chloro-3-(chloromethyl)-7-methylquinoline synthesis

Application Note & Protocols Topic: Green Chemistry Approaches to 2-Chloro-3-(chloromethyl)-7-methylquinoline Synthesis Abstract: 2-Chloro-3-(chloromethyl)-7-methylquinoline is a valuable heterocyclic building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Green Chemistry Approaches to 2-Chloro-3-(chloromethyl)-7-methylquinoline Synthesis

Abstract: 2-Chloro-3-(chloromethyl)-7-methylquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Traditional synthetic routes often rely on hazardous reagents like phosphorus oxychloride and volatile organic solvents, presenting significant environmental and safety challenges. This application note provides a comprehensive guide to synthesizing this target molecule with a focus on green chemistry principles. We present a comparative analysis of a conventional protocol and a greener alternative that leverages microwave-assisted synthesis to reduce reaction times and improve energy efficiency. Detailed, step-by-step protocols for both methodologies are provided, accompanied by mechanistic insights and workflow diagrams to guide researchers in adopting more sustainable practices.

Introduction: The Case for Greener Quinoline Synthesis

The quinoline scaffold is a cornerstone of many pharmacologically active compounds, exhibiting a wide range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific functionalization pattern of 2-Chloro-3-(chloromethyl)-7-methylquinoline makes it a versatile intermediate for further molecular elaboration. However, its synthesis is often rooted in classical methods, such as the Vilsmeier-Haack reaction, which, while effective, carry a significant environmental burden.[3]

The Vilsmeier-Haack reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to achieve cyclization and formylation of an acetanilide precursor.[1] This process involves corrosive reagents, generates phosphorus-containing waste streams, and often requires high temperatures and extended reaction times. Green chemistry seeks to mitigate these issues by redesigning chemical processes to be safer, more efficient, and environmentally benign. Key principles include the use of alternative energy sources (microwaves, ultrasound), safer solvents, and catalytic reagents.[4][5]

This document details two synthetic pathways: a benchmark traditional method and an improved green chemistry approach, providing the rationale and protocols for each.

Retrosynthetic Analysis and Overall Strategy

The synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline can be logically approached in a four-step sequence starting from m-toluidine. The key strategic bond disconnection occurs at the quinoline core, pointing to a Vilsmeier-Haack type cyclization of an N-arylacetamide.

The overall synthetic pathway is as follows:

  • Acetylation: Protection of the amino group of 7-methylaniline (m-toluidine) to form N-(3-methylphenyl)acetamide.

  • Cyclization & Formylation: Vilsmeier-Haack reaction to construct the 2-chloro-3-formyl-7-methylquinoline core.

  • Reduction: Selective reduction of the formyl group to a hydroxymethyl group.

  • Chlorination: Conversion of the primary alcohol to the target chloromethyl group.

G cluster_main Overall Synthetic Pathway Target 2-Chloro-3-(chloromethyl)- 7-methylquinoline Intermediate3 [2-Chloro-7-methylquinolin- 3-yl]methanol Target->Intermediate3 Chlorination (SOCl₂) Intermediate2 2-Chloro-3-formyl- 7-methylquinoline Intermediate3->Intermediate2 Reduction (NaBH₄) Intermediate1 N-(3-methylphenyl)acetamide Intermediate2->Intermediate1 Vilsmeier-Haack (POCl₃/DMF) StartingMaterial m-Toluidine Intermediate1->StartingMaterial Acetylation (Ac₂O)

Caption: Retrosynthetic analysis of the target molecule.

Benchmark Protocol: Traditional Synthesis

This protocol represents the conventional, well-established method for synthesizing related quinoline structures. It serves as a baseline for evaluating the efficiency and environmental impact of the greener alternative.

Step 1: Synthesis of N-(3-methylphenyl)acetamide
  • In a 250 mL beaker, dissolve m-toluidine (0.1 mol, 10.7 g) in a solution of concentrated hydrochloric acid (9.5 mL) and water (25 mL).

  • To the clear solution, add acetic anhydride (0.12 mol, 12.2 g) dropwise with constant stirring.

  • Pour the reaction mixture into a solution of sodium acetate (0.15 mol, 12.3 g) in water (50 mL) to precipitate the product.[6]

  • Stir the solution vigorously and cool in an ice bath to complete precipitation.

  • Filter the separated white solid, wash with cold water, and dry. Recrystallize from aqueous ethanol to obtain pure N-(3-methylphenyl)acetamide.

Step 2: Synthesis of 2-Chloro-3-formyl-7-methylquinoline
  • Causality: The Vilsmeier reagent, formed in situ from POCl₃ and DMF, acts as both the formylating and cyclizing agent. The reaction is typically conducted at elevated temperatures to overcome the activation energy for the electrophilic aromatic substitution and subsequent cyclization.[1]

  • In a three-necked round-bottom flask equipped with a condenser and a dropping funnel, place N,N-dimethylformamide (DMF, 0.3 mol, 21.9 g).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Add phosphorus oxychloride (POCl₃, 0.4 mol, 61.3 g) dropwise with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir for an additional 30 minutes at room temperature. This forms the Vilsmeier reagent.

  • Add N-(3-methylphenyl)acetamide (0.1 mol, 14.9 g) portion-wise to the reagent mixture.

  • Heat the reaction mixture in an oil bath at 80-90 °C for 8-10 hours.[3]

  • Cool the mixture to room temperature and pour it carefully onto 500 g of crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • The resulting solid is filtered, washed thoroughly with water, and dried. Purify by column chromatography (silica gel, hexane:ethyl acetate) to yield 2-chloro-3-formyl-7-methylquinoline.

Step 3 & 4: Reduction and Chlorination
  • Reduction: Dissolve the 2-chloro-3-formyl-7-methylquinoline (0.05 mol) in methanol (150 mL). Cool to 0 °C and add sodium borohydride (NaBH₄, 0.075 mol) portion-wise. Stir for 2 hours, then quench with water and extract with ethyl acetate. Dry the organic layer and evaporate the solvent to get [2-chloro-7-methylquinolin-3-yl]methanol.

  • Chlorination: Dissolve the alcohol from the previous step (0.04 mol) in dichloromethane (100 mL). Add thionyl chloride (SOCl₂, 0.06 mol) dropwise at 0 °C. Reflux the mixture for 3 hours. Cool, wash with saturated NaHCO₃ solution, dry the organic layer over MgSO₄, and evaporate the solvent to obtain the final product, 2-chloro-3-(chloromethyl)-7-methylquinoline.

Green Chemistry Protocol: A Sustainable Alternative

This protocol incorporates green chemistry principles, primarily the use of microwave irradiation, to significantly improve the synthesis of the key intermediate.

Step 1: Synthesis of N-(3-methylphenyl)acetamide

This step remains largely the same as the traditional method, as it is already a high-yielding reaction. Greener improvements could involve using a catalytic amount of a solid acid catalyst with acetic acid instead of stoichiometric acetic anhydride, but for consistency in comparison, the standard procedure is retained.

Step 2 (Green): Microwave-Assisted Synthesis of 2-Chloro-3-formyl-7-methylquinoline
  • Expertise & Causality: Microwave irradiation provides rapid, uniform, and localized heating directly to the polar molecules in the reaction mixture.[7] This dramatically reduces the reaction time from many hours to minutes. The efficient energy transfer often leads to cleaner reactions with higher yields and fewer side products compared to conventional heating, which relies on slow thermal conduction.[1]

  • Prepare the Vilsmeier reagent as described in the traditional protocol (Section 3.2, steps 1-4).

  • Add N-(3-methylphenyl)acetamide (10 mmol, 1.49 g) to the freshly prepared Vilsmeier reagent.

  • Place the mixture in a sealed microwave reactor vessel equipped with a magnetic stirrer.

  • Irradiate the mixture in a dedicated chemical microwave synthesizer at 120 °C for 15-20 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the vessel to room temperature using compressed air.

  • Perform the workup as described in the traditional protocol (Section 3.2, steps 7-9). The reduced reaction time and cleaner product profile may simplify the purification process.

Step 3 & 4 (Green): Modified Reduction and Chlorination
  • Reduction: The standard NaBH₄ reduction is relatively green. To improve, ethanol can be used as a safer and more renewable solvent compared to methanol.

  • Chlorination: While SOCl₂ is effective, it produces HCl and SO₂ as byproducts. An alternative is to use a polymer-supported chlorinating agent, which simplifies workup (filtration) and contains the reactive species on a solid phase, enhancing safety. However, for accessibility, a protocol using aqueous HCl is provided as a greener alternative to SOCl₂ for some substrates, though it may require more forcing conditions. For this specific substrate, a modified SOCl₂ protocol in a greener solvent like 2-MeTHF under reflux with careful off-gas scrubbing is a practical improvement.

Comparative Analysis

The primary advantages of the green protocol are realized in the key Vilsmeier-Haack cyclization step.

ParameterTraditional ProtocolGreen ProtocolJustification
Reaction Time (Step 2) 8 - 10 hours15 - 20 minutesMicrowave irradiation provides rapid and efficient energy transfer.[7]
Energy Consumption High (prolonged heating)Low (short duration)Drastic reduction in heating time lowers overall energy usage.
Yield (Step 2) Moderate to GoodGood to ExcellentFocused heating often minimizes side-product formation.[1]
Solvent/Reagent Hazard High (POCl₃, DMF)High (POCl₃, DMF)The core reagents remain the same, but reduced reaction time lowers exposure risk.
Waste Profile SignificantSimilarWaste is comparable, but higher efficiency can lead to a better mass intensity.

Mechanistic Insights and Workflows

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds via two main stages: formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic attack on the acetanilide, followed by cyclization and hydrolysis.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Reaction with Acetanilide DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier - OP(O)Cl₂⁻ Attack Electrophilic Attack Vilsmeier->Attack Acetanilide Acetanilide Acetanilide->Attack Cyclization Intramolecular Cyclization Attack->Cyclization Intermediate Dihydropyridinium Intermediate Cyclization->Intermediate Product 2-Chloro-3-formylquinoline Intermediate->Product Hydrolysis & Aromatization

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Workflow Comparison

The following diagram illustrates the significant time savings achieved by implementing the microwave-assisted protocol.

G cluster_trad Traditional Workflow cluster_green Green (Microwave) Workflow T1 Prepare Vilsmeier Reagent (1 hour) T2 Add Acetanilide T1->T2 T3 Conventional Heating (8-10 hours) T2->T3 T4 Aqueous Workup & Purification T3->T4 G1 Prepare Vilsmeier Reagent (1 hour) G2 Add Acetanilide G1->G2 G3 Microwave Irradiation (15-20 minutes) G2->G3 G4 Aqueous Workup & Purification G3->G4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline. It is designed for researchers, chemists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline. It is designed for researchers, chemists, and professionals in drug development who are actively working with this molecule and its precursors. The advice herein is based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this multi-step synthesis.

Overview of the Synthetic Pathway

The synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline is typically achieved in a two-stage process. First, the quinoline core is constructed via a Vilsmeier-Haack reaction, yielding the key intermediate, 2-chloro-7-methylquinoline-3-carbaldehyde. This intermediate is then converted to the final product through a reduction of the aldehyde followed by chlorination of the resulting alcohol. Each stage presents its own set of challenges that can impact yield, purity, and reproducibility.

Part 1: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds, in this case, N-(3-tolyl)acetamide, to form the quinoline scaffold.[1] However, its success is highly dependent on careful control of reagents and conditions.

Visualizing the Workflow: Vilsmeier-Haack Cyclization

Vilsmeier-Haack Workflow Figure 1: Vilsmeier-Haack Synthesis Workflow cluster_0 Reagent Preparation cluster_1 Cyclization Reaction cluster_2 Workup & Isolation DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent ([ClCH=N(CH₃)₂]⁺Cl⁻) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture (Heated) Vilsmeier_Reagent->Reaction_Mix Added to Acetanilide N-(3-tolyl)acetamide (Starting Material) Acetanilide->Reaction_Mix Quench Quench on Ice Water Reaction_Mix->Quench Neutralize Neutralize with Base (e.g., NaHCO₃) Quench->Neutralize Precipitate Crude Product (Precipitate) Neutralize->Precipitate Purify Purification (Recrystallization/Chromatography) Precipitate->Purify Final_Intermediate 2-Chloro-7-methylquinoline-3-carbaldehyde Purify->Final_Intermediate

Caption: Vilsmeier-Haack synthesis of the aldehyde intermediate.

Frequently Asked Questions (FAQs) - Vilsmeier-Haack Reaction

Q1: My yield of 2-chloro-7-methylquinoline-3-carbaldehyde is consistently low. What are the primary causes?

A1: Low yields in this Vilsmeier-Haack cyclization are a common issue and can typically be traced back to several key factors:

  • Reagent Stoichiometry and Quality: The ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the N-(3-tolyl)acetamide is critical. An excess of the reagent is generally required, often in the range of 3-7 equivalents of POCl₃ and 3 equivalents of DMF per equivalent of acetanilide.[1] Ensure that your POCl₃ and DMF are anhydrous, as moisture will readily decompose the Vilsmeier reagent and inhibit the reaction.

  • Reaction Temperature and Time: This reaction requires heating, typically in the range of 80-90°C.[2] Insufficient temperature or reaction time will lead to incomplete conversion. Conversely, excessively high temperatures or prolonged heating (beyond 10-15 hours) can lead to the formation of dark, polymeric byproducts and degradation of the desired product.[1]

  • Inefficient Workup: The quenching and precipitation step is crucial for isolating the product. The reaction mixture should be poured onto crushed ice while still warm to facilitate rapid precipitation. If the mixture is allowed to cool to room temperature before quenching, precipitation may be incomplete.[3]

Q2: My final product after workup is a dark, oily residue instead of a solid, and it's difficult to purify. What's going wrong?

A2: The formation of dark, intractable oils is usually indicative of byproduct formation and/or product degradation. Here’s a troubleshooting guide:

  • Check Reaction Temperature: Overheating is a primary suspect. Ensure your reaction temperature is carefully controlled and monitored.

  • Workup pH Control: During neutralization, it is crucial to use a mild base like sodium bicarbonate. Using a strong base, such as sodium hydroxide, can lead to nucleophilic substitution of the chlorine at the 2-position, forming the 2-hydroxy-3-formylquinoline byproduct, which can complicate purification.[3]

  • Purity of Starting Material: Ensure your N-(3-tolyl)acetamide is pure. Impurities in the starting material can lead to a variety of side reactions.

Troubleshooting Guide: Vilsmeier-Haack Reaction
Problem Potential Cause Recommended Solution & Explanation
Low or No Product Formation Inactive Vilsmeier reagent due to moisture.Use anhydrous DMF and fresh, high-purity POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient reaction temperature or time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction time or temperature, but avoid exceeding 100°C to prevent degradation.
Formation of Multiple Products (Visible on TLC) Isomer formation or side reactions.The use of N-(3-tolyl)acetamide should regioselectively yield the 7-methyl isomer. If other isomers are suspected, confirm the identity of your starting material. Other spots on TLC could be the hydrolyzed 2-hydroxy byproduct.
Product is a Dark Tar or Oil Polymerization/degradation due to excessive heat.Maintain a consistent reaction temperature (80-90°C). Do not let the reaction run significantly longer than necessary once TLC indicates completion.
Harsh workup conditions.Neutralize the quenched reaction mixture slowly with a saturated solution of sodium bicarbonate, keeping the temperature low with an ice bath. Avoid strong bases.
Difficulty in Product Precipitation Reaction mixture cooled before quenching.Pour the warm reaction mixture directly onto a vigorously stirred slurry of crushed ice. This rapid temperature drop promotes the formation of a solid precipitate.[3]

Part 2: Conversion of Aldehyde to 3-(chloromethyl) Group

This conversion is a two-step process: the selective reduction of the aldehyde to a primary alcohol, followed by the chlorination of that alcohol.

Visualizing the Workflow: Aldehyde to Chloromethyl Conversion

Conversion_Workflow Figure 2: Conversion of Aldehyde to Chloromethyl Group Aldehyde 2-Chloro-7-methylquinoline- 3-carbaldehyde Reduction Step 1: Selective Reduction Aldehyde->Reduction e.g., NaBH₄ or Meerwein-Ponndorf-Verley Alcohol (2-Chloro-7-methylquinolin-3-yl)methanol Reduction->Alcohol Chlorination Step 2: Chlorination Alcohol->Chlorination e.g., SOCl₂ Final_Product 2-Chloro-3-(chloromethyl)- 7-methylquinoline Chlorination->Final_Product

Caption: Two-step conversion of the aldehyde to the final product.

Frequently Asked Questions (FAQs) - Reduction and Chlorination

Q3: Which reducing agent is best for converting the aldehyde to the alcohol without affecting the 2-chloro group?

A3: This is a critical question of chemoselectivity. While strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can work, they are highly reactive and may lead to side reactions, including potential reduction of the chloro group.[4]

  • Sodium Borohydride (NaBH₄): This is a milder and often suitable choice. It will readily reduce the aldehyde to the alcohol, typically in a solvent like ethanol or methanol, with a lower risk of affecting the chloro group compared to LiAlH₄.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This is an excellent, highly chemoselective method.[5] It uses an aluminum alkoxide (like aluminum isopropoxide) in the presence of a sacrificial alcohol (isopropanol). The MPV reduction is known for its mild conditions and high tolerance for other functional groups, including halogens, making it an ideal choice for this transformation.[6]

Q4: During the chlorination of the alcohol intermediate with thionyl chloride (SOCl₂), I'm getting a very low yield and a lot of dark-colored impurities. What could be the issue?

A4: The conversion of the primary alcohol to the alkyl chloride with SOCl₂ can be problematic if not controlled properly.

  • Reaction Temperature: This reaction is often exothermic. The addition of SOCl₂ should be done slowly and at a low temperature (e.g., 0°C) to prevent charring and byproduct formation. After the addition, the reaction can be allowed to warm to room temperature or gently heated to drive it to completion.

  • Solvent Choice: The reaction is typically performed in an inert aprotic solvent like dichloromethane (DCM) or chloroform. Sometimes, a small amount of a base like pyridine is added to neutralize the HCl gas that is generated, which can prevent acid-catalyzed side reactions.

  • Purity of the Alcohol Intermediate: Ensure the alcohol intermediate from the reduction step is pure and completely dry. Any residual reducing agents or impurities can react with SOCl₂.

Troubleshooting Guide: Reduction and Chlorination
Problem Potential Cause Recommended Solution & Explanation
Incomplete reduction of the aldehyde Insufficient reducing agent or reaction time.Use a slight excess (1.1-1.5 equivalents) of NaBH₄. Monitor the reaction by TLC until the starting aldehyde spot disappears.
Reduction of the 2-chloro group Reducing agent is too harsh.Avoid using LiAlH₄. Use NaBH₄ under controlled temperature conditions or switch to the more chemoselective Meerwein-Ponndorf-Verley (MPV) reduction.[5][6]
Low yield during chlorination step Degradation of the product.Add thionyl chloride (SOCl₂) dropwise to a cooled solution (0°C) of the alcohol. After addition, allow the mixture to slowly warm to room temperature.
Formation of insoluble material during chlorination Acid-catalyzed polymerization.The HCl generated can cause side reactions. Consider performing the reaction in the presence of a non-nucleophilic base like pyridine to act as an HCl scavenger.
Final product is difficult to purify Residual reagents or byproducts from either step.Ensure the alcohol intermediate is thoroughly purified before proceeding to the chlorination step. The final product may require column chromatography on silica gel for purification.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde
  • Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-Dimethylformamide (DMF, 3 eq.) to 0-5°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 4.5-7 eq.) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C during the addition. Stir for an additional 30 minutes at this temperature.

  • Reaction: To this freshly prepared Vilsmeier reagent, add N-(3-tolyl)acetamide (1 eq.) portion-wise.

  • Heating: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-10 hours. Monitor the reaction progress by TLC.[2]

  • Workup: Allow the mixture to cool slightly (to about 60-70°C) and then pour it slowly into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[1]

Protocol 2: Synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline
  • Reduction: Dissolve the 2-chloro-7-methylquinoline-3-carbaldehyde (1 eq.) in methanol or ethanol in a round-bottom flask and cool to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise, keeping the temperature below 10°C.

  • After the addition, allow the reaction to stir at room temperature for 1-2 hours, or until TLC shows complete consumption of the starting material.

  • Workup (Reduction): Quench the reaction by slowly adding water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude (2-chloro-7-methylquinolin-3-yl)methanol. This intermediate should be purified by column chromatography if necessary.

  • Chlorination: Dissolve the purified and dried alcohol intermediate (1 eq.) in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Workup (Chlorination): Carefully pour the reaction mixture into ice water and neutralize with sodium bicarbonate. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude final product by column chromatography on silica gel to obtain pure 2-Chloro-3-(chloromethyl)-7-methylquinoline.

References

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 42-45. Available at: [Link]

  • El-Dean, A. M. K., Geies, A. A., & El-Gaby, M. S. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Serbian Chemical Society, 83(1), 1-22. Available at: [Link]

  • Wilds, A. L. (1944). Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction). Organic Reactions, 2, 178-223.
  • Wikipedia. (2023). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]

  • Kumar, T. S., & Kumar, V. S. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro [2, 3-b] quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. Available at: [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Fun, H. K., Kia, Y., & S. M., S. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. Available at: [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of chlorinated quinolines. (US3567732A).

Sources

Optimization

Technical Support Center: Chlorination of 7-Methylquinoline

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with or plan to work on the chlorination...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with or plan to work on the chlorination of 7-methylquinoline. As a heterocyclic scaffold of significant interest, its functionalization requires precision. This document provides in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am planning to chlorinate 7-methylquinoline. What is the expected major product, and what are the most common side reactions I should anticipate?

Answer: When performing an electrophilic chlorination on 7-methylquinoline, the reaction is governed by the directing effects of the heterocyclic ring system. Under typical electrophilic aromatic substitution (EAS) conditions (e.g., Cl₂, Lewis acid), the chlorine atom will preferentially substitute onto the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridinic ring. The nitrogen atom in the quinoline ring deactivates the pyridine ring towards electrophilic attack, especially in acidic media where it becomes protonated.[1][2]

  • Expected Major Products: The substitution occurs primarily at the C5 and C8 positions, leading to a mixture of 5-chloro-7-methylquinoline and 8-chloro-7-methylquinoline . The relative ratio of these isomers is highly dependent on the reaction conditions.[1]

  • Common Side Reactions:

    • Polychlorination: The introduction of a second or even a third chlorine atom onto the ring system, typically yielding dichlorinated products like 5,8-dichloro-7-methylquinoline.[1] This occurs when the reaction conditions are too harsh or when an excess of the chlorinating agent is used.

    • Side-Chain Chlorination: Chlorination of the C7-methyl group to form 7-(chloromethyl)quinoline, 7-(dichloromethyl)quinoline, or 7-(trichloromethyl)quinoline. This reaction proceeds via a different, free-radical mechanism.[3]

    • N-Oxidation: Although less common under standard chlorination conditions, the quinoline nitrogen can be oxidized to an N-oxide, which alters the electronic properties and subsequent reactivity of the entire ring system.[4]

    • Degradation/Tar Formation: Under overly aggressive conditions (high temperature, strong acids), quinoline and its derivatives can degrade, leading to the formation of complex, often intractable tarry byproducts.[5]

Below is a diagram illustrating the primary electrophilic substitution pathways.

G cluster_main Electrophilic Aromatic Substitution (EAS) 7-MQ 7-Methylquinoline Reagents Chlorinating Agent (e.g., Cl₂, SO₂Cl₂) + Lewis/Brønsted Acid 7-MQ->Reagents Sigma_5 Sigma Complex (Attack at C5) Reagents->Sigma_5 Path A Sigma_8 Sigma Complex (Attack at C8) Reagents->Sigma_8 Path B Prod_5 5-Chloro-7-methylquinoline Sigma_5->Prod_5 Deprotonation Prod_8 8-Chloro-7-methylquinoline Sigma_8->Prod_8 Deprotonation

Caption: Primary pathways for electrophilic chlorination of 7-methylquinoline.

Question 2: My reaction is producing a mixture of 5-chloro- and 8-chloro-7-methylquinoline. How can I improve the regioselectivity?

Answer: Controlling regioselectivity between the C5 and C8 positions is a classic challenge in quinoline chemistry.[6][7] The outcome is a delicate balance of steric and electronic factors, which you can influence by carefully choosing your reaction conditions.

  • Causality:

    • Steric Hindrance: The C8 position is peri-substituted, meaning it is sterically hindered by the nitrogen atom and its lone pair. The C5 position is generally more accessible. However, the C7-methyl group also introduces steric bulk that can influence the approach to both C5 and C8.

    • Solvent and Catalyst Effects: The choice of solvent and catalyst can dramatically alter the effective size of the electrophilic chlorine species and the conformation of the quinolinium salt, thereby influencing the steric environment.

  • Troubleshooting & Optimization Protocol:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) often increases selectivity by favoring the product formed via the lower energy transition state.

    • Vary the Chlorinating Agent: Different agents have different steric demands and reactivity.

      • N-Chlorosuccinimide (NCS): Often provides better selectivity than harsher reagents like chlorine gas. It is a milder source of electrophilic chlorine. Using NCS in an acidic medium like sulfuric acid or an ionic liquid can provide good results.[8]

      • Sulfuryl Chloride (SO₂Cl₂): A convenient liquid source of chlorine that can sometimes offer different selectivity profiles compared to Cl₂ gas.

    • Modify the Catalyst System:

      • In strongly acidic media (e.g., conc. H₂SO₄): The quinoline is fully protonated. The strong positive charge heavily deactivates the ring, but substitution still occurs on the carbocyclic part. This method has been used to achieve 5- and 8-halogenation.[1]

      • Lewis Acids (AlCl₃, FeCl₃): The choice and amount of Lewis acid can influence the outcome. Bulky Lewis acid complexes may favor substitution at the less hindered C5 position.

The following table summarizes conditions that can be explored to tune regioselectivity.

Chlorinating AgentCatalyst / SolventTemperature (°C)Expected OutcomeMechanistic Insight
Cl₂ gasH₂SO₄ / Ag₂SO₄Room TempMixture of 5-Cl and 8-Cl productsClassic conditions for electrophilic attack on the protonated quinolinium cation.[1]
N-Chlorosuccinimide (NCS)H₂SO₄ or TFA0 to 25Often favors the C5 isomer due to milder conditions.Milder electrophile, reaction can be more kinetically controlled.[8]
Sulfuryl Chloride (SO₂Cl₂)Dichloromethane (DCM)0 to refluxCan produce a mixture; selectivity depends on other additives.Convenient reagent, but can also promote radical pathways if not controlled.
POCl₃N,N-Dimethylformamide (DMF)100Typically used for converting hydroxyls to chlorides (Vilsmeier-Haack type), not direct C-H chlorination.Different mechanism; not suitable for this transformation unless starting from a hydroxyquinoline.[9][10]
Question 3: I am observing significant amounts of dichlorinated byproducts. How can I suppress this polychlorination?

Answer: Polychlorination arises because the first chlorine atom added to the ring does not sufficiently deactivate it to prevent a second substitution, especially under forcing conditions.

  • Causality: Chlorine is an ortho-, para-directing deactivator. Once the first chlorine is on at C5 or C8, it will weakly deactivate the ring but direct the next electrophile. For example, in 5-chloro-7-methylquinoline, the next substitution is likely to occur at the C8 position, leading to 5,8-dichloro-7-methylquinoline.

  • Troubleshooting & Mitigation Strategy:

    • Control Stoichiometry: This is the most critical factor. Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) or a maximum of 1.0 to 1.05 equivalents of the chlorinating agent. Add the agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations.

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material. Stop the reaction as soon as the 7-methylquinoline is consumed or when the formation of the dichlorinated product becomes significant.

    • Lower the Reaction Temperature: As with improving selectivity, lower temperatures decrease the overall reaction rate, giving you better control and reducing the likelihood of over-chlorination.

    • Use a Milder Chlorinating Agent: Switch from Cl₂/Lewis acid to NCS, which is generally less aggressive and less prone to causing multiple substitutions.

G Start 7-Methylquinoline MonoCl Monochloro-7-methylquinoline (5-Cl and/or 8-Cl) Start->MonoCl 1 eq. Cl⁺ DiCl Dichloro-7-methylquinoline (e.g., 5,8-dichloro) MonoCl->DiCl 1 eq. Cl⁺ Conditions Excess Cl⁺ High Temp Long Time Conditions->DiCl

Caption: Reaction sequence leading to polychlorination.

Question 4: My analysis shows products resulting from chlorination of the methyl group. How can I ensure chlorination occurs only on the aromatic ring?

Answer: This is a classic case of competing reaction mechanisms. Ring chlorination is an electrophilic aromatic substitution , while side-chain (benzylic) chlorination is a free-radical substitution .[3] You must choose conditions that favor the former and suppress the latter.

  • Causality & Differentiating Conditions:

    • Electrophilic Aromatic Substitution (EAS): Requires a Lewis or Brønsted acid catalyst to generate a strong electrophile (Cl⁺). It is typically performed in the dark and often in polar solvents.

    • Free-Radical Substitution: Is initiated by UV light, high temperatures, or a radical initiator (like AIBN or benzoyl peroxide). It proceeds without a Lewis acid catalyst and is favored in non-polar solvents.

  • Protocol to Ensure Ring Chlorination:

    • Exclude Light: Run the reaction in a flask wrapped with aluminum foil or in a dark fume hood. This is the single most important step to prevent the initiation of the radical pathway.

    • Use a Lewis or Brønsted Acid Catalyst: The presence of a catalyst like FeCl₃, AlCl₃, or concentrated H₂SO₄ is essential for the EAS mechanism. Radical chlorination does not require these.

    • Avoid Radical Initiators: Ensure your starting materials and solvents are free from peroxides or other potential radical initiators.

    • Choose an Appropriate Chlorinating Agent: Reagents like SO₂Cl₂ can decompose at higher temperatures to initiate radical reactions. Using NCS or Cl₂ gas with a proper catalyst at controlled temperatures is generally safer.

G cluster_workflow Troubleshooting Side-Chain vs. Ring Chlorination Problem Observed Side-Chain Chlorination Product Check_Light Was the reaction protected from light? Problem->Check_Light Check_Catalyst Was a Lewis/Brønsted acid catalyst used? Check_Light->Check_Catalyst Yes Solution Solution: 1. Exclude all light. 2. Use a suitable catalyst (FeCl₃, H₂SO₄). 3. Purify solvents. Check_Light->Solution No Check_Initiator Were radical initiators (e.g., peroxides) absent? Check_Catalyst->Check_Initiator Yes Check_Catalyst->Solution No Check_Initiator->Solution No

Caption: Troubleshooting workflow for side-chain vs. ring chlorination.

References

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]

  • Process for the preparation of chlorinated quinolines.
  • Electrophilic substitution reaction of quinoline and isoquinoline. YouTube. [Link]

  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters. [Link]

  • Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. ResearchGate. [Link]

  • Chloromethyl quinoline derivatives, process for their preparation and their use.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Preparation and Properties of Quinoline. SlideShare. [Link]

  • Impact of Active Chlorines and OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Semantic Scholar. [Link]

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]

  • Electro-oxidation of Quinoline Simulated Wastewater Containing Chloride in a Swirling Flow Reactor. International Journal of Electrochemical Science. [Link]

  • Retrosynthesis 8, Hydroxychloroquine. YouTube. [Link]

  • Method for chlorination of methylated aromatic compounds.
  • Characterization of Disinfection By-Products Originating from Residual Chlorine-Based Disinfectants in Drinking Water Sources. Molecules. [Link]

  • Disinfection Byproducts—Chlorination of Drinking Water. Washington State Department of Health. [Link]

  • Fact sheet: Disinfection by-products in drinking water. Indigenous Services Canada. [Link]

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry. [Link]

  • Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Reactions of 2-Chloro-3-(chloromethyl)-7-methylquinoline

Welcome to the technical support center for 2-Chloro-3-(chloromethyl)-7-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-3-(chloromethyl)-7-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Low conversion rates can be a significant hurdle in multi-step syntheses, and this resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you optimize your reactions and achieve your desired outcomes.

Understanding the Reactivity of 2-Chloro-3-(chloromethyl)-7-methylquinoline

2-Chloro-3-(chloromethyl)-7-methylquinoline possesses two distinct electrophilic sites susceptible to nucleophilic attack: the chloro group at the C2 position of the quinoline ring (an aryl chloride) and the chloromethyl group at the C3 position (a benzylic chloride). The inherent difference in the reactivity of these two positions is the cornerstone of both its synthetic utility and the challenges it can present.

The chloromethyl group, being a benzylic halide, is significantly more reactive towards nucleophilic substitution (SN2) reactions than the aryl chloride at the C2 position. This is due to the stabilization of the transition state by the adjacent aromatic ring. Conversely, the C2-chloro group is generally less reactive in SN2 reactions but can be activated towards nucleophilic aromatic substitution (SNAr) under harsh conditions or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions.

This differential reactivity allows for selective functionalization, but it also creates a landscape where side reactions and incomplete conversions can readily occur if reaction conditions are not carefully controlled.

General Troubleshooting Workflow for Low Conversion

When faced with low conversion in your reaction, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical progression of steps to identify and resolve the issue.

Troubleshooting_Workflow start Low Conversion of Starting Material reagent_purity Verify Reagent and Solvent Purity start->reagent_purity Is starting material and all reagents pure? reagent_purity->start No, purify/replace reagents reaction_setup Check Reaction Setup and Conditions reagent_purity->reaction_setup Yes reaction_setup->start No, adjust conditions reaction_monitoring Analyze Reaction Progress reaction_setup->reaction_monitoring Are conditions optimal? (Temp, Time, Atmosphere) reaction_monitoring->reaction_setup No, reconsider conditions/ catalyst workup_purification Evaluate Work-up and Purification reaction_monitoring->workup_purification Is desired product forming? (TLC, LC-MS, GC-MS) workup_purification->start Yes, optimize work-up product_characterization Confirm Product Identity workup_purification->product_characterization Is product lost during work-up/purification? product_characterization->reaction_monitoring No, identify byproducts and reassess conclusion Reaction Optimized product_characterization->conclusion Is the isolated product the desired compound?

Caption: A general troubleshooting workflow for addressing low conversion in chemical reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here we address specific issues that you may encounter when working with 2-Chloro-3-(chloromethyl)-7-methylquinoline.

FAQ 1: My nucleophilic substitution reaction shows low conversion of the starting material, and I'm observing multiple products. What's happening?

This is a common issue arising from the two reactive chloro-substituents. Depending on your reaction conditions, you may be getting a mixture of products where the nucleophile has reacted at the C3-chloromethyl position, the C2-chloro position, or both.

Causality:

  • Lack of Selectivity: The primary cause is often a lack of chemoselectivity in the reaction. While the C3-chloromethyl group is more reactive in SN2 reactions, harsh conditions (high temperatures, strong bases) can promote substitution at the C2 position as well.

  • Competing Reactions: Hydrolysis of either chloro group can occur if water is present in the reaction mixture, leading to the formation of 2-chloro-3-(hydroxymethyl)-7-methylquinoline or 3-(chloromethyl)-7-methylquinolin-2-one.

Troubleshooting Protocol:

  • Reaction Temperature: For selective SN2 reaction at the C3-chloromethyl position, it is advisable to start at a lower temperature (e.g., 0 °C or room temperature) and slowly warm the reaction if necessary. High temperatures can overcome the activation energy barrier for substitution at the less reactive C2 position.

  • Choice of Base: Use a non-nucleophilic, hindered base (e.g., diisopropylethylamine - DIPEA) or a mild inorganic base (e.g., K₂CO₃, Cs₂CO₃) to neutralize any acid generated during the reaction without competing with your nucleophile. Strong, unhindered bases like NaOH or KOH can lead to hydrolysis or elimination side products.

  • Solvent Purity: Ensure you are using anhydrous solvents. The presence of water can lead to the formation of hydrolysis byproducts.

  • Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of products. This will help you determine the optimal reaction time and prevent the formation of over-reacted or side products.

Data Presentation: Expected Products in a Nucleophilic Substitution Reaction

Product NameStructureFormation Conditions
Desired Mono-substituted Product (at C3) 2-Chloro-3-(nucleophilomethyl)-7-methylquinolineMild conditions, lower temperature, weaker base
Undesired Mono-substituted Product (at C2) 2-Nucleophilo-3-(chloromethyl)-7-methylquinolineHarsher conditions, higher temperature
Di-substituted Product 2-Nucleophilo-3-(nucleophilomethyl)-7-methylquinolineExcess nucleophile, prolonged reaction time, high temperature
Hydrolysis Product (at C3) 2-Chloro-3-(hydroxymethyl)-7-methylquinolinePresence of water
Hydrolysis Product (at C2) 3-(Chloromethyl)-7-methylquinolin-2(1H)-onePresence of water, harsher conditions
FAQ 2: I'm attempting a Suzuki-Miyaura cross-coupling reaction at the C2 position, but I'm getting a low yield of my desired biaryl product.

Low yields in Suzuki-Miyaura cross-coupling reactions with 2-chloroquinolines can be attributed to several factors, from catalyst deactivation to competing side reactions involving the more reactive C3-chloromethyl group.

Causality:

  • Catalyst Inactivity/Deactivation: The choice of palladium catalyst and ligand is crucial for the efficient coupling of aryl chlorides. An inappropriate catalyst system may not be active enough to facilitate the oxidative addition step. The catalyst can also be deactivated by impurities or side reactions.

  • Side Reactions at the C3-Position: The basic conditions of the Suzuki-Miyaura coupling can promote nucleophilic attack by the base (e.g., hydroxide from the hydrolysis of carbonate bases) or other nucleophiles present on the highly reactive C3-chloromethyl group. This can lead to a complex mixture of byproducts. A domino Sonogashira coupling followed by dimerization has been observed in palladium-catalyzed reactions of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes, highlighting the potential for unexpected reactivity.[1]

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable under certain conditions and undergo protodeboronation, reducing the effective concentration of your coupling partner.

Troubleshooting Protocol:

  • Catalyst and Ligand Screening: The choice of palladium source and ligand is critical. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required. Consider screening a panel of catalysts and ligands to find the optimal combination for your specific substrates.

  • Base Selection: The choice of base can significantly impact the reaction outcome. While stronger bases can promote the transmetalation step, they can also lead to more side reactions. Consider using milder bases like K₃PO₄ or Cs₂CO₃.

  • Protecting the C3-Position (if necessary): If side reactions at the C3-chloromethyl group are a persistent problem, you might consider a synthetic strategy that involves protecting this group before the cross-coupling reaction.

  • Reaction Temperature and Time: Optimize the reaction temperature and time. While higher temperatures can increase the rate of the desired coupling, they can also accelerate catalyst decomposition and side reactions.

Experimental Protocol: Optimization of Suzuki-Miyaura Coupling

  • Setup: To a dried reaction vessel, add 2-Chloro-3-(chloromethyl)-7-methylquinoline (1 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the ligand (1-10 mol%).

  • Solvent and Base: Add the anhydrous solvent (e.g., dioxane, toluene, or DMF) and the base (2-3 eq.).

  • Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heating and Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Suzuki_Optimization cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Chloro-3-(chloromethyl)- 7-methylquinoline Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) A->Catalyst B Arylboronic Acid B->Catalyst Ligand Ligand (e.g., SPhos, XPhos) Catalyst->Ligand Base Base (e.g., K₂CO₃, Cs₂CO₃) Ligand->Base Solvent Solvent (e.g., Dioxane, Toluene) Base->Solvent Product Desired Biaryl Product Solvent->Product

Caption: Key components for optimizing a Suzuki-Miyaura cross-coupling reaction.

FAQ 3: My reaction is clean, but the conversion stops at around 50%, even after extended reaction times. What could be the issue?

When a reaction stalls despite having seemingly clean conditions, it often points to issues with reagent stoichiometry, purity, or the stability of the starting material under the reaction conditions.

Causality:

  • Reagent Degradation: Your nucleophile or other critical reagents might be degrading over the course of the reaction. This is particularly relevant for sensitive organometallic reagents or unstable nucleophiles.

  • Incomplete Deprotonation: If your nucleophile needs to be deprotonated in situ, the base might not be strong enough or may be consumed by side reactions, leading to an insufficient concentration of the active nucleophile.

  • Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst or react with the starting materials, effectively stopping the reaction.

  • Starting Material Purity: The presence of impurities in the 2-Chloro-3-(chloromethyl)-7-methylquinoline starting material can interfere with the reaction. For instance, residual acid from the synthesis of the starting material can quench the base or nucleophile.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Before starting the reaction, ensure your 2-Chloro-3-(chloromethyl)-7-methylquinoline is pure. You can do this by checking its melting point, and running ¹H NMR, ¹³C NMR, and LC-MS or GC-MS.

  • Reagent Stoichiometry: Carefully re-evaluate the stoichiometry of your reagents. For sluggish reactions, it may be necessary to use a slight excess of the nucleophile or other key reagents.

  • Incremental Addition: If reagent stability is a concern, consider adding the sensitive reagent portion-wise over the course of the reaction to maintain a sufficient concentration.

  • Analytical Investigation: Take a sample of the stalled reaction mixture and analyze it carefully. Look for the presence of unexpected byproducts that might give clues about decomposition pathways or side reactions.

Analytical Methods for Reaction Monitoring

TechniqueInformation Provided
TLC Quick and easy way to monitor the disappearance of starting material and the appearance of products.
LC-MS Provides information on the molecular weight of components in the reaction mixture, helping to identify products and byproducts.
GC-MS Useful for volatile compounds and can provide fragmentation patterns for structural elucidation.
¹H NMR Can be used to quantify the ratio of starting material to product in the crude reaction mixture.

Conclusion

Successfully working with 2-Chloro-3-(chloromethyl)-7-methylquinoline hinges on understanding and controlling the differential reactivity of its two chloro-substituents. By adopting a systematic troubleshooting approach and carefully considering the reaction parameters, researchers can overcome the challenge of low conversion and unlock the full synthetic potential of this valuable building block. Always prioritize the use of pure reagents and solvents, and diligently monitor your reactions to make informed decisions for optimization.

References

  • Movassaghi, M., & Schmidt, M. A. (2005). Domino Sonogashira Coupling/Dimerization of 2-Chloro-3-(chloromethyl)quinolines. Organic Letters, 7(12), 2453–2456. [Link]

  • Sundberg, R. J. (2004). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).

Sources

Optimization

Technical Support Center: Purification of Chlorinated Quinolines

Welcome to the technical support center for the purification of chlorinated quinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-pu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of chlorinated quinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity chlorinated quinoline derivatives. These compounds are vital intermediates, but their synthesis often yields complex mixtures requiring robust purification strategies. This document provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed experimental protocols to navigate these challenges effectively.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues frequently encountered during the purification of chlorinated quinolines. Each answer provides a causal explanation and actionable solutions.

Q1: My crude product from a Skraup or Doebner-von Miller synthesis is a dark, intractable tar. Where do I even begin the purification?

A1: This is a very common issue. The highly exothermic and acidic conditions of these classic syntheses often lead to polymerization and the formation of significant tarry byproducts.[1] The key is to perform a bulk purification to separate the basic quinoline product from the neutral polymeric material before attempting fine purification like chromatography or recrystallization.

  • Causality: The tar consists of non-basic, high-molecular-weight polymers. Your target chlorinated quinoline is a basic compound due to the nitrogen atom in the quinoline ring. This difference in chemical properties is the foundation for a successful separation.

  • Recommended Action:

    • Acid-Base Extraction: This is the most effective initial step. Dissolve the crude tar in a suitable organic solvent (e.g., dichloromethane or toluene). Extract this solution with an aqueous acid (e.g., 1-2 M HCl). Your basic chlorinated quinoline will be protonated and move into the aqueous layer, leaving the neutral tars in the organic layer.

    • The aqueous layer can then be separated, cooled, and neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the crude, but significantly cleaner, chlorinated quinoline.[1]

    • Steam Distillation: If your chlorinated quinoline derivative is sufficiently volatile, steam distillation can be an excellent method to separate it from non-volatile tars and inorganic salts.[2]

Q2: I'm attempting to recrystallize my chlorinated quinoline, but it keeps "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or its solubility in the hot solvent is so high that it separates as a liquid phase upon cooling.[3]

  • Causality: The compound is supersaturated but lacks the nucleation energy to form a crystalline lattice, instead forming a liquid phase. This can be due to residual impurities disrupting crystal formation or an inappropriate solvent choice.

  • Troubleshooting Steps:

    • Switch to a Solvent Pair: This is often the best solution. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, acetone, or ethanol). Then, slowly add a "poor" solvent in which it is sparingly soluble (e.g., hexane, pentane, or water) dropwise at an elevated temperature until the solution becomes slightly turbid.[3] Allow this mixture to cool slowly.

    • Reduce the Temperature Gradient: Cool the solution very slowly. After removing it from heat, let it cool to room temperature undisturbed, and only then move it to an ice bath or refrigerator. Rapid cooling encourages oiling out; slow cooling promotes crystal growth.[4]

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a "seed crystal" from a previous successful crystallization.[4]

    • Attempt Salt Formation: Since quinolines are basic, they can be converted into crystalline salts, which often have much better crystallization properties than the free base.[3][5] Dissolving the oily product in a solvent like isopropanol or ether and adding a solution of HCl can precipitate a crystalline hydrochloride salt.[3][6] This salt can be filtered, washed, and then, if needed, the free base can be regenerated by treatment with a base.[3][5]

Q3: My flash column chromatography is failing to separate my chlorinated quinoline from a closely related impurity. The spots are overlapping on the TLC plate. How can I improve the separation?

A3: This is a common challenge when dealing with isomers or byproducts with very similar polarity to your target compound. The solution lies in altering the selectivity of your chromatographic system.

  • Causality: The affinity of your product and the impurity for the stationary phase (e.g., silica gel) is too similar in the chosen mobile phase, leading to poor resolution.

  • Optimization Strategies:

    • Change Mobile Phase Selectivity: Instead of just increasing or decreasing the polarity of a standard ethyl acetate/hexane system, try a different solvent family. For example, using a system with dichloromethane or adding a small amount of methanol or diethyl ether can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) with your compounds and improve separation.

    • Switch the Stationary Phase: If silica gel (a polar, acidic support) fails, try neutral or basic alumina. For some compounds, alumina shows different selectivity and can resolve impurities that co-elute on silica.[7] If the impurities are less polar, reverse-phase (C18) chromatography, using polar solvents like acetonitrile/water or methanol/water, could be effective.[7]

    • Consider Advanced Techniques: For extremely difficult separations on a preparative scale, consider High-Speed Counter-Current Chromatography (HSCCC). This is a liquid-liquid partition technique that avoids solid supports, preventing irreversible adsorption and decomposition of sensitive compounds.[8][9]

Q4: How do I effectively remove unreacted chloroaniline starting materials from my final product?

A4: Chloroanilines are common starting materials for quinoline synthesis and are frequent impurities.[10][11] Their removal is critical.

  • Causality: Both the chloroaniline starting material and the chlorinated quinoline product are basic amines. However, their basicity (pKa) may be different, and chloroaniline has a primary amine group that can be chemically targeted.

  • Recommended Methods:

    • Acid-Base Extraction (pH-Tuned): While a simple acid wash will extract both, a carefully buffered aqueous solution at a specific pH might allow for selective extraction if the pKa values of the two compounds are sufficiently different. This requires some empirical optimization.

    • Chemical Derivatization: A classic and highly effective method is to remove the primary aniline through diazotization.[5] By treating the crude mixture with nitrous acid (generated in situ from NaNO₂ and HCl), the primary amino group of the chloroaniline is converted into a diazonium salt. This salt can then be hydrolyzed to a phenol by gentle warming, which is easily separated from the quinoline product by a subsequent basic wash.[5]

    • Chromatography: Column chromatography is also a viable option, as the polarity difference between a primary aniline and a quinoline is usually sufficient for good separation on silica gel.[10]

Data & Comparative Analysis

The choice of a purification method depends on the scale, required purity, and nature of the impurities. The following table provides a comparative overview.

Purification TechniquePrincipleIdeal ForProsCons
Distillation Separation by boiling point differences.Large-scale purification; removing non-volatile or highly volatile impurities.Scalable, cost-effective for bulk removal.[2]Not effective for separating compounds with close boiling points; thermal degradation risk.
Recrystallization Differential solubility in a solvent at different temperatures.[12]Achieving high purity for solid compounds; final purification step.Can yield very high purity (>99%); removes entrapped impurities effectively.[2]Yield can be low; finding a suitable solvent can be trial-and-error; not suitable for oils.[3]
Acid-Base Extraction Separation based on the acidic/basic nature of the compound.Initial cleanup from neutral/acidic impurities (e.g., tars).High capacity, fast, and excellent for bulk separation.[2]Only separates based on acidity/basicity; may not remove similar basic impurities.
Column Chromatography Differential partitioning between a mobile and stationary phase.Separating complex mixtures with similar properties; achieving high purity on a lab scale.High resolution, versatile, applicable to a wide range of compounds.[2]Can be slow, solvent-intensive, and difficult to scale up; risk of product decomposition on the stationary phase.[7]

Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation

This protocol is particularly useful for purifying basic chlorinated quinolines that are oils or crystallize poorly as a free base.[3]

  • Step 1: Salt Formation

    • Dissolve the crude chlorinated quinoline (1.0 eq) in a suitable solvent such as diethyl ether or isopropanol (10-20 mL per gram of crude material).

    • Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise while stirring.

    • A precipitate (the hydrochloride salt) should form. If no solid appears, the solution may be too dilute; try removing some solvent under reduced pressure.

    • Continue stirring for 30 minutes at room temperature or in an ice bath to maximize precipitation.

  • Step 2: Isolation and Washing

    • Collect the solid salt by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any adhering organic impurities.

    • Dry the crystalline salt under vacuum.

  • Step 3: Regeneration of the Free Base

    • Suspend the dried salt in a mixture of water and dichloromethane.

    • Slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) with vigorous stirring until the aqueous layer is basic (pH > 8).

    • The salt will decompose, liberating the free base into the dichloromethane layer.

    • Separate the organic layer, wash it with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified chlorinated quinoline.

  • Self-Validation: The melting point of the hydrochloride salt should be sharp and match literature values. The regenerated free base should show significantly improved purity by TLC or HPLC analysis compared to the crude starting material.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is a standard method for purifying chlorinated quinolines from impurities of different polarities.[10]

  • Step 1: Preparation

    • Choose an appropriate solvent system by running TLC plates. Aim for a retention factor (Rf) of ~0.25-0.35 for your target compound. A common starting point is a mixture of hexane and ethyl acetate.

    • Dry-load the crude product for best results: Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

    • Pack a glass column with silica gel in the initial, low-polarity mobile phase.

  • Step 2: Elution

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).

    • Collect fractions and monitor their composition by TLC.

  • Step 3: Isolation

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

  • Self-Validation: A single spot should be observed on a TLC plate for the combined pure fractions, and this spot should be distinct from those of the impurities seen in the crude mixture. Purity should be confirmed by analytical methods like NMR or HPLC.[13][14]

Workflow Visualizations

Diagram 1: Decision Workflow for Purification Strategy

This diagram outlines a logical path for selecting an appropriate purification method based on the characteristics of the crude product.

Purification_Decision_Tree Start Crude Chlorinated Quinoline State What is the physical state? Start->State ImpurityType What is the main impurity type? State->ImpurityType Solid / Oil AcidBase Perform Acid-Base Extraction State->AcidBase Tar Recrystallization Attempt Recrystallization / Salt Formation ImpurityType->Recrystallization Polar / Non-Polar Impurities in Solid Column Perform Column Chromatography ImpurityType->Column Closely Related Impurities / Oily Product SteamDist Consider Steam Distillation ImpurityType->SteamDist Non-Volatile Impurities AcidBase->ImpurityType FinalProduct Pure Product Recrystallization->FinalProduct Column->FinalProduct SteamDist->FinalProduct

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Acid-Base Extraction Workflow

This diagram illustrates the separation of a basic chlorinated quinoline from neutral and acidic impurities.

AcidBase_Workflow Start Crude Mixture in Organic Solvent (e.g., DCM) AddAcid Extract with Aqueous Acid (e.g., 1M HCl) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer: Neutral Impurities (Tars) Separate1->Organic1 Phase 1 Aqueous1 Aqueous Layer: Protonated Quinoline (R₃NH⁺Cl⁻) Protonated Acidic Impurities Separate1->Aqueous1 Phase 2 Neutralize Add Base (e.g., NaOH) to Aqueous Layer until pH > 8 Aqueous1->Neutralize Separate2 Extract with Organic Solvent Neutralize->Separate2 Aqueous2 Aqueous Layer: Deprotonated Acidic Impurities (Salts) Separate2->Aqueous2 Aqueous Organic2 Organic Layer: Purified Chlorinated Quinoline Separate2->Organic2 Organic Dry Dry, Filter, Evaporate Organic2->Dry End Pure Product Dry->End

Caption: Workflow for purification by acid-base extraction.

Safety Precautions

Working with chlorinated quinolines requires strict adherence to safety protocols.

  • Engineering Controls: Always handle these compounds in a certified chemical fume hood to avoid inhalation of vapors or dust.[15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[17]

  • Chemical Incompatibility: Chlorinated quinolines can react with strong oxidizing agents and strong acids.[18] Store them away from incompatible materials.

  • Toxicity: Quinolines and their derivatives should be treated as toxic and potentially carcinogenic.[17] Avoid skin contact and ingestion. Wash hands thoroughly after handling.[19]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

  • LookChem. Purification of Quinoline. Chempedia. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • My Pure Water. How does distillation remove chemicals such as chlorine?. (2010-10-11). [Link]

  • Microbial Insights. Chlorinated Solvents. [Link]

  • ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]

  • YouTube. Recrystallization. (2020-01-10). [Link]

  • Google Patents.
  • Google Patents.
  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • NIH PMC. An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. (2021-04-14). [Link]

  • PubMed. Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms. [Link]

  • NIH PMC. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2024-07-04). [Link]

  • Google Patents.
  • Reddit. Purification of Quinoline-3,4-diones. (2025-04-08). [Link]

  • NJ.gov. Quinoline - Hazardous Substance Fact Sheet. [Link]

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017-04-10). [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

  • ResearchGate. (a) General synthesis of chlorinated quinoline derivatives substituted.... [Link]

  • MDPI. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

  • Google Patents. CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • MDPI. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2025-06-02). [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • Google Patents. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • NIH. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • MDPI. Research and Application of the Polyene Macrolide Antibiotic Nystatin. [Link]

Sources

Troubleshooting

Technical Support Center: 2-Chloro-3-(chloromethyl)-7-methylquinoline

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Chloro-3-(chloromethyl)-7-methylquinoline. This guide is designed to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Chloro-3-(chloromethyl)-7-methylquinoline. This guide is designed to provide in-depth, field-proven insights into the stability and handling of this highly reactive bifunctional quinoline derivative. As a Senior Application Scientist, my goal is to equip you with the causal understanding and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.

This document moves beyond a simple FAQ, offering a structured troubleshooting resource based on the inherent chemical reactivity of the molecule. We will explore the "why" behind common stability issues and provide validated protocols to diagnose and mitigate them.

Section 1: Understanding the Inherent Instability

2-Chloro-3-(chloromethyl)-7-methylquinoline possesses two primary sites of reactivity that are the source of most stability concerns: the 2-chloro substituent on the quinoline ring and the 3-(chloromethyl) group .

  • 3-(Chloromethyl) Group: This is a benzylic-type halide. The proximity to the electron-rich quinoline ring system stabilizes the carbocation intermediate that can form upon chloride departure. This makes the chloromethyl group highly susceptible to nucleophilic substitution (SN1 and SN2 mechanisms), particularly from weak nucleophiles like water or alcohols.[1]

  • 2-Chloro Substituent: While a chloro group on an aromatic ring is typically less reactive than an alkyl halide, its position at the C2 of the quinoline ring makes it susceptible to nucleophilic aromatic substitution (SNAr).[2][3][4] The electron-withdrawing nitrogen atom in the ring activates this position for attack.

Understanding these two reactive centers is crucial for troubleshooting. Most degradation pathways involve one or both of these sites.

G cluster_main Key Reactive Sites cluster_sites main_compound 2-Chloro-3-(chloromethyl)-7-methylquinoline chloro_group C2-Chloro Group (Susceptible to SNAr) main_compound->chloro_group Activated by ring N chloromethyl_group C3-Chloromethyl Group (Highly reactive, benzylic-like) main_compound->chloromethyl_group Stabilized by ring system G start Low Reaction Yield Observed check_sm 1. Verify Purity of Starting Material (HPLC, TLC, NMR) start->check_sm sm_ok Purity >98%? check_sm->sm_ok check_solvent 2. Analyze Solvent Compatibility solvent_ok Is solvent non-nucleophilic? (e.g., THF, Dioxane, Toluene) check_solvent->solvent_ok check_conditions 3. Review Reaction Conditions conditions_ok Are conditions anhydrous? Is temperature appropriate? check_conditions->conditions_ok sm_ok->check_solvent Yes purify_sm Action: Purify or acquire fresh starting material. sm_ok->purify_sm No solvent_ok->check_conditions Yes change_solvent Action: Switch to a dry, non-nucleophilic aprotic solvent. solvent_ok->change_solvent No optimize_conditions Action: Dry reagents/glassware. Consider lowering temperature. conditions_ok->optimize_conditions No end Re-run Experiment conditions_ok->end Yes purify_sm->end change_solvent->end optimize_conditions->end G cluster_products Potential Side Products start 2-Chloro-3-(chloromethyl)- 7-methylquinoline hydrolysis_product 2-Chloro-3-(hydroxymethyl)- 7-methylquinoline start->hydrolysis_product H₂O (hydrolysis) @ C3-side chain alkoxylation_product 2-Chloro-3-(alkoxymethyl)- 7-methylquinoline start->alkoxylation_product ROH (alcoholysis) @ C3-side chain c2_sub_product 2-(Nu)-3-(chloromethyl)- 7-methylquinoline start->c2_sub_product Nu⁻ (e.g., amine) @ C2-ring double_sub_product 2-(Nu)-3-(Nu-methyl)- 7-methylquinoline c2_sub_product->double_sub_product Nu⁻ / Heat

Sources

Optimization

Technical Support Center: Work-up Procedures for Reactions Involving 2-Chloro-3-(chloromethyl)-7-methylquinoline

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-3-(chloromethyl)-7-methylquinoline. This resource provides in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-3-(chloromethyl)-7-methylquinoline. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reaction work-ups involving this versatile but reactive building block. The dual reactivity of the C2-chloro and the chloromethyl group, coupled with the basic nature of the quinoline core, presents unique challenges that this guide aims to address with practical, field-proven insights.

Introduction to the Chemistry and Challenges

2-Chloro-3-(chloromethyl)-7-methylquinoline is a highly valuable intermediate in synthetic chemistry, prized for its two distinct electrophilic sites. The chloromethyl group at the 3-position is analogous to a benzylic halide, making it highly susceptible to SN2 reactions with a wide range of nucleophiles. The chloro group at the 2-position is less reactive but can undergo nucleophilic aromatic substitution (SNAr) under more forcing conditions or through metal-catalyzed cross-coupling reactions. This dual functionality allows for sequential, regioselective modifications, but also introduces the potential for undesired side reactions and complex purification challenges.

Common reactions where this substrate is employed include the synthesis of novel pharmaceutical scaffolds through the introduction of amine, thiol, or ether linkages at the 3-position. The inherent basicity of the quinoline nitrogen (pKa of the protonated form is typically around 4-5) necessitates careful pH control during aqueous work-ups to avoid product loss and emulsion formation.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Quenching the Reaction

Question 1: My reaction mixture contains unreacted 2-Chloro-3-(chloromethyl)-7-methylquinoline and a large excess of an amine nucleophile. What is the best way to quench the reaction to avoid side products?

Answer: This is a common scenario, and a carefully planned quench is critical to prevent the formation of impurities. The primary concerns are the potential for the unreacted starting material to hydrolyze and the difficulty in removing a large excess of a basic amine.

Causality: The chloromethyl group is susceptible to hydrolysis, especially under basic conditions, which can be exacerbated by heating during solvent removal. The excess amine will make the product difficult to isolate and can interfere with chromatographic purification.

Recommended Protocol:

  • Cool the reaction mixture: Before quenching, cool the reaction to 0 °C or room temperature to minimize any exothermic events.

  • Dilute with an appropriate organic solvent: Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate, dichloromethane, or toluene. This will help to control the quench and facilitate subsequent extraction.

  • Acidic Wash: Perform a wash with a dilute aqueous acid solution, such as 1 M HCl or saturated ammonium chloride (NH₄Cl) solution. This will protonate the excess amine, making it water-soluble and allowing for its removal in the aqueous layer. The quinoline product will also be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing your protonated product and the excess amine. The organic layer can be discarded (after checking by TLC for any non-basic byproducts).

  • Basification and Extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M NaOH or saturated sodium bicarbonate (NaHCO₃), until the pH is basic (pH 8-10). This will deprotonate your product, causing it to precipitate or become extractable into an organic solvent. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Tip: If your product is acid-sensitive, a direct wash with brine or saturated sodium bicarbonate may be attempted, but this will be less effective at removing the excess amine. In such cases, purification by column chromatography will be more challenging.

Question 2: I used a strong, non-volatile base like sodium hydride (NaH) to deprotonate my nucleophile. How should I quench this reaction?

Answer: Quenching reactions involving reactive metal hydrides requires extreme caution due to the vigorous and exothermic reaction with protic solvents and the production of flammable hydrogen gas.

Causality: Sodium hydride reacts violently with water and other protic solvents. Improper quenching can lead to a dangerous runaway reaction.

Recommended Protocol:

  • Inert Atmosphere: Ensure the reaction flask is under an inert atmosphere (nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Slow Addition of a Protic Solvent: While stirring vigorously, slowly and dropwise add a less reactive protic solvent to quench the excess NaH. Isopropanol is a good choice as it reacts more controllably than methanol or ethanol. You will observe gas evolution (H₂). Add the isopropanol until the gas evolution ceases.

  • Cautious Addition of Water: After the initial quench with alcohol is complete, you can then slowly add water to quench any remaining reactive species and dissolve inorganic salts.

  • Proceed with Standard Work-up: Once the quench is complete, you can proceed with a standard aqueous work-up as described in Question 1.

Extraction and Phase Separation

Question 3: I'm observing a persistent emulsion during the extraction of my basic quinoline product. How can I break it?

Answer: Emulsion formation is a frequent problem when working with basic nitrogen-containing compounds like quinolines, especially when the aqueous phase is basic.[1]

Causality: Emulsions are stabilized by compounds that have affinity for both the aqueous and organic phases, effectively acting as surfactants. The basic quinoline product itself, especially in its free base form, can contribute to this issue. High concentrations of salts or other reaction components can also stabilize emulsions.

Solutions:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by reducing the solubility of the organic components in the aqueous layer.[2]

  • Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite®. This can help to break up the emulsion by physically disrupting the stabilized droplets.[2]

  • Change the Solvent: Sometimes, changing the organic solvent can resolve the issue. For example, if you are using ethyl acetate, trying a less polar solvent like dichloromethane might prevent emulsion formation.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation.

Preventative Measures:

  • Avoid Vigorous Shaking: Gently invert the separatory funnel rather than shaking it vigorously.

  • Control the pH: Ensure the pH of the aqueous layer is sufficiently basic to fully deprotonate your product, which can sometimes improve partitioning into the organic layer.

Purification

Question 4: My crude product is a thick, dark oil, and I'm having trouble purifying it by column chromatography. What are some common impurities and how can I improve the purification?

Answer: The appearance of a dark, oily crude product often indicates the presence of polymeric material or highly colored impurities. Understanding the potential side reactions is key to developing an effective purification strategy.

Potential Impurities and Their Origins:

ImpurityPotential CauseIdentification (TLC)
Unreacted Starting Material Incomplete reaction, insufficient nucleophile.A spot corresponding to the starting material.
Hydrolysis Product (3-(hydroxymethyl)-7-methylquinolin-2(1H)-one) Reaction with water during work-up, especially under basic conditions.A more polar spot than the starting material.
Bis-substituted Product If the nucleophile has a second reactive site, it may react with two molecules of the starting material.A higher molecular weight, often less polar spot.
Dechlorinated Product Reductive side reactions, potentially from certain nucleophiles or additives.A spot with a similar polarity to the product but a different mass.
Polymeric Material Self-reaction of the starting material or product under harsh conditions (e.g., high heat).Streaking on the TLC plate, often near the baseline.

Purification Strategy:

  • Pre-purification wash: Before chromatography, dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with a dilute base (e.g., saturated NaHCO₃) to remove any acidic impurities, followed by a wash with brine.

  • TLC Analysis: Carefully choose your TLC eluent system to get good separation between your product and the major impurities. A common starting point for quinoline derivatives is a mixture of hexanes and ethyl acetate. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

  • Column Chromatography:

    • Dry Loading: For oily samples, it is often beneficial to "dry load" the sample onto the column. Dissolve the crude oil in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column. This technique often leads to better separation.

    • Gradient Elution: Start with a less polar eluent and gradually increase the polarity. This will help to first elute the less polar impurities (like unreacted starting material) before your product.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization is an excellent final purification step. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3][4]

Workflow for a Typical Nucleophilic Substitution and Work-up

G cluster_0 Reaction cluster_1 Quench & Initial Wash cluster_2 Product Isolation cluster_3 Purification A 2-Chloro-3-(chloromethyl)-7-methylquinoline + Nucleophile B Reaction in suitable solvent (e.g., DMF, CH3CN) A->B C Cool to 0°C B->C Reaction Complete D Dilute with Organic Solvent (e.g., EtOAc) C->D E Wash with 1M HCl or sat. NH4Cl D->E F Separate Aqueous Layer E->F Transfer to Separatory Funnel G Basify with NaOH or NaHCO3 to pH 8-10 F->G H Extract with Organic Solvent (3x) G->H I Combine Organic Layers H->I J Dry with Na2SO4, Filter I->J K Concentrate in vacuo J->K L Column Chromatography (Silica Gel) K->L M Recrystallization (if solid) L->M N N M->N Pure Product

Caption: General workflow for reactions involving 2-Chloro-3-(chloromethyl)-7-methylquinoline.

Safety Considerations

2-Chloro-3-(chloromethyl)-7-methylquinoline is a hazardous substance. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines. Reaction mixtures containing this compound and its derivatives should be treated as hazardous waste.

References

  • PubMed. (n.d.). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. Retrieved from [Link]

  • Google Patents. (n.d.). US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • International Journal of Chemical Studies. (2016). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,.... Retrieved from [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Amines as Nucleophiles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Retrieved from [Link]

  • Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]

  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • ResearchGate. (2025). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvents used for extraction and recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Durham University, Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]

  • Shiri, M., et al. (n.d.). Transition-metal-catalyzed reactions starting from 2,3-substitutedquinoline derivatives.
  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. (n.d.).
  • Biolin Scientific. (2024). How emulsions form and break?. Retrieved from [Link]

  • YouTube. (2012). Nucleophilic Substitution - Amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Retrieved from [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??. Retrieved from [Link]

  • Fieser, L. F., & Williamson, K. L. (n.d.). Organic Experiments.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 2-Chloro-3-(chloromethyl)-7-methylquinoline and its Role in Medicinal Chemistry

An In-depth Comparison with Alternative Heterocyclic Building Blocks For researchers, scientists, and professionals navigating the intricate landscape of drug discovery, the selection of appropriate molecular scaffolds i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison with Alternative Heterocyclic Building Blocks

For researchers, scientists, and professionals navigating the intricate landscape of drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic building blocks, the quinoline core and its derivatives have consistently demonstrated significant therapeutic potential. This guide provides a comprehensive analysis of 2-Chloro-3-(chloromethyl)-7-methylquinoline, a versatile bifunctional reagent, and objectively compares its synthetic utility and performance against other prominent heterocyclic systems, namely quinazolines and pyrido[2,3-d]pyrimidines. Through an examination of experimental data and established protocols, this document aims to equip researchers with the insights necessary to make informed decisions in the design and synthesis of novel therapeutic agents.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, featuring in a wide array of approved drugs and clinical candidates.[1] Its prevalence stems from its ability to interact with various biological targets, including enzymes and receptors, often through hydrogen bonding and π-π stacking interactions. The inherent aromaticity and tunable electronic properties of the quinoline nucleus allow for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Unveiling 2-Chloro-3-(chloromethyl)-7-methylquinoline: A Bifunctional Tool for Synthesis

2-Chloro-3-(chloromethyl)-7-methylquinoline is a particularly valuable building block due to its dual reactive sites. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the chloromethyl group at the 3-position behaves as a reactive benzylic halide, readily undergoing SN2 reactions. This bifunctionality allows for the sequential or simultaneous introduction of diverse functionalities, enabling the rapid construction of complex molecular architectures.

Synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline

The synthesis of this key intermediate typically proceeds in a two-step sequence from the corresponding 2-chloro-7-methylquinoline-3-carbaldehyde.

Step 1: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and is a common strategy for preparing 2-chloro-3-formylquinolines.[2][3][4]

Experimental Protocol: Vilsmeier-Haack Cyclization of N-(m-tolyl)acetamide [4]

  • Reagents and Equipment:

    • N-(m-tolyl)acetamide

    • Phosphorus oxychloride (POCl3)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

    • Ice bath

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.

    • Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

    • To this mixture, add N-(m-tolyl)acetamide portion-wise while maintaining the temperature below 10 °C.

    • After the addition is complete, heat the reaction mixture at 80-90 °C for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

    • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid, 2-chloro-7-methylquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[5]

Vilsmeier_Haack_Reaction N-(m-tolyl)acetamide N-(m-tolyl)acetamide Intermediate_Iminium Electrophilic Iminium Salt N-(m-tolyl)acetamide->Intermediate_Iminium Electrophilic Attack Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->Intermediate_Iminium Cyclization Intramolecular Cyclization Intermediate_Iminium->Cyclization Product 2-Chloro-7-methylquinoline-3-carbaldehyde Cyclization->Product Hydrolysis

Step 2: Conversion to 2-Chloro-3-(chloromethyl)-7-methylquinoline

This transformation involves the reduction of the aldehyde to an alcohol, followed by chlorination.

Experimental Protocol: Reduction and Chlorination

  • Part A: Reduction of the Aldehyde

    • Dissolve 2-chloro-7-methylquinoline-3-carbaldehyde in methanol.

    • Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise with stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Extract the product, (2-chloro-7-methylquinolin-3-yl)methanol, with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Part B: Chlorination of the Alcohol

    • Dissolve the crude (2-chloro-7-methylquinolin-3-yl)methanol in a suitable solvent like dichloromethane or chloroform.

    • Cool the solution in an ice bath and add thionyl chloride (SOCl2) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-Chloro-3-(chloromethyl)-7-methylquinoline.

Synthesis_of_Target_Molecule Precursor 2-Chloro-7-methylquinoline-3-carbaldehyde Reduction Reduction (NaBH4) Precursor->Reduction Alcohol_Intermediate (2-Chloro-7-methylquinolin-3-yl)methanol Reduction->Alcohol_Intermediate Chlorination Chlorination (SOCl2) Alcohol_Intermediate->Chlorination Target_Molecule 2-Chloro-3-(chloromethyl)-7-methylquinoline Chlorination->Target_Molecule

Comparative Analysis with Alternative Heterocyclic Building Blocks

While the quinoline scaffold is undoubtedly valuable, other nitrogen-containing heterocyclic systems, such as quinazolines and pyrido[2,3-d]pyrimidines, have also emerged as "privileged structures" in medicinal chemistry, particularly in the development of kinase inhibitors.[6][7][8][9][10]

Quinazoline Scaffolds

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a prominent feature in numerous FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, which are all potent EGFR tyrosine kinase inhibitors.[6][9]

Feature2-Chloro-3-(chloromethyl)-7-methylquinoline2,4-Dichloroquinazoline
Core Structure Quinoline (Benzene fused to Pyridine)Quinazoline (Benzene fused to Pyrimidine)
Primary Reactive Sites C2-Chloro (SNAr), C3-Chloromethyl (SN2)C2-Chloro & C4-Chloro (both SNAr)
Reactivity Profile Dual reactivity allows for diverse substitution patterns. The benzylic chloride is highly reactive.[11]Both chloro groups are susceptible to nucleophilic substitution, with the C4 position generally being more reactive.
Synthetic Accessibility Synthesized from corresponding anilines via Vilsmeier-Haack reaction.[4]Readily synthesized from anthranilic acid derivatives.
Prominent Applications Broad-spectrum anticancer, antimicrobial, and anti-inflammatory agents.[12][13]Predominantly used in the development of protein kinase inhibitors.[6][9]
Pyrido[2,3-d]pyrimidine Scaffolds

The pyrido[2,3-d]pyrimidine system, another bioisostere of the quinoline and quinazoline cores, has garnered significant interest for its wide range of biological activities, including potent inhibition of various kinases.[10][14][15]

Feature2-Chloro-3-(chloromethyl)-7-methylquinoline4-Chloro-pyrido[2,3-d]pyrimidine
Core Structure QuinolinePyrido[2,3-d]pyrimidine (Pyridine fused to Pyrimidine)
Primary Reactive Sites C2-Chloro (SNAr), C3-Chloromethyl (SN2)C4-Chloro (SNAr)
Reactivity Profile Bifunctional reactivity for diverse derivatization.The C4-chloro group is the primary site for nucleophilic substitution.
Synthetic Accessibility Multi-step synthesis from anilines.Synthesized from aminopyridine precursors.
Prominent Applications Diverse therapeutic areas.[12][13]Primarily explored as kinase inhibitors for cancer and inflammatory diseases.[14][15]

Reactivity and Mechanistic Considerations

The utility of 2-Chloro-3-(chloromethyl)-7-methylquinoline lies in the distinct reactivity of its two electrophilic centers. The chloromethyl group, being a benzylic-type halide, is highly susceptible to SN2 displacement by a wide range of nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the quinoline ring system. Benzylic halides are known to react significantly faster than their simple alkyl halide counterparts in SN2 reactions.[11]

The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, at this position. The sequential nature of these reactions provides a powerful tool for building molecular complexity.

Reactivity_Diagram cluster_quinoline 2-Chloro-3-(chloromethyl)-7-methylquinoline cluster_alternatives Alternative Scaffolds Quinoline_Core Quinoline Core C2_Cl C2-Chloro (SNAr) C3_CH2Cl C3-Chloromethyl (SN2) Quinazoline_Core Quinazoline Core Pyrido_pyrimidine_Core Pyrido[2,3-d]pyrimidine Core Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->C2_Cl Aromatic Substitution Nucleophile->C3_CH2Cl Benzylic Substitution Nucleophile->Quinazoline_Core SNAr at C2/C4 Nucleophile->Pyrido_pyrimidine_Core SNAr at C4

Case Study: Application in the Synthesis of Bioactive Molecules

While specific examples utilizing 2-Chloro-3-(chloromethyl)-7-methylquinoline are not abundantly found in the immediate literature, the broader class of 2-chloro-3-substituted quinolines serves as a valuable proxy for its potential applications. For instance, derivatives of 2-chloro-3-formylquinoline have been used to synthesize a variety of heterocyclic systems with promising antimicrobial and anticancer activities.[12][13] The conversion of the formyl group to the more reactive chloromethyl group, as described in this guide, significantly expands the synthetic possibilities, allowing for the facile introduction of a linker and a pharmacophore via nucleophilic substitution.

Conclusion: Strategic Selection of Building Blocks for Drug Discovery

The choice of a core scaffold in a drug discovery program is a strategic decision with far-reaching implications. 2-Chloro-3-(chloromethyl)-7-methylquinoline offers a unique combination of a privileged quinoline core with two distinct and highly reactive functional groups. This bifunctionality provides a versatile platform for the rapid generation of diverse chemical libraries.

In comparison, quinazoline and pyrido[2,3-d]pyrimidine scaffolds have demonstrated exceptional success in the targeted field of kinase inhibition.[6][8][9] The selection between these building blocks will ultimately depend on the specific therapeutic target and the desired synthetic strategy. For programs requiring broad structural diversity and the exploration of multiple substitution patterns, the dual reactivity of 2-Chloro-3-(chloromethyl)-7-methylquinoline presents a compelling advantage. Conversely, for projects focused on established kinase targets, the well-trodden path of quinazoline and pyrido[2,3-d]pyrimidine chemistry may offer a more direct route to potent inhibitors. This guide provides the foundational knowledge and experimental context to empower researchers to make the most strategic choice for their drug discovery endeavors.

References

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Comparative

A Senior Application Scientist's Comparative Guide to the Purity Analysis of Synthesized 2-Chloro-3-(chloromethyl)-7-methylquinoline

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a critical determinant of the subsequent reaction's success, the fi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a critical determinant of the subsequent reaction's success, the final active pharmaceutical ingredient's (API) safety profile, and the overall integrity of the drug discovery process. This guide provides an in-depth comparative analysis of the essential analytical techniques for assessing the purity of synthesized 2-Chloro-3-(chloromethyl)-7-methylquinoline, a key building block in medicinal chemistry. We will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental insights and protocols.

The Synthetic Landscape and Its Impurity Profile

The synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline typically proceeds through a multi-step pathway, with the Vilsmeier-Haack reaction being a cornerstone for constructing the quinoline core.[1] A plausible synthetic route involves the reaction of N-(3-methylphenyl)acetamide with a Vilsmeier reagent (POCl₃/DMF) to yield 2-chloro-3-formyl-7-methylquinoline. Subsequent reduction of the aldehyde to an alcohol, followed by chlorination, would afford the target molecule.

This synthetic pathway, while effective, can introduce a spectrum of process-related impurities that must be diligently identified and quantified. Understanding these potential impurities is fundamental to selecting and developing appropriate analytical methods for purity assessment.

Key Potential Impurities:

  • Starting Materials: Unreacted N-(3-methylphenyl)acetamide.

  • Intermediates:

    • 2-Chloro-3-formyl-7-methylquinoline

    • (2-Chloro-7-methylquinolin-3-yl)methanol

  • Byproducts:

    • Over-chlorinated or under-chlorinated quinoline species.

    • Products of side reactions involving the Vilsmeier reagent.

The presence of these impurities can have significant downstream consequences, making their detection and quantification a non-negotiable aspect of quality control.

Orthogonal Analytical Approaches for Robust Purity Determination

A multi-faceted analytical approach is paramount for a comprehensive understanding of the purity of 2-Chloro-3-(chloromethyl)-7-methylquinoline. Relying on a single technique can lead to an incomplete purity profile, as different methods offer varying sensitivities and selectivities towards different types of impurities. Here, we compare the three pillars of purity analysis: HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is an indispensable tool in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a moderately polar and non-volatile compound like 2-Chloro-3-(chloromethyl)-7-methylquinoline, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

The Causality Behind Experimental Choices in HPLC:

The selection of the stationary phase (the column) and the mobile phase is critical for achieving optimal separation. A C18 column is a common starting point for non-polar to moderately polar compounds. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is chosen to ensure adequate retention and elution of the main component and its potential impurities. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to resolve compounds with a wider range of polarities. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment.

Experimental Protocol: RP-HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Product Dissolution Dissolve in Acetonitrile Sample->Dissolution Injection Inject into HPLC Dissolution->Injection 1 mg/mL solution Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection PDA Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration Purity Purity Integration->Purity Purity Report

Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For 2-Chloro-3-(chloromethyl)-7-methylquinoline, GC-MS is particularly useful for identifying and quantifying any residual solvents from the synthesis and volatile, thermally stable impurities.

The Causality Behind Experimental Choices in GC-MS:

The choice of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good separation for a wide range of compounds. A temperature gradient is essential to elute compounds with different boiling points effectively. The mass spectrometer provides not only quantitative data but also mass spectra for each separated component, which act as a "fingerprint" for identification by comparison with spectral libraries or through interpretation of fragmentation patterns.

Experimental Protocol: GC-MS Method for Impurity Analysis

Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

GCMS_Workflow Sample Sample in Volatile Solvent Injection GC Injection Sample->Injection Separation Capillary Column Separation (Temperature Program) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Eluted Components MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection DataSystem Data System Detection->DataSystem Report Purity & Impurity ID Report DataSystem->Report

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For purity analysis, both ¹H and ¹³C NMR are invaluable. ¹H NMR can be used for quantitative purposes (qNMR) by integrating the signals of the main compound against a certified internal standard. Furthermore, the presence of unexpected signals can indicate impurities, and their structure can often be deduced from the chemical shifts, coupling patterns, and integration values.

The Causality Behind Experimental Choices in NMR:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferred for better signal dispersion and resolution, which is crucial for resolving signals of structurally similar impurities from the main component. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound. The addition of an internal standard with a known concentration and a signal in a clean region of the spectrum allows for accurate quantification.

Experimental Protocol: ¹H NMR for Purity and Structural Confirmation

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Experimental Parameters:

  • Solvent: CDCl₃.

  • Pulse Program: Standard ¹H acquisition.

  • Relaxation Delay (d1): 5 times the longest T₁ of the protons of interest (typically 5-10 seconds for quantitative analysis).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Internal Standard (for qNMR): A certified reference standard with a known purity and a singlet in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of CDCl₃.

Impurity_Relationship Main 2-Chloro-3-(chloromethyl)-7-methylquinoline Precursor1 N-(3-methylphenyl)acetamide (Starting Material) Precursor1->Main Potential Carryover Precursor2 2-Chloro-3-formyl-7-methylquinoline (Intermediate) Precursor1->Precursor2 Vilsmeier-Haack Precursor2->Main Potential Carryover Precursor3 (2-Chloro-7-methylquinolin-3-yl)methanol (Intermediate) Precursor2->Precursor3 Reduction SideProduct Other Vilsmeier Byproducts Precursor2->SideProduct Side Reactions Precursor3->Main Chlorination Precursor3->Main Potential Carryover

Comparative Analysis of Techniques

FeatureHPLCGC-MSNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, coupled with mass-based detection.Nuclear spin transitions in a magnetic field.
Applicability Non-volatile and thermally stable compounds. Ideal for the main component and non-volatile impurities.Volatile and thermally stable compounds. Best for residual solvents and volatile byproducts.Soluble compounds. Provides structural information on all components.
Strengths - High resolution and sensitivity.- Robust and reproducible.- Excellent for quantitative analysis of the main peak and impurities.- High sensitivity and selectivity.- Provides molecular weight and fragmentation data for identification.- Excellent for identifying unknown volatile impurities.- Definitive structural elucidation.- Can be quantitative (qNMR) without a reference standard for each impurity.- Non-destructive.
Limitations - Requires reference standards for impurity identification and quantification.- Not suitable for volatile compounds.- Limited to thermally stable and volatile compounds.- Potential for thermal degradation of labile compounds in the injector.- Lower sensitivity compared to HPLC and GC-MS.- Complex spectra can be difficult to interpret.- High instrument cost.
Best For Accurate quantification of purity and known impurities.Detection and identification of residual solvents and volatile byproducts.Structural confirmation of the main component and elucidation of unknown impurities.

Conclusion: An Integrated Approach for Uncompromised Quality

The purity analysis of synthesized 2-Chloro-3-(chloromethyl)-7-methylquinoline necessitates a strategic and orthogonal analytical approach. No single technique can provide a complete picture of the impurity profile.

  • HPLC stands as the primary method for quantitative purity assessment and the detection of non-volatile, process-related impurities.

  • GC-MS is the ideal complementary technique for screening for and identifying volatile impurities and residual solvents, which are often missed by HPLC.

  • NMR provides the definitive structural confirmation of the target molecule and is an invaluable tool for the structural elucidation of unknown impurities detected by the other techniques.

By integrating the data from these three powerful analytical methods, researchers and drug development professionals can ensure the highest quality of this critical synthetic intermediate, thereby safeguarding the integrity of their research and the safety of potential future medicines. This comprehensive analytical strategy is not just good practice; it is a cornerstone of scientific rigor and excellence in the pharmaceutical industry.

References

  • Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Journal of Organic Chemistry, 67(22), 7884–7886. [Link]

  • Yadav, P., Pandey, J., Kishor, B. N., & Verma, S. (2020). Synthesis, Characterization & Pharmacological Screening of Newly Synthesized Quinoline Derivatives. ResearchGate. [Link]

  • Wikipedia. (2024, January 12). 2-Chloroquinoline. In Wikipedia. [Link]

  • Patel, K. M., & Shaikh, S. (n.d.). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. International Journal of ChemTech Research, 5(1), 231-236.
  • Google Patents. (n.d.). Preparation method of 7-chloro-8-methylquinoline.
  • Google Patents. (n.d.). Chloromethyl quinoline derivatives, process for their preparation and their use.
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  • Cardoso, C. D., de Santana, F. J., & de Oliveira, M. A. (2014). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. Journal of chromatographic science, 52(9), 977–990*. [Link]

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Validation

A Comparative Guide to the Cross-Reactivity of 2-Chloro-3-(chloromethyl)-7-methylquinoline

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity of 2-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity of 2-Chloro-3-(chloromethyl)-7-methylquinoline, a substituted quinoline with potential therapeutic applications. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antibacterial properties.[1][2] This guide will delve into a structured, data-driven comparison of our topic compound with structurally similar molecules, offering insights into its potential selectivity and off-target effects.

Introduction: The Significance of Cross-Reactivity in Drug Discovery

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs.[3] Compounds bearing this moiety have been shown to exert their effects through various mechanisms, including kinase inhibition, disruption of DNA replication, and inhibition of bacterial enzymes like ATP synthase.[4][5][6] Given this broad bioactivity, a thorough assessment of a novel quinoline derivative's cross-reactivity is not just a regulatory requirement but a critical step in understanding its therapeutic potential and safety profile.[5]

This guide focuses on 2-Chloro-3-(chloromethyl)-7-methylquinoline, a compound with reactive chloromethyl and chloro substituents that suggest potential for covalent or non-covalent interactions with biological targets. Based on the prevalence of quinoline derivatives as kinase inhibitors, we will hypothesize its primary biological target to be a representative tyrosine kinase, for instance, Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology. This guide will outline the experimental framework to assess its selectivity against other structurally related quinolines.

Comparative Compound Panel

To establish a meaningful cross-reactivity profile, a panel of structurally related compounds has been selected. These compounds share the core quinoline scaffold but differ in the substitution pattern, allowing for a systematic evaluation of structure-activity relationships.

Compound IDStructureKey Differences from Topic Compound
QC-001 2-Chloro-3-(chloromethyl)-7-methylquinoline Topic Compound
QC-002 2-Chloro-3-(chloromethyl)-6-methylquinolineIsomeric methyl group position (6 vs. 7)
QC-003 2-Chloro-3-(chloromethyl)-8-methylquinolineIsomeric methyl group position (8 vs. 7)
QC-004 2,4-Dichloro-3-methylquinolineDichloro substitution, methyl instead of chloromethyl
QC-005 2-Chloro-7-methyl-3-vinylquinolineVinyl group instead of chloromethyl

Diagram of Comparative Structures

G cluster_topic Topic Compound cluster_comparators Comparator Compounds QC001 QC-001: 2-Chloro-3-(chloromethyl)-7-methylquinoline QC002 QC-002: 2-Chloro-3-(chloromethyl)-6-methylquinoline QC001->QC002 Isomeric Variation QC003 QC-003: 2-Chloro-3-(chloromethyl)-8-methylquinoline QC001->QC003 Isomeric Variation QC004 QC-004: 2,4-Dichloro-3-methylquinoline QC001->QC004 Substitution Variation QC005 QC-005: 2-Chloro-7-methyl-3-vinylquinoline QC001->QC005 Functional Group Variation

Caption: Structural relationships between the topic compound and the selected comparators.

Experimental Design for Cross-Reactivity Profiling

A two-tiered approach will be employed to assess the cross-reactivity of 2-Chloro-3-(chloromethyl)-7-methylquinoline. The primary screen will be a competitive binding assay against our hypothesized target, EGFR. A secondary, label-free method, Surface Plasmon Resonance (SPR), will be used to validate the findings and provide kinetic data.

Primary Screen: Competitive Binding Assay

Principle: This assay measures the ability of a test compound to displace a known, labeled ligand from its binding site on the target protein. A higher potency in displacing the ligand indicates a stronger interaction with the target.

Protocol:

  • Preparation of Reagents:

    • Recombinant human EGFR protein is immobilized on high-binding 96-well plates.

    • A fluorescently labeled, high-affinity EGFR ligand (e.g., a labeled known inhibitor) is prepared at a concentration equal to its dissociation constant (Kd).

    • Test compounds (QC-001 to QC-005) are serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA).

  • Assay Procedure:

    • The immobilized EGFR is incubated with the test compounds at varying concentrations for 1 hour at room temperature.

    • The fluorescently labeled ligand is then added to all wells and incubated for an additional 2 hours.

    • The plates are washed to remove unbound ligand and compounds.

    • The fluorescence intensity in each well is measured using a plate reader.

  • Data Analysis:

    • The fluorescence intensity is plotted against the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the labeled ligand binding) is determined for each compound using a non-linear regression model.

Workflow for Competitive Binding Assay

G A Immobilize EGFR on 96-well plate B Add serially diluted test compounds A->B C Incubate for 1 hour B->C D Add fluorescently labeled ligand C->D E Incubate for 2 hours D->E F Wash to remove unbound molecules E->F G Measure fluorescence intensity F->G H Calculate IC50 values G->H

Caption: Step-by-step workflow of the competitive binding assay.

Secondary Screen: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (the test compound) to a ligand (the target protein) immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Protocol:

  • Immobilization of Target:

    • Recombinant human EGFR is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • A series of concentrations of each test compound (QC-001 to QC-005) are injected over the sensor surface.

    • The change in the refractive index at the sensor surface, which is proportional to the amount of bound compound, is monitored over time.

    • A regeneration step (e.g., a low pH buffer) is used to remove the bound compound between injections.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values for each compound.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of the cross-reactivity studies.

Table 1: Competitive Binding Assay Results

Compound IDIC50 (nM) against EGFR
QC-001 50
QC-002250
QC-003800
QC-004>10,000
QC-0051,500

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

Compound IDka (1/Ms)kd (1/s)KD (nM)
QC-001 2.5 x 10^5 1.25 x 10^-2 50
QC-0021.0 x 10^52.5 x 10^-2250
QC-0035.0 x 10^44.0 x 10^-2800
QC-004Not DeterminedNot Determined>10,000
QC-0052.0 x 10^43.0 x 10^-21,500

Discussion and Interpretation of Results

Based on the hypothetical data, 2-Chloro-3-(chloromethyl)-7-methylquinoline (QC-001) demonstrates the most potent binding to EGFR. The isomeric variations (QC-002 and QC-003) show a significant decrease in affinity, suggesting that the position of the methyl group at the 7-position is optimal for target engagement. The substantial loss of activity for QC-004 indicates that the chloromethyl group at the 3-position is critical for binding, potentially forming a key interaction within the EGFR active site. The reduced potency of QC-005 suggests that the electrophilic nature of the chloromethyl group may be important for its activity.

The SPR data corroborates the findings of the competitive binding assay, with QC-001 exhibiting the lowest KD value. The kinetic parameters (ka and kd) provide further insight into the binding mechanism. For instance, a faster association rate (ka) and a slower dissociation rate (kd) for QC-001 compared to the other compounds would suggest a more stable and prolonged interaction with the target.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for assessing the cross-reactivity of 2-Chloro-3-(chloromethyl)-7-methylquinoline. By employing a combination of a high-throughput competitive binding assay and a detailed kinetic analysis using SPR, researchers can gain valuable insights into the selectivity and structure-activity relationships of this novel compound. The presented methodologies and hypothetical data serve as a blueprint for conducting similar investigations, ultimately aiding in the identification and development of more selective and effective therapeutic agents. The principles of thorough characterization and comparative analysis are fundamental to advancing promising molecules from the laboratory to clinical applications.

References

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  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (n.d.). Annex Publishers. [Link]

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  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. (2018). Chemistry Central Journal. [Link]

  • 2-Chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline. (2013). Molbank. [Link]

  • Quinoline Compounds Targeting the c-Ring of ATP Synthase Inhibit Drug-Resistant Pseudomonas aeruginosa. (2023). ACS Infectious Diseases. [Link]

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  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). [Link]

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Comparative

A Comparative Guide to Determining the Isomeric Purity of 2-Chloro-3-(chloromethyl)-7-methylquinoline

Introduction: The Criticality of Isomeric Purity in Drug Development In the landscape of pharmaceutical development, the precise chemical identity of an Active Pharmaceutical Ingredient (API) is paramount. Beyond element...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development, the precise chemical identity of an Active Pharmaceutical Ingredient (API) is paramount. Beyond elemental composition and covalent structure, the spatial arrangement of atoms—isomerism—plays a pivotal role in a drug's efficacy and safety profile.[1][2] Isomers of a drug molecule can exhibit profoundly different pharmacological and toxicological properties.[1][2][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control and characterization of all potential impurities, including isomers.[4][5][6]

2-Chloro-3-(chloromethyl)-7-methylquinoline (CAS No: 521915-96-8) is a substituted quinoline, a heterocyclic scaffold prevalent in numerous pharmacologically active compounds.[7][8][9][10] Its synthesis can potentially give rise to several positional isomers, which may interfere with its therapeutic action or introduce unforeseen toxicity.[11] Therefore, the ability to accurately separate, identify, and quantify these isomers is not merely an analytical exercise but a critical step in ensuring the quality and safety of the final drug product.[12][13]

This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 2-Chloro-3-(chloromethyl)-7-methylquinoline. We will delve into the practical application and causal reasoning behind High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Potential Isomeric Impurities: A Synthesis-Driven Perspective

The isomeric profile of 2-Chloro-3-(chloromethyl)-7-methylquinoline is intrinsically linked to its synthetic pathway. Quinolines are often synthesized via methods like the Vilsmeier-Haack reaction from substituted acetanilides.[10][14][15] The primary source of positional isomers arises from the starting materials. For the target molecule, the synthesis would typically involve a derivative of m-toluidine to achieve the 7-methyl substitution. The use of isomeric toluidines (o-toluidine or p-toluidine) as starting materials would lead to the formation of corresponding positional isomers.

Diagram: Potential Positional Isomers

The following diagram illustrates the target molecule and its most probable positional isomers based on the position of the methyl group.

G cluster_target Target Molecule cluster_isomers Potential Positional Isomers Target 2-Chloro-3-(chloromethyl)-7-methylquinoline Isomer1 2-Chloro-3-(chloromethyl)-5-methylquinoline Target->Isomer1 Isomeric Variation Isomer2 2-Chloro-3-(chloromethyl)-6-methylquinoline Target->Isomer2 Isomeric Variation Isomer3 2-Chloro-3-(chloromethyl)-8-methylquinoline Target->Isomer3 Isomeric Variation G A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (Pump, Injector, Column Oven) A->B C C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) B->C D Isocratic or Gradient Elution (Acetonitrile/Water) C->D E UV/DAD Detector (Set to λmax, e.g., 243 nm) D->E F Data Acquisition & Processing (Chromatography Data System) E->F G Purity Calculation (% Area Normalization) F->G

Sources

Validation

A Comparative Guide to the Biological Screening of Compounds Derived from 2-Chloro-3-(chloromethyl)-7-methylquinoline

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides an in-depth comparative analysis of the biological screening of compounds derived from a specific and promising starting material: 2-Chloro-3-(chloromethyl)-7-methylquinoline.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for experimental choices, ensuring that the described methodologies are robust and self-validating. We will explore the synthesis of various derivatives from this quinoline core and compare their biological performance against established alternatives, supported by experimental data from peer-reviewed literature.

From a Versatile Core to a Library of Bioactive Molecules: The Synthetic Pathway

The journey from the starting material, 2-Chloro-3-(chloromethyl)-7-methylquinoline, to a diverse library of compounds for biological screening begins with its precursor, 2-chloro-7-methyl-3-formylquinoline. The formyl group at the 3-position is a versatile handle for a variety of chemical transformations, allowing for the synthesis of Schiff bases, hydrazones, and other heterocyclic systems. The chloromethyl group, in turn, is a reactive site amenable to nucleophilic substitution, further expanding the diversity of achievable derivatives.

A common synthetic route involves the Vilsmeier-Haack reaction on the corresponding acetanilide to yield the 2-chloro-3-formylquinoline derivative.[3][4] This key intermediate can then be elaborated into a range of compounds for biological evaluation.

Below is a generalized workflow for the synthesis and subsequent biological screening of derivatives from our lead compound.

G cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis and Comparison Start 2-Chloro-3-(chloromethyl)-7-methylquinoline Precursor 2-Chloro-7-methyl-3-formylquinoline Start->Precursor Functional Group Transformation Derivatives Schiff Bases, Hydrazones, Imidazole Derivatives, etc. Precursor->Derivatives Condensation/Substitution Reactions Anticancer Anticancer Screening (e.g., MTT Assay) Derivatives->Anticancer Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion, MIC) Derivatives->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (e.g., Protein Denaturation Assay) Derivatives->Anti_inflammatory Data IC50 / MIC Values Anticancer->Data Antimicrobial->Data Anti_inflammatory->Data Comparison Comparison with Standard Drugs Data->Comparison SAR Structure-Activity Relationship (SAR) Studies Comparison->SAR G Start Seed Cancer Cells in 96-well plate Incubate_24h_1 Incubate 24h Start->Incubate_24h_1 Treat Treat with Test Compounds Incubate_24h_1->Treat Incubate_48h Incubate 48h Treat->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % Viability and IC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT assay.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the adjusted bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Start Prepare Bacterial Inoculum Dilute Serial Dilution of Compounds Start->Dilute Inoculate Inoculate Wells Dilute->Inoculate Incubate Incubate 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, which is analogous to the denaturation of proteins that occurs during inflammation.

Protocol:

  • Prepare Reaction Mixture: In separate tubes, prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.5 mL of various concentrations of the test compound or a standard drug (e.g., Aspirin).

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation: Heat the mixtures at 70°C for 5 minutes in a water bath.

  • Cooling and Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100. The IC50 value is the concentration of the compound that causes 50% inhibition of protein denaturation.

Concluding Remarks and Future Directions

The derivatives of 2-Chloro-3-(chloromethyl)-7-methylquinoline represent a promising class of compounds with the potential for development into novel anticancer, antimicrobial, and anti-inflammatory agents. This guide has provided a framework for the systematic biological screening of these compounds, emphasizing a comparative approach to evaluate their efficacy.

The presented experimental data, while drawn from various sources, collectively underscores the therapeutic potential of this quinoline scaffold. Future research should focus on a more standardized and comprehensive screening of a library of these derivatives against a wider panel of cancer cell lines, microbial strains, and inflammatory models. Furthermore, mechanistic studies are crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. Structure-activity relationship (SAR) studies will also be instrumental in optimizing the lead compounds to enhance their potency and selectivity while minimizing toxicity.

By adopting a rigorous and comparative screening strategy, the scientific community can unlock the full therapeutic potential of this versatile class of quinoline derivatives, paving the way for the development of next-generation medicines.

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  • Al-Ostath, A., et al. (2023). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Molecules, 28(20), 7083. [Link]

  • ResearchGate. (n.d.). MIC (mg/mL) of quinoline scaffolds against bacterial strains. [Link]

  • ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. [Link]

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  • Popa, M., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 24(21), 3873. [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

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Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 2-Chloro-3-(chloromethyl)-7-methylquinoline: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. 2-Chloro-3-(chloromethyl)-7-methylquinoline, a substituted quinoline,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. 2-Chloro-3-(chloromethyl)-7-methylquinoline, a substituted quinoline, presents as a valuable building block in medicinal chemistry and material science. However, its handling demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Inherent Risks: A Proactive Stance on Safety

2-Chloro-3-(chloromethyl)-7-methylquinoline is a solid organic compound that, while instrumental in various synthetic pathways, possesses a significant hazard profile. It is classified as a substance that can cause severe skin burns and eye damage, skin irritation, and may cause respiratory irritation. Ingestion is also harmful. The presence of chlorine atoms in the molecule categorizes it as a halogenated aromatic compound, necessitating specific considerations for its handling and disposal.

A thorough understanding of these risks is the first step in mitigating them. The causality is clear: direct contact can lead to immediate and severe tissue damage, while inhalation of airborne particles can compromise the respiratory system. Therefore, all subsequent procedures are designed to prevent these exposure routes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-Chloro-3-(chloromethyl)-7-methylquinoline. This is not merely a matter of compliance but a critical barrier between you and potential harm.

Recommended PPE Ensemble:
PPE ComponentSpecificationRationale
Gloves Nitrile or Neoprene, double-gloving recommendedWhile specific permeation data for 2-Chloro-3-(chloromethyl)-7-methylquinoline is not readily available, nitrile and neoprene gloves generally offer good resistance to a range of chlorinated organic compounds. Double-gloving provides an additional layer of protection against tears and contamination.
Eye Protection Chemical safety goggles with side shields or a full-face shieldProtects against splashes and airborne particles. A full-face shield is recommended when handling larger quantities or when there is a higher risk of splashing.
Lab Coat Chemical-resistant, long-sleeved, with a fully closed frontProvides a barrier against accidental spills and contact with contaminated surfaces.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filterRecommended when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation.
Footwear Closed-toe shoes made of a non-porous materialProtects feet from spills.
Donning and Doffing PPE: A Critical Procedure

The order and technique of putting on (donning) and taking off (doffing) PPE are as important as the equipment itself to prevent cross-contamination.[1][2][3][4][5]

Donning Sequence:

  • Lab Coat: Put on and fasten completely.

  • Respirator: If required, perform a fit check.

  • Eye Protection: Place securely.

  • Gloves: Don the first pair, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unfasten and peel downwards from the shoulders, turning it inside out as you remove it. Avoid touching the exterior.

  • Eye Protection: Remove by handling the strap or earpieces.

  • Respirator: If worn, remove without touching the front.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of 2-Chloro-3-(chloromethyl)-7-methylquinoline.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep Review SDS & SOP ppe_select Select & Inspect PPE prep->ppe_select fume_hood Prepare Chemical Fume Hood ppe_select->fume_hood weigh Weighing fume_hood->weigh Perform in hood transfer Transfer & Reaction Setup weigh->transfer decon Decontaminate Work Area transfer->decon ppe_doff Doff PPE decon->ppe_doff waste_collect Collect Waste in Labeled Container ppe_doff->waste_collect waste_store Store in Satellite Accumulation Area waste_collect->waste_store

Caption: A logical workflow for handling 2-Chloro-3-(chloromethyl)-7-methylquinoline.

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.

Spill Response Protocol

For a minor spill (a few grams) of solid 2-Chloro-3-(chloromethyl)-7-methylquinoline within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Ensure the spill is contained within the fume hood.

  • Don Additional PPE: If not already worn, don a respirator.

  • Cleanup:

    • Gently cover the spill with an absorbent material (e.g., vermiculite or a spill pad) to prevent the powder from becoming airborne.[6][7]

    • Carefully scoop the mixture into a designated hazardous waste container.[6]

    • Decontaminate the area with a detergent solution, followed by a rinse with water.

  • Waste Disposal: Seal and label the waste container as "Hazardous Waste: 2-Chloro-3-(chloromethyl)-7-methylquinoline contaminated debris."[8][9][10][11]

For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, 2-Chloro-3-(chloromethyl)-7-methylquinoline and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Keep halogenated waste separate from non-halogenated waste streams to ensure proper disposal and to manage costs.

  • Containerization: Use a designated, properly labeled, and sealed container for all waste generated. The container should be made of a material compatible with the chemical.

  • Labeling: The hazardous waste label must include:

    • The words "Hazardous Waste"[8][9][10]

    • The full chemical name: "2-Chloro-3-(chloromethyl)-7-methylquinoline"[11]

    • The hazards associated with the waste (e.g., Corrosive, Toxic)[10]

    • The accumulation start date[8][9]

    • Your name and contact information.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.

By adhering to these detailed procedures and understanding the rationale behind them, you can confidently and safely handle 2-Chloro-3-(chloromethyl)-7-methylquinoline, protecting yourself, your colleagues, and the environment, while advancing your critical research.

References

  • Donning & Doffing PPE. (n.d.). Retrieved from University of California, Los Angeles - Environmental Health & Safety.
  • Adhere To the Correct Procedure for Donning and Doffing PPE. (2020, September 24).
  • Sequence for donning and doffing personal protective equipment (PPE). (2019, May 29).
  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. (n.d.). Retrieved from Centers for Disease Control and Prevention (CDC).
  • Spill Clean up Procedure. (n.d.). Retrieved from The University of British Columbia - Safety & Risk Services.
  • Hazardous Waste Storage & Labeling. (2020, April 17). Retrieved from University of California, Davis - Safety Services.
  • How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment. (2022, September 26).
  • A Brief Guide To Hazardous Waste Container Labeling Requirements. (2021, December 21).
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23).
  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). Retrieved from The City University of New York (CUNY).
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  • Hazardous Waste Containers. (n.d.). Retrieved from U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste-Container Labeling Requirements. (2020, December 1).
  • Guide for Chemical Spill Response. (1995).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from University of California, Berkeley - College of Chemistry.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). Retrieved from The University of Tennessee, Knoxville - Environmental Health & Safety.
  • How to Label Chemical Waste Containers. (n.d.). Retrieved from University of Washington - Environmental Health & Safety.
  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5).
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.).
  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).

Sources

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